molecular formula C5H12ClNO2 B1428786 (3R,4S)-4-aminooxan-3-ol hydrochloride CAS No. 1096594-11-4

(3R,4S)-4-aminooxan-3-ol hydrochloride

Cat. No.: B1428786
CAS No.: 1096594-11-4
M. Wt: 153.61 g/mol
InChI Key: GZXXMEFWSWRREY-FHAQVOQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4S)-4-aminooxan-3-ol hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-4-aminooxan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXXMEFWSWRREY-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215941-06-3
Record name rac-(3R,4S)-4-aminooxan-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3R,4S)-4-aminooxan-3-ol hydrochloride CAS number 1096594-11-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3R,4S)-4-aminooxan-3-ol hydrochloride (CAS 1096594-11-4): A Key Building Block in Modern Drug Discovery

Executive Summary

This compound is a stereochemically defined heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a chiral building block, it provides a valuable scaffold for the synthesis of complex, biologically active molecules. The inherent three-dimensionality of its saturated tetrahydropyran (oxan) ring system, combined with the specific trans orientation of its amino and hydroxyl functional groups, makes it a powerful tool for navigating the chemical space of modern drug targets. This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the molecule's fundamental properties, its strategic importance in medicinal chemistry, practical guidance on quality control, and its potential applications in the synthesis of next-generation therapeutics.

Molecular Profile and Physicochemical Properties

A thorough understanding of a building block's fundamental characteristics is the bedrock of its effective application in synthesis. This section details the identity, structure, and essential properties of this compound.

Chemical Identity and Stereochemistry

The compound, registered under CAS number 1096594-11-4, is the hydrochloride salt of (3R,4S)-4-aminooxan-3-ol.[1][2] The nomenclature precisely defines its structure:

  • Oxan: A six-membered heterocyclic ring containing one oxygen atom, also known as tetrahydropyran (THP).

  • -3-ol & -4-amino: A hydroxyl group is located at the 3-position and an amino group at the 4-position of the ring.

  • (3R,4S): This designates the absolute stereochemistry at the two chiral centers. This specific configuration results in a trans relationship between the hydroxyl and amino groups, where they reside on opposite faces of the ring, typically with one in an axial and one in an equatorial position in the stable chair conformation.

The defined stereochemistry is paramount. Biological systems are chiral, and the specific three-dimensional arrangement of functional groups dictates how a molecule interacts with its target, such as an enzyme's active site or a cell surface receptor. Employing a building block with pre-defined stereocenters like (3R,4S)-4-aminooxan-3-ol is a cornerstone of modern asymmetric synthesis, preventing the formation of undesired stereoisomers that may be inactive or cause off-target effects.[3][4]

Caption: 2D and 3D chair representations of the core amine structure.

Physicochemical Data

The reliable use of any chemical reagent hinges on accurate physical and chemical data. Key properties are summarized below.

PropertyValueSource(s)
CAS Number 1096594-11-4[1][2]
Molecular Formula C₅H₁₂ClNO₂[1][5]
Molecular Weight 153.61 g/mol [1][5]
Appearance White to off-white solid[2]
Purity Typically ≥97%[1][2]
Storage Conditions Store in a dry, sealed container at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon).[1][2]
Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. It is intended for research and development purposes only and is not for direct human use.[1]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][2]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Strategic Importance in Medicinal Chemistry

The value of this compound extends beyond its basic properties; its structure is strategically significant in the context of contemporary drug design.

The Tetrahydropyran Ring: A Privileged Scaffold

In medicinal chemistry, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets.[6] The tetrahydropyran ring is one such scaffold, frequently found in natural products and FDA-approved drugs.[7][8] Its utility stems from several key features:

  • Improved Physicochemical Properties: The oxygen atom can act as a hydrogen bond acceptor, often improving the solubility and metabolic stability of a molecule compared to a purely carbocyclic analogue.

  • sp³-Rich Three-Dimensionality: Modern drug discovery increasingly favors molecules with higher three-dimensional character (sp³-richness) over flat, aromatic systems.[9] These 3D structures can form more specific and intricate interactions with protein targets, leading to higher potency and selectivity.

  • Bioisosteric Replacement: The THP ring can serve as a bioisostere for other cyclic systems, allowing chemists to modulate a drug candidate's properties while maintaining its core binding interactions.

A Precisely Functionalized Intermediate

The true power of this building block lies in its defined stereochemistry and orthogonal functional groups (amine and alcohol). This pre-packaged chirality simplifies the synthesis of complex targets. A prominent example of the utility of this core structure is found in the development of advanced aminopurine compounds for cancer therapy, where a closely related (3S,4R)-3-fluorooxan-4-yl moiety is a key component.[10] This demonstrates the direct relevance of the amino-oxanol scaffold in the synthesis of high-value, biologically active agents, particularly within the domain of kinase inhibitors.[11] The amine can be readily derivatized via amide bond formation, reductive amination, or nucleophilic substitution, while the alcohol can be functionalized through etherification, esterification, or used to direct further reactions.

Synthesis and Quality Control Workflow

While specific, scalable syntheses for CAS 1096594-11-4 are proprietary to chemical suppliers, its structure is accessible through established asymmetric synthesis methodologies. For the end-user, the more critical task is the verification of identity, purity, and stereochemical integrity upon receipt.

Conceptual Synthetic Pathways

The synthesis of such a molecule requires precise control over stereochemistry. Plausible strategies that a synthetic chemist would consider include:

  • Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as a carbohydrate derivative, where the required stereocenters are already established.

  • Asymmetric Epoxidation: A Sharpless asymmetric epoxidation of an allylic alcohol, followed by regioselective opening of the epoxide with an amine source and subsequent cyclization to form the tetrahydropyran ring.

  • Prins-Ritter Cyclization: An acid-catalyzed cyclization of a homoallylic alcohol with a nitrile, which can form a 4-amido-substituted tetrahydropyran that can be subsequently hydrolyzed to the desired amino alcohol.[9]

Caption: A generalized workflow for the asymmetric synthesis of the target molecule.

Protocol: A Self-Validating Quality Control System

For a researcher using this building block, confirming its quality is non-negotiable. The following step-by-step workflow constitutes a robust, self-validating system to ensure the material meets specifications before its inclusion in a synthetic campaign.

Objective: To confirm the identity, purity, and structural integrity of a supplied sample of this compound.

Methodology:

  • Step 1: Physical and Solubility Assessment

    • Visually inspect the material. It should be a white to off-white crystalline solid, free of discoloration or foreign matter.[2]

    • Assess solubility in common laboratory solvents. It is expected to be soluble in water and polar organic solvents like methanol or DMSO. Note the results.

  • Step 2: Purity Analysis via HPLC

    • Rationale: To determine the purity of the sample by separating the main component from any potential impurities.

    • System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Detection: 210 nm (as the molecule lacks a strong chromophore).

    • Procedure:

      • Prepare a standard solution of the sample at ~1 mg/mL in water or methanol.

      • Inject 5-10 µL onto the column.

      • Run the gradient method.

    • Validation: A successful run will show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should be ≥97%.[1]

  • Step 3: Identity Confirmation via LC-MS

    • Rationale: To confirm the molecular weight of the parent amine.

    • System: An HPLC system coupled to a mass spectrometer (LC-MS).

    • Procedure: Use the same HPLC conditions as Step 2, directing the eluent into the mass spectrometer.

    • Validation: In positive ion mode, the mass spectrum should show a prominent peak at an m/z (mass-to-charge ratio) corresponding to the protonated parent amine [M+H]⁺.

      • Calculated Mass (C₅H₁₁NO₂): 117.08

      • Expected [M+H]⁺: ~118.09

  • Step 4: Structural Verification via ¹H NMR

    • Rationale: To confirm the chemical structure and provide evidence for the trans stereochemistry.

    • Solvent: D₂O or DMSO-d₆.

    • Procedure: Acquire a proton Nuclear Magnetic Resonance (¹H NMR) spectrum.

    • Validation: The spectrum should be clean and consistent with the structure. Critically, the coupling constants (J-values) between the protons at the C3 and C4 positions (H-3 and H-4) are indicative of their dihedral angle. For a trans diaxial relationship in a chair conformation, a large coupling constant (typically J = 8-12 Hz) is expected. A smaller coupling constant would suggest a different stereoisomer.

start Sample Received phys Step 1: Physical & Solubility Check start->phys hplc Step 2: HPLC Purity (≥97%) phys->hplc ms Step 3: LC-MS Identity (m/z ≈ 118.09) hplc->ms fail Sample Rejected hplc->fail Check Fails nmr Step 4: NMR Structure (Confirm trans-coupling) ms->nmr ms->fail Check Fails pass Sample Validated nmr->pass All Checks Pass nmr->fail Check Fails

Caption: A robust workflow for the quality control validation of the building block.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for the synthesis of sophisticated molecular architectures. Its well-defined stereochemistry and sp³-rich core align perfectly with the current trajectory of drug discovery, which prioritizes selectivity, potency, and novel chemical space.[9][12] As researchers continue to tackle increasingly complex biological targets, from kinases in oncology to enzymes in neurodegenerative disease, the demand for high-quality, stereochemically pure building blocks will only intensify. This compound is poised to be a valuable component in the synthetic chemist's toolbox, facilitating the creation of the innovative medicines of tomorrow.

References

  • Google Patents. (2019). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • LookChem. (n.d.). (3r,4s)-4-aminooxolan-3-ol,hydrochloride CAS NO.215940-96-8. Retrieved from [Link]

  • PubChem. (n.d.). (3R,4R)-4-Aminooxolan-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • J&K Scientific. (n.d.). (3R,4R)-4-Aminooxan-3-ol hydrochloride | 1523530-38-2. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

  • Khdour, F., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(59), 36977-36999. [Link]

  • National Center for Biotechnology Information. (2017). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2016). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PubMed Central. [Link]

  • MDPI. (2022). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 27(15), 4987. [Link]

  • LibreTexts Chemistry. (2020). Chapter 4 Stereochemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 1.7: Structure and Bonding - Stereochemistry. Retrieved from [Link]

Sources

Synthesis of (3R,4S)-4-aminooxan-3-ol Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic route to produce (3R,4S)-4-aminooxan-3-ol hydrochloride (CAS 1096594-11-4), a chiral aminotetrahydropyran derivative of significant interest in medicinal chemistry. The described strategy emphasizes stereochemical control to achieve the desired trans relationship between the hydroxyl and amino functionalities on the oxane ring. This document details the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the selection of reagents and reaction conditions, grounded in established methodologies for the synthesis of vicinal amino alcohols and substituted tetrahydropyrans.

Introduction: The Significance of Chiral Aminotetrahydropyrans

The tetrahydropyran (THP) ring is a privileged scaffold in drug discovery, frequently appearing in a wide array of natural products and pharmaceuticals. Its three-dimensional structure provides a desirable conformational rigidity that can enhance binding to biological targets. The introduction of stereochemically defined functional groups, such as amino and hydroxyl moieties, further expands the chemical space for developing novel therapeutic agents. Specifically, vicinal amino alcohols like (3R,4S)-4-aminooxan-3-ol are key building blocks in the synthesis of complex molecules where precise spatial arrangement is critical for biological activity. The target molecule, with its defined (3R,4S) stereochemistry, presents a unique scaffold for elaboration in various drug development programs.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound necessitates a strategy that allows for the diastereoselective installation of the hydroxyl and amino groups in a trans configuration. A logical retrosynthetic approach points to a key intermediate, a protected 3,4-epoxy-tetrahydropyran. The ring-opening of this epoxide with a nitrogen nucleophile is a well-established method for the synthesis of trans-vicinal amino alcohols, proceeding via an SN2 mechanism with inversion of stereochemistry at the site of nucleophilic attack.

The overall synthetic strategy can be visualized as follows:

G Target This compound Amino_alcohol (3R,4S)-4-aminooxan-3-ol Target->Amino_alcohol HCl salt formation Protected_amino_alcohol Protected (3R,4S)-4-aminooxan-3-ol Amino_alcohol->Protected_amino_alcohol Deprotection Epoxide (3R,4R)-Epoxy-tetrahydropyran Protected_amino_alcohol->Epoxide Epoxide ring-opening Allylic_alcohol Tetrahydropyran-3-en-4-ol Epoxide->Allylic_alcohol Asymmetric epoxidation Dihydropyran 3,4-Dihydro-2H-pyran Allylic_alcohol->Dihydropyran Allylic oxidation/reduction

Unveiling the Enigmatic Mechanism of (3R,4S)-4-aminooxan-3-ol hydrochloride: A Technical Guide to Target Identification and Pathway Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive, in-depth technical guide on the elucidation of the mechanism of action for the novel small molecule, (3R,4S)-4-aminooxan-3-ol hydrochloride. In the absence of established pharmacological data, this whitepaper outlines a structured, hypothesis-driven approach, grounded in established scientific principles, to systematically identify its molecular target(s) and delineate the associated signaling pathways. This guide is intended to serve as a foundational framework for researchers initiating the pharmacological characterization of this and other novel chemical entities.

Introduction to this compound: A Molecule of Untapped Potential

This compound is a synthetic small molecule characterized by a saturated six-membered oxane ring bearing both an amino and a hydroxyl group in a specific stereochemical configuration. Its chemical structure, presented in Table 1, suggests potential for interactions with a variety of biological targets due to the presence of key hydrogen bond donors and acceptors, as well as its chiral nature which can confer target specificity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1096594-11-4[1]
Molecular Formula C₅H₁₂ClNO₂[1]
Molecular Weight 153.61 g/mol [1]
Structure A six-membered saturated ring containing one oxygen atom (oxane), substituted with an amino group at position 4 and a hydroxyl group at position 3, with a specific (3R,4S) stereochemistry. It is supplied as a hydrochloride salt.Inferred from name

The cyclic amino alcohol scaffold is a privileged structure in medicinal chemistry, found in a range of bioactive molecules with diverse therapeutic applications.[2][3] Given the novelty of this compound, its mechanism of action remains uncharacterized. This guide puts forth a strategic, multi-pronged approach to de-orphanize this compound, moving from broad, unbiased screening to focused, hypothesis-driven validation.

Postulating a Mechanistic Hypothesis: A Chemocentric Approach

The chemical architecture of this compound provides the initial clues for formulating a testable hypothesis regarding its biological activity. The presence of the amino and hydroxyl groups in a constrained cyclic system suggests potential interactions with targets that recognize such polar functionalities, including:

  • Enzymes: The molecule could act as a substrate mimic or an inhibitor, binding to the active site of enzymes such as kinases, phosphatases, or glycosidases, where interactions with hydroxyl and amino groups are critical for substrate recognition and catalysis.

  • G-Protein Coupled Receptors (GPCRs): The amine group could interact with the conserved aspartate residue in the third transmembrane domain of many aminergic GPCRs, while the hydroxyl group could form additional hydrogen bonds within the ligand-binding pocket.

  • Ion Channels: The charged amine at physiological pH could interact with negatively charged residues in the pore or gating domains of various ion channels, potentially modulating their activity.

Given the structural similarities to certain classes of enzyme inhibitors and receptor ligands, a primary hypothesis is that This compound acts as a modulator of a specific enzyme or receptor involved in a key cellular signaling pathway. The initial phase of investigation will, therefore, focus on broadly screening for interactions with major druggable target classes.

Phase 1: Unbiased Target Identification

The initial phase of the investigation will employ a combination of in silico and in vitro screening methodologies to identify potential biological targets in an unbiased manner. This approach casts a wide net to capture a broad range of potential interactions.

In Silico Target Prediction

Computational methods will be utilized to predict potential targets based on the ligand's structure.[4][5] This is a time- and cost-effective first step to prioritize subsequent experimental validation.

Workflow for In Silico Target Prediction:

in_silico_workflow cluster_input Input Data cluster_methods Prediction Methods cluster_databases Target Databases cluster_output Output ligand 2D/3D Structure of (3R,4S)-4-aminooxan-3-ol HCl shape_screening Shape-based Screening ligand->shape_screening pharmacophore Pharmacophore Modeling ligand->pharmacophore docking Reverse Docking ligand->docking target_list Prioritized List of Potential Targets shape_screening->target_list pharmacophore->target_list docking->target_list pdb Protein Data Bank (PDB) pdb->docking chembl ChEMBL chembl->shape_screening drugbank DrugBank drugbank->pharmacophore

Caption: Workflow for in silico target prediction of this compound.

Protocol for In Silico Target Prediction:

  • Ligand Preparation: The 3D structure of (3R,4S)-4-aminooxan-3-ol will be generated and energy-minimized using computational chemistry software (e.g., Schrödinger Maestro, MOE).

  • Pharmacophore Modeling: A pharmacophore model will be generated based on the key chemical features of the molecule (hydrogen bond donors, acceptors, positive ionizable). This model will be used to screen 3D databases of protein structures (e.g., PDB, AlphaFold Database) to identify proteins with complementary binding sites.

  • Shape-based Screening: The 3D shape of the molecule will be used to screen databases of known ligands with biological activity (e.g., ChEMBL) to identify compounds with similar shapes and, by extension, potentially similar targets.

  • Reverse Docking: The ligand will be docked against a large panel of crystal structures of druggable proteins to predict potential binding poses and estimate binding affinities.

  • Target Prioritization: The outputs from these methods will be integrated, and the predicted targets will be ranked based on the convergence of predictions and their biological plausibility.

Broad In Vitro Profiling

Parallel to the in silico efforts, the compound will be submitted for broad in vitro pharmacological profiling against a panel of common drug targets. This provides direct experimental evidence of interaction.

Table 2: Recommended In Vitro Target Profiling Panel

Target ClassAssay TypeRationale
GPCRs Radioligand Binding AssaysTo identify interactions with a wide range of receptors.
Kinases Enzymatic Activity AssaysTo screen for inhibitory or activating effects on a diverse panel of kinases.
Ion Channels Electrophysiology or Flux AssaysTo assess modulation of channel activity.
Phosphatases Enzymatic Activity AssaysTo identify potential inhibitory or activating effects.
Proteases Enzymatic Activity AssaysTo screen for inhibitory activity against key protease families.

Phase 2: Hypothesis-Driven Target Validation and Pathway Analysis

The prioritized targets from Phase 1 will be subjected to rigorous validation to confirm direct interaction and functional consequences.

Direct Target Engagement Assays

Confirmation of a direct physical interaction between this compound and the putative target protein is crucial.

Protocol for Surface Plasmon Resonance (SPR) Assay:

  • Protein Immobilization: The purified recombinant target protein will be immobilized on a sensor chip.

  • Ligand Binding: A series of concentrations of this compound will be flowed over the chip surface.

  • Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound ligand, will be measured in real-time.

  • Kinetic Analysis: The association (kon) and dissociation (koff) rate constants will be determined, and the equilibrium dissociation constant (KD) will be calculated to quantify binding affinity.

Cellular Functional Assays

Once direct binding is confirmed, the functional consequence of this interaction in a cellular context must be established. The choice of assay will be dependent on the nature of the validated target.

Example Workflow for a Validated Kinase Target:

kinase_validation_workflow cluster_validation Target Validation cluster_functional Functional Characterization cluster_pathway Pathway Elucidation spr SPR Assay (Confirm Direct Binding & Affinity) ic50 In Vitro Kinase Assay (Determine IC50) spr->ic50 western_blot Cellular Phospho-protein Analysis (Western Blot) ic50->western_blot phenotypic_assay Cellular Phenotypic Assay (e.g., Proliferation, Apoptosis) western_blot->phenotypic_assay phosphoproteomics Phosphoproteomics (Identify Downstream Substrates) western_blot->phosphoproteomics

Sources

Spectroscopic Elucidation of (3R,4S)-4-aminooxan-3-ol Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Spectroscopic Characterization in Pharmaceutical Development

In the landscape of modern drug discovery and development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety, efficacy, and batch-to-batch consistency. For chiral molecules such as (3R,4S)-4-aminooxan-3-ol hydrochloride, a key building block in the synthesis of various therapeutic agents, a thorough understanding of its three-dimensional structure and purity is paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and indispensable toolkit for this purpose.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound. Moving beyond a mere presentation of data, this document, designed for researchers, scientists, and drug development professionals, delves into the causality behind experimental choices and the logic of spectral interpretation. By grounding our analysis in established scientific principles and providing detailed, self-validating protocols, we aim to equip the reader with the expertise to confidently characterize this and similar molecules.

This compound, with the chemical formula C₅H₁₂ClNO₂ and a molecular weight of 153.61 g/mol , presents a unique spectroscopic fingerprint due to its stereochemistry and the presence of hydroxyl, amino, and oxane functional groups.[1] The hydrochloride salt form further influences its physical and spectroscopic properties. This guide will systematically dissect the expected NMR, IR, and MS data, providing a robust framework for its identification and quality assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom in the molecule.

Experimental Protocol: A Rationale-Driven Approach

The acquisition of high-quality NMR spectra is critically dependent on the careful selection of experimental parameters. The following protocol is designed to be a self-validating system, ensuring reproducible and reliable results.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD).

      • Causality: D₂O is an excellent choice for amine hydrochlorides as it readily dissolves the salt and allows for the exchange of labile protons (O-H and N-H), which can simplify the spectrum. CD₃OD can also be used and may provide sharper signals for the non-labile protons.

    • Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for CD₃OD.

      • Causality: An internal standard provides a reference point (0 ppm) for the chemical shift scale, ensuring accuracy and comparability between different experiments and instruments.[2]

  • ¹H NMR Acquisition:

    • Acquire the proton NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Set the spectral width to cover the expected range of proton resonances (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Utilize a solvent suppression technique if residual water or methanol signals obscure important resonances.

  • ¹³C NMR Acquisition:

    • Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • The spectral width should encompass the typical range for organic molecules (0-220 ppm).

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments (COSY and HSQC):

    • To further confirm the structure, acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton couplings and a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate protons with their directly attached carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Weigh Sample b Dissolve in Deuterated Solvent a->b c Add Internal Standard b->c d ¹H NMR c->d e ¹³C NMR d->e f 2D NMR (COSY, HSQC) e->f g Process Spectra (FT, Phasing, Baseline Correction) f->g h Integrate & Assign Signals g->h i Structural Elucidation h->i IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_analysis Data Analysis a Clean ATR Crystal b Apply Sample a->b c Apply Pressure b->c d Record Background c->d e Record Sample Spectrum d->e f Identify Characteristic Bands e->f g Correlate with Functional Groups f->g

Caption: Workflow for IR Spectroscopic Analysis.

Predicted IR Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Frequency Range (cm⁻¹) Vibration Functional Group Expected Appearance
3200 - 3500O-H stretchAlcoholBroad and strong
2800 - 3200N-H stretchAmmonium (NH₃⁺)Broad, multiple peaks
2850 - 3000C-H stretchAliphaticMedium to strong
1500 - 1650N-H bendAmmonium (NH₃⁺)Medium
1050 - 1150C-O stretchEther and AlcoholStrong

Interpretation Insights:

  • The broad absorption in the 3200-3500 cm⁻¹ region is a hallmark of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. [3]* The broad absorption in the 2800-3200 cm⁻¹ range is characteristic of the N-H stretching vibrations of the ammonium hydrochloride salt.

  • The presence of a strong C-O stretching band around 1100 cm⁻¹ is indicative of the ether linkage within the oxane ring and the C-O bond of the alcohol.

  • The N-H bending vibration of the ammonium group is expected to appear in the 1500-1650 cm⁻¹ region. [3]* The presence of HCl in the sample can also give rise to very broad absorptions in the low-frequency region of the spectrum. [4][5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: A Validated Approach

The following protocol for electrospray ionization mass spectrometry (ESI-MS) is designed to provide accurate molecular weight information.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile/water. The concentration should be in the low µg/mL to ng/mL range.

      • Causality: ESI is a soft ionization technique that is well-suited for polar and ionic compounds. A dilute solution prevents signal suppression and detector saturation.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

      • Causality: The amino group is basic and will be readily protonated, making positive ion mode the logical choice for detection.

    • Scan a mass range that includes the expected molecular ion, for example, m/z 50-300.

  • Tandem Mass Spectrometry (MS/MS):

    • To gain further structural information, perform a tandem MS (or MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID). This will induce fragmentation, and the resulting fragment ions can be analyzed.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_analysis Data Analysis a Prepare Dilute Solution b Infuse into ESI Source a->b c Acquire in Positive Ion Mode b->c d Perform MS/MS (optional) c->d e Identify Molecular Ion d->e f Analyze Fragmentation Pattern e->f g Confirm Structure f->g

Caption: Workflow for Mass Spectrometric Analysis.

Predicted Mass Spectrum and Interpretation

The ESI-MS spectrum of this compound is expected to show a prominent signal for the protonated molecule of the free base.

m/z Ion Identity
118.08[M+H]⁺Protonated (3R,4S)-4-aminooxan-3-ol
140.06[M+Na]⁺Sodium adduct (if sodium salts are present)

M = C₅H₁₁NO₂ (free base), Molecular Weight = 117.15 g/mol

Interpretation Insights:

  • The base peak in the ESI-MS spectrum is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 118.08. The hydrochloride salt will dissociate in solution, and the free amine will be protonated in the ESI source.

  • The observation of this ion confirms the molecular weight of the free base of the compound.

  • In an MS/MS experiment, common fragmentation pathways for amino alcohols include the loss of water (H₂O) and ammonia (NH₃). The fragmentation pattern of cyclic amines can also involve ring-opening reactions. [6]

Conclusion: A Triad of Spectroscopic Techniques for Unambiguous Characterization

The comprehensive spectroscopic analysis of this compound through the synergistic application of NMR, IR, and MS provides a robust and reliable method for its structural elucidation and quality control. NMR spectroscopy reveals the detailed carbon-hydrogen framework and stereochemistry, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight.

By following the detailed, rationale-driven protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the acquisition of high-quality, self-validating data. The interpretative insights provided serve as a foundation for the confident and accurate characterization of this important pharmaceutical building block, ultimately contributing to the development of safe and effective medicines.

References

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Dummies. How to Identify Alcohols and Amines in the IR Spectrum. [Link]

  • NIST WebBook. Hydrogen chloride. [Link]

  • Chemistry LibreTexts. Mass Spectrometry. [Link]

  • Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

Sources

An In-Depth Technical Guide to the Solubility of (3R,4S)-4-aminooxan-3-ol Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles, experimental determination, and influencing factors related to the solubility of (3R,4S)-4-aminooxan-3-ol hydrochloride, a chiral amino alcohol salt. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical foundations with practical, field-proven methodologies to serve as a robust resource for laboratory investigation.

Introduction: The Critical Role of Solubility

This compound is a specific stereoisomer of an amino-substituted oxane derivative, presented as a hydrochloride salt.[1][2] The presence of hydroxyl and amino functional groups, combined with its salt form, imparts a high degree of polarity to the molecule. Understanding its solubility in various organic solvents is paramount for several key processes in pharmaceutical development:

  • Reaction Chemistry: Selecting appropriate solvents for synthesis to ensure reactants are in the same phase.

  • Crystallization & Purification: Identifying suitable anti-solvents or crystallization media to isolate the compound with high purity and yield.

  • Formulation: Developing stable liquid dosage forms or predicting dissolution behavior from solid forms.

  • Analytical Method Development: Choosing appropriate diluents for chromatographic analysis.

As a hydrochloride salt, the compound's solubility is fundamentally governed by the equilibrium between its solid crystal lattice and the solvated ions in solution. This guide will delve into the theoretical underpinnings and provide a practical framework for its empirical determination.

Physicochemical Properties and Molecular Structure

To understand the solubility of this compound, one must first appreciate its molecular characteristics.

  • Structure: The molecule features a six-membered oxane (tetrahydropyran) ring. The (3R,4S) stereochemistry defines the specific spatial arrangement of the hydroxyl (-OH) and amino (-NH2) groups.

  • Functional Groups: The presence of a hydroxyl group and a primary amine makes the parent molecule capable of acting as both a hydrogen bond donor and acceptor.

  • Salt Form: The compound is a hydrochloride salt, meaning the basic amino group is protonated (-NH3+) and is ionically bonded to a chloride anion (Cl-). This ionic character drastically increases its polarity compared to the free base.[3][4] The molecular formula is C5H12ClNO2 with a molecular weight of approximately 153.61 g/mol .[1][2][5]

The combination of hydrogen bonding capabilities and a formal ionic charge dictates that the molecule will have a strong preference for polar solvents and be sparingly soluble, if at all, in nonpolar solvents.

Theoretical Principles of Solubility for Ionic Compounds in Organic Solvents

The dissolution of a salt in any solvent is a thermodynamic process governed by Gibbs free energy. The general principle of "like dissolves like" provides a useful heuristic: polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.[6][7]

For this compound, the key interactions are:

  • Lattice Energy: The energy required to break the ionic bonds holding the C5H12NO2H+ and Cl- ions together in the crystal lattice. This is a significant energy barrier that must be overcome.

  • Solvation Energy: The energy released when the separated ions are stabilized by interactions with solvent molecules.

Dissolution occurs when the solvation energy is sufficient to overcome the lattice energy.

Solvent Properties of Interest:

  • Polarity and Dielectric Constant: Highly polar solvents with high dielectric constants are effective at shielding the electrostatic attraction between the cation and anion, thus favoring dissolution.[8]

  • Hydrogen Bonding: Polar protic solvents (e.g., alcohols like methanol, ethanol) are particularly effective.[7] Their hydroxyl groups can act as hydrogen bond donors to solvate the chloride anion and as hydrogen bond acceptors for the protonated amine and the hydroxyl group of the cation.

  • Polar Aprotic Solvents: Solvents like DMSO or DMF can solvate the cation effectively through dipole-ion interactions but are less effective at solvating the chloride anion compared to protic solvents.

Therefore, a solubility screening should prioritize polar protic solvents, followed by polar aprotic solvents. Nonpolar solvents like hexane or toluene are expected to be extremely poor solvents for this salt.[8][9]

Experimental Determination of Equilibrium Solubility

The most reliable method for determining solubility is the Isothermal Equilibrium Shake-Flask Method .[10] This technique measures the thermodynamic, or equilibrium, solubility, which represents the maximum amount of a compound that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[11][12]

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Separation cluster_analysis Phase 4: Analysis & Quantification prep_vial Add excess solid API to a known volume of solvent in a vial seal_vial Seal vial tightly prep_vial->seal_vial agitate Agitate at constant temperature (e.g., 25°C) for a set duration (e.g., 24-72h) seal_vial->agitate check_solid Visually confirm excess solid remains agitate->check_solid centrifuge Centrifuge to pellet undissolved solid check_solid->centrifuge filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter dilute Accurately dilute the clear filtrate filter->dilute analyze Analyze by validated method (e.g., HPLC-UV) dilute->analyze calculate Calculate concentration against a standard curve analyze->calculate

Caption: Experimental workflow for the shake-flask solubility method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvent (HPLC grade or equivalent)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE, check for solvent compatibility)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV)

Procedure:

  • Preparation:

    • Add an excess amount of the solid API to a series of glass vials. An amount that is visually in excess after dissolution is sufficient (e.g., 10-20 mg).

    • Causality Insight: Using excess solid ensures that the solution reaches saturation, a prerequisite for measuring equilibrium solubility.[13]

    • Accurately add a known volume of the organic solvent to each vial (e.g., 2.0 mL).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C).

    • Agitate the samples at a consistent speed (e.g., 150 rpm) for a predetermined period. A duration of 24 to 72 hours is typical to ensure equilibrium is reached.[10]

    • Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change significantly between the later time points.[10]

  • Sample Separation:

    • After equilibration, remove the vials and allow the contents to settle for a short period.

    • To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully draw the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial.

    • Causality Insight: Filtration is a critical step to remove all particulate matter, which would otherwise lead to an overestimation of the solubility. The choice of filter material must prevent both leaching of contaminants into the filtrate and adsorption of the analyte onto the filter.

  • Quantification:

    • Accurately dilute a known volume of the clear filtrate with a suitable diluent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a calibration curve prepared from known standards.

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[14]

Data Presentation and Expected Results

Solubility data should be reported in standard units such as mg/mL or mol/L at a specified temperature. A summary table is the most effective way to present the findings for comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

Solvent ClassSolvent NameDielectric Constant (approx.)Solubility (mg/mL)Qualitative Descriptor
Polar Protic Methanol32.7[Experimental Data][e.g., Soluble]
Ethanol24.5[Experimental Data][e.g., Sparingly Soluble]
Isopropanol19.9[Experimental Data][e.g., Slightly Soluble]
Water80.1[Experimental Data][e.g., Freely Soluble]
Polar Aprotic DMSO46.7[Experimental Data][e.g., Soluble]
Acetonitrile37.5[Experimental Data][e.g., Very Slightly Soluble]
Acetone20.7[Experimental Data][e.g., Very Slightly Soluble]
Nonpolar Toluene2.4[Experimental Data][e.g., Insoluble]
Hexane1.9[Experimental Data][e.g., Insoluble]

Note: This table is a template. Actual experimental data must be populated by the researcher.

Factors Influencing Solubility

Several factors beyond the choice of solvent can affect the measured solubility:

  • Temperature: For most salts, solubility increases with temperature as the dissolution process is often endothermic.[7] However, this is not universal and should be determined experimentally if temperature sensitivity is a concern.[15]

  • pH (in aqueous or protic systems): While less relevant for purely organic, aprotic solvents, the presence of any acidic or basic impurities can affect the ionization state of the molecule and thus its solubility.[16]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form used in the solubility study.

  • Common Ion Effect: In a solvent mixture that already contains chloride ions, the solubility of the hydrochloride salt will be suppressed.[6][16]

Conclusion

This guide has outlined the theoretical and practical considerations for determining the solubility of this compound in organic solvents. Due to its ionic nature and hydrogen bonding capacity, solubility is expected to be highest in polar protic solvents like methanol and water, and lowest in nonpolar solvents. The isothermal shake-flask method, when executed with proper controls and validated analytical techniques, provides a reliable and reproducible means of quantifying this critical physicochemical parameter. The resulting data is indispensable for guiding rational solvent selection in synthesis, purification, and formulation, ultimately accelerating the drug development process.

References
  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/ich-q6b-specifications-test-procedures-and-acceptance-criteria-biotechnologicalbiological-products-scientific-guideline]
  • The Relationship Between Salt Solubility and Solvent Polarity. A document explaining the fundamental principles of how solvent polarity affects the dissolution of ionic salts. [URL: https://www.echemi.com/community/the-relationship-between-salt-solubility-and-solvent-polarity_thread-235-11-1.html]
  • PubChem Compound Summary for CID 70032206, (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70032206]
  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Equilibria/Solubilty/Solubility_and_Factors_Affecting_Solubility]
  • Annex 4: Guidance on the design and conduct of equilibrium solubility studies. World Health Organization (WHO). [URL: https://www.who.
  • Solubility Factors When Choosing a Solvent. Cayman Chemical. [URL: https://www.caymanchem.com/news/solubility-factors-when-choosing-a-solvent]
  • Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. World Health Organization (WHO). [URL: https://cdn.who.int/media/docs/default-source/medicines/norms-and-standards/current-projects/qas17-699-rev2-protocol-solubility-bcs.pdf]
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/28521360/]
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [URL: https://www.dowdevelopmentlabs.com/ask-a-formulator-what-is-the-purpose-and-approach-to-solubility-studies/]
  • In-vitro Thermodynamic Solubility. protocols.io. [URL: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-5qpvobk2nl4o/v1]
  • Thermodynamic Solubility Assay. Evotec. [URL: https://www.evotec.com/en/asset-library/downloads/fact-sheets/dmpk/evotec-in-vitro-adme-assay-thermodynamic-solubility-2022]
  • Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich (Merck). [URL: https://www.sigmaaldrich.
  • Screening and Formulating Drugs as Salts to Improve API Performance. Johnson Matthey. [URL: https://matthey.
  • Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [URL: https://www.researchgate.
  • Are there any salts that are soluble in organic solvents? Quora. [URL: https://www.quora.
  • This compound | CAS 1096594-11-4. Synblock. [URL: https://www.synblock.com/cas-1096594-11-4.html]
  • CAS: 1096594-11-4 Name: this compound. Aribo Biotechnology. [URL: https://www.aribobio.com/cas-1096594-11-4.html]

Sources

(3R,4S)-4-Aminooxan-3-ol Hydrochloride: A Chiral Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chiral Scaffolds in Modern Therapeutics

In the landscape of contemporary drug discovery, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Chiral building blocks, therefore, serve as foundational components for the stereoselective synthesis of complex active pharmaceutical ingredients (APIs). Among these, (3R,4S)-4-aminooxan-3-ol hydrochloride has emerged as a particularly valuable synthon. Its rigid tetrahydropyran core, adorned with a trans-configured amino and hydroxyl group, provides a conformationally constrained scaffold that is increasingly utilized in the development of novel therapeutics, most notably as a key intermediate in the synthesis of the anticoagulant drug edoxaban and in the construction of innovative nucleoside analogues. This guide provides a comprehensive technical overview of its synthesis, properties, and applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis. This compound is a white to off-white solid, and its key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClNO₂[1][2]
Molecular Weight 153.61 g/mol [1][2]
CAS Number 1096594-11-4[2][3]
Appearance White to off-white solidInferred from supplier data
Solubility Soluble in water and polar organic solvents[4]
Storage Store in a dry, sealed place at room temperature[2][5]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would confirm the presence of all protons and their respective chemical environments. The coupling constants between the protons on the tetrahydropyran ring would be crucial in confirming the trans stereochemistry of the amino and hydroxyl groups.

    • ¹³C NMR would show five distinct carbon signals corresponding to the tetrahydropyran ring and its substituents.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z 118.09.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.) of the compound, ensuring its suitability as a chiral building block.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H, N-H, and C-O functional groups.

Stereoselective Synthesis: A Conceptual Walkthrough

The synthesis of this compound with high stereochemical fidelity is a key challenge. The general strategies often revolve around the diastereoselective functionalization of a prochiral starting material, such as a dihydropyran derivative. Below is a conceptual workflow illustrating a plausible synthetic route, followed by a detailed, didactic protocol.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Regio- and Stereoselective Ring Opening cluster_2 Step 3: Reduction and Deprotection cluster_3 Step 4: Salt Formation A Dihydropyran B Epoxydihydropyran A->B m-CPBA or other epoxidizing agent C Azide Opening B->C NaN₃, NH₄Cl D (3R,4S)-4-aminooxan-3-ol C->D H₂, Pd/C or other reducing agent E This compound D->E HCl in a suitable solvent

Figure 1: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a synthesized, didactic representation based on established principles of stereoselective synthesis and information gleaned from patent literature. It should be regarded as a starting point for optimization in a laboratory setting.

Step 1: Synthesis of 1,2-Epoxy-tetrahydropyran

  • Reaction Setup: To a solution of 3,4-dihydro-2H-pyran (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) at 0 °C, add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.) in DCM dropwise.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Causality: The use of a peroxy acid like m-CPBA is a standard and effective method for the epoxidation of alkenes. The reaction is typically performed at low temperatures to control exothermicity and minimize side reactions.

Step 2: Regio- and Stereoselective Azide-mediated Ring Opening

  • Reaction Setup: Dissolve the crude epoxide (1.0 eq.) in a mixture of ethanol and water. Add sodium azide (NaN₃, 1.5 eq.) and ammonium chloride (NH₄Cl, 1.2 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.

  • Reaction Monitoring: Monitor the disappearance of the epoxide by TLC.

  • Workup: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azido alcohol.

Causality: The ring-opening of the epoxide with azide is a classic Sₙ2 reaction. The use of ammonium chloride provides a mild acidic catalyst to facilitate the opening. The azide attacks the less hindered carbon, and the stereochemistry of the reaction is inverted at the center of attack, leading to the desired trans product.

Step 3: Reduction of the Azide to the Amine

  • Reaction Setup: Dissolve the crude azido alcohol (1.0 eq.) in methanol or ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Reaction Conditions: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude (3R,4S)-4-aminooxan-3-ol.

Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines. The reaction is highly selective and proceeds under mild conditions.

Step 4: Formation of the Hydrochloride Salt

  • Reaction Setup: Dissolve the crude amino alcohol in a suitable solvent such as isopropanol or diethyl ether.

  • Salt Formation: Slowly add a solution of hydrogen chloride (HCl) in the same solvent (or a solution of acetyl chloride which generates HCl in situ with an alcohol solvent) until the solution becomes acidic.

  • Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried under vacuum to yield this compound.

Causality: The formation of the hydrochloride salt enhances the stability and crystallinity of the amino alcohol, facilitating its purification and handling.

Applications in Drug Discovery and Development

The utility of this compound as a chiral building block is exemplified by its role in the synthesis of complex pharmaceutical agents.

Key Intermediate in the Synthesis of Edoxaban

Edoxaban is a direct factor Xa inhibitor, an oral anticoagulant used for the prevention of stroke and systemic embolism.[3] The (3R,4S)-4-aminooxan-3-ol moiety is a critical component of the edoxaban structure, and its specific stereochemistry is crucial for the drug's binding to the active site of the factor Xa enzyme. The precise spatial orientation of the amino and hydroxyl groups, dictated by the (3R,4S) configuration, ensures optimal interaction with the enzyme's binding pocket, leading to potent and selective inhibition.[2]

G cluster_0 Building Block cluster_1 Synthesis cluster_2 Final API A This compound Key chiral scaffold B Multi-step Synthesis Incorporation of the aminotetrahydropyran moiety A->B C Edoxaban Direct Factor Xa Inhibitor B->C

Figure 2: Role of this compound in the synthesis of Edoxaban.

Scaffold for Nucleoside Analogues

The tetrahydropyran ring of (3R,4S)-4-aminooxan-3-ol serves as a mimic of the furanose sugar ring found in natural nucleosides.[4][6] This makes it an attractive scaffold for the synthesis of nucleoside analogues with potential antiviral or anticancer activity. The amino group provides a convenient handle for the attachment of various nucleobases, while the hydroxyl group can be further functionalized. The defined stereochemistry of the amino and hydroxyl groups is critical for ensuring the correct spatial orientation of the substituents, which is a key determinant of the analogue's ability to interact with biological targets such as viral polymerases or kinases.[7][8]

Conclusion: A Versatile Tool for Stereocontrolled Synthesis

This compound is a powerful chiral building block that offers a pre-defined stereochemical scaffold for the synthesis of complex and biologically active molecules. Its successful application in the synthesis of the blockbuster drug edoxaban underscores its industrial relevance. For researchers in drug discovery, this synthon provides a valuable starting point for the development of novel therapeutics, particularly in the fields of anticoagulation and antiviral research. The continued exploration of new synthetic routes and applications for this and related chiral aminotetrahydropyranols will undoubtedly lead to the discovery of new and improved medicines.

References

  • PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]

  • PubChem. (3R,4S)-4-aminooxolan-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved from: [Link]

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 66–86.
  • PubChem. (3R,4R)-4-Aminooxolan-3-ol. National Center for Biotechnology Information. Retrieved from: [Link]

  • Hughes, D. L. (2010). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 15(11), 7632–7662.
  • Google Patents. (2020).
  • Google Patents. (2021). Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. CN112574046A.
  • Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases. (2020). Molecules, 25(11), 2695.

Sources

An In-depth Technical Guide to (3R,4S)-4-aminooxan-3-ol Hydrochloride: A Scaffold of Emerging Pharmaceutical Interest

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (3R,4S)-4-aminooxan-3-ol hydrochloride, a heterocyclic compound with significant potential in drug discovery and development. While direct literature on this specific stereoisomer and its hydrochloride salt is nascent, this document synthesizes information from closely related analogues and the broader class of substituted tetrahydropyrans to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into its chemical and physical properties, plausible synthetic routes, and explore its potential biological significance based on the established roles of the tetrahydropyran scaffold in medicinal chemistry.

Core Molecular Attributes and Physicochemical Profile

This compound belongs to the class of amino-substituted tetrahydropyrans (oxanes). The tetrahydropyran ring is a prevalent motif in numerous bioactive natural products and approved pharmaceuticals. Its appeal in medicinal chemistry stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to act as a bioisosteric replacement for carbocyclic rings like cyclohexane, with the added advantage of the ring oxygen acting as a hydrogen bond acceptor.

The specific stereochemistry of (3R,4S)-4-aminooxan-3-ol, with a trans relationship between the amino and hydroxyl groups, is critical for its three-dimensional structure and, consequently, its potential interactions with biological targets. The hydrochloride salt form is employed to enhance the compound's stability and aqueous solubility.

Table 1: Physicochemical Properties of this compound and a Related Stereoisomer

PropertyValue for this compoundValue for (3S,4S)-3-aminooxan-4-ol (Diastereomer)Data Type
Molecular FormulaC₅H₁₂ClNO₂C₅H₁₁NO₂-
Molecular Weight153.61 g/mol 117.15 g/mol Computed
IUPAC Name(3R,4S)-4-aminooxan-3-ol;hydrochloride(3S,4S)-3-aminooxan-4-ol-
CAS Number1096594-11-41240390-32-2-
XLogP3Not available-1.3Computed
Hydrogen Bond Donors32Computed
Hydrogen Bond Acceptors33Computed
Topological Polar Surface Area58.6 Ų55.5 ŲComputed
Exact Mass153.0556563 Da117.078978594 DaComputed

Note: Data for the (3S,4S) diastereomer is provided for comparative purposes due to the limited availability of experimental data for the (3R,4S) isomer.[1]

G a This compound d b C5H12ClNO2 c MW: 153.61 e Key Features: f Tetrahydropyran Core g trans-Amino Alcohol h Chiral Centers i Hydrochloride Salt

Caption: Chemical structure and key features of this compound.

Synthesis and Stereochemical Control: A Plausible Approach

One such powerful method is the Prins cyclization , which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. A tethered enol-ether Prins cyclization can be employed to construct the functionalized tetrahydropyran core.[2][3]

Proposed Experimental Workflow

This proposed workflow is a representative, not a validated, protocol and should be optimized for specific laboratory conditions.

Step 1: Synthesis of a Chiral Homoallylic Alcohol A suitable chiral homoallylic alcohol precursor would be the starting point. This can be synthesized from commercially available chiral starting materials or through asymmetric synthesis methodologies.

Step 2: Tethered Enol-Ether Prins Cyclization

  • The chiral homoallylic alcohol is reacted with an appropriate enol ether in the presence of a Lewis or Brønsted acid catalyst.

  • The reaction is typically carried out in an anhydrous, non-polar solvent such as dichloromethane at low temperatures to enhance stereoselectivity.

  • The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of the cyclization.

Step 3: Functional Group Manipulation to Introduce the Amino Group

  • The resulting 4-hydroxytetrahydropyran from the Prins cyclization can be converted to a 4-azidotetrahydropyran.[2][3] This is often achieved via a Mitsunobu reaction with hydrazoic acid or by converting the hydroxyl group to a good leaving group followed by substitution with an azide salt.

  • The azide is then reduced to the primary amine. A common method for this transformation is the Staudinger reaction using triphenylphosphine followed by hydrolysis, or catalytic hydrogenation.

Step 4: Salt Formation

  • The purified (3R,4S)-4-aminooxan-3-ol free base is dissolved in a suitable solvent, such as diethyl ether or isopropanol.

  • A solution of hydrochloric acid in a compatible solvent is added dropwise with stirring.

  • The resulting precipitate of this compound is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

G start Chiral Homoallylic Alcohol prins Tethered Enol-Ether Prins Cyclization start->prins hydroxytetrahydropyran 4-Hydroxytetrahydropyran Intermediate prins->hydroxytetrahydropyran azidation Azidation (e.g., Mitsunobu) hydroxytetrahydropyran->azidation azidotetrahydropyran 4-Azidotetrahydropyran Intermediate azidation->azidotetrahydropyran reduction Azide Reduction (e.g., Catalytic Hydrogenation) azidotetrahydropyran->reduction free_base (3R,4S)-4-aminooxan-3-ol (Free Base) reduction->free_base salt_formation Salt Formation (HCl) free_base->salt_formation final_product (3R,4S)-4-aminooxan-3-ol Hydrochloride salt_formation->final_product

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Therapeutic Potential: An Inferential Analysis

The therapeutic potential of this compound can be inferred from the known biological activities of molecules containing the amino-substituted tetrahydropyran scaffold. This structural motif is present in a variety of compounds with diverse pharmacological profiles.

  • Enzyme Inhibition: The tetrahydropyran ring is a key component of several enzyme inhibitors. For instance, derivatives of 4-aminotetrahydropyran have been incorporated into potent and selective inhibitors of the transforming growth factor-β (TGF-β) type I receptor (also known as ALK5).[4] ALK5 inhibitors are being investigated for the treatment of fibrotic diseases and cancer. The specific stereochemistry of the amino and hydroxyl groups in this compound could be critical for its binding to the active site of target enzymes.

  • Receptor Modulation: The constrained cyclic nature of the tetrahydropyran ring can pre-organize the pharmacophoric groups (in this case, the amino and hydroxyl groups) into a conformation that is favorable for binding to specific receptors. This can lead to enhanced potency and selectivity. For example, various amino alcohol derivatives have been investigated as modulators of G-protein coupled receptors and ion channels.

  • Antimicrobial and Antiviral Activity: The amino alcohol moiety is a known pharmacophore in a number of antimicrobial and antiviral agents. While direct evidence for this compound is lacking, the general class of amino alcohols has been explored for these applications.

Postulated Mechanism of Action

A plausible mechanism of action for this compound, should it exhibit biological activity, would likely involve specific interactions of its functional groups with a biological target.

G cluster_interactions Key Interactions compound (3R,4S)-4-aminooxan-3-ol binding Binding Event compound->binding Stereospecific Fit target Biological Target (e.g., Enzyme, Receptor) target->binding response Biological Response (e.g., Inhibition, Modulation) binding->response h_bond Hydrogen Bonding (from -OH and -NH3+) binding->h_bond ionic Ionic Interaction (from -NH3+) binding->ionic hydrophobic Hydrophobic Interaction (from tetrahydropyran ring) binding->hydrophobic

Caption: Postulated mechanism of action for this compound.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. The insights from the broader class of tetrahydropyran-containing molecules suggest that this compound could be a valuable building block in the development of novel therapeutics.

Future research in this area should focus on:

  • Development of a validated and scalable stereoselective synthesis: This would enable the production of sufficient quantities of the compound for thorough biological evaluation.

  • Comprehensive in vitro and in vivo pharmacological profiling: Screening against a diverse panel of biological targets, including kinases, proteases, and GPCRs, would help to elucidate its biological activity.

  • Structure-activity relationship (SAR) studies: The synthesis and evaluation of analogues with modifications to the amino and hydroxyl groups, as well as different stereoisomers, would provide valuable insights into the structural requirements for activity.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • PubChem. (n.d.). (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. Retrieved from [Link]

  • Segovia, C., Fache, F., Pelotier, B., & Piva, O. (2019). Access to Polyfluorinated Tetrahydropyranyl Amides via Prins–Ritter Cyclization under Green Conditions. European Journal of Organic Chemistry, 2019(12), 2218-2225. [Link]

  • Rao, A. V. R., et al. (2001). A stereoselective synthesis of 1,4-dideoxy-1,4-imino-D-allitol and formal synthesis of (2S,3R,4S)-3,4-dihydroxyproline. Tetrahedron Letters, 42(36), 6351-6354. [Link]

  • Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. [Link]

  • PubChem. (n.d.). trans-4-Amino-Tetrahydro-Furan-3-Ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Katsuki, T., & Yamaguchi, M. (1976). The Stereoselective Synthesis of threo-3-Hydroxy-4-amino Acids. Bulletin of the Chemical Society of Japan, 49(11), 3287-3290. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of (3R,4S)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (3R,4S)-4-aminooxan-3-ol hydrochloride, a key building block for researchers and scientists in the field of drug development. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.

Compound Profile and Physicochemical Properties

This compound is a chiral organic compound. Understanding its fundamental properties is the first step toward safe handling. While specific data for the (3R,4S) isomer is not always distinctly reported, the properties are largely mirrored by its enantiomer, (3S,4R)-4-aminooxan-3-ol hydrochloride.

PropertyValueSource
Molecular Formula C₅H₁₂ClNO₂[1][2]
Molecular Weight 153.61 g/mol [1][2]
IUPAC Name (3R,4S)-4-aminooxan-3-ol;hydrochloride
CAS Number 1096594-11-4[2]

Note: The enantiomer (3S,4R)-4-aminooxan-3-ol hydrochloride is more commonly cited with CAS numbers 1630815-44-9 and 215941-06-3 (racemic mixture)[1].

Hazard Identification and GHS Classification

This compound is classified as an irritant and warrants careful handling to avoid adverse health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on aggregated data[1][3]:

  • H315: Causes skin irritation. [1][3]

  • H319: Causes serious eye irritation. [1][3]

  • H335: May cause respiratory irritation. [1][3]

  • H302: Harmful if swallowed (for the related compound (3R,4S)-4-aminooxolan-3-ol hydrochloride, suggesting caution).[3]

Signal Word: Warning[1][2]

Pictogram: GHS07 (Irritant)[2]

Core Directive for Safe Handling: A Risk-Based Approach

The following workflow outlines a systematic approach to handling this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE handle_weigh Weighing prep_ppe->handle_weigh Proceed to Handling prep_hood Work in a Fume Hood prep_hood->prep_ppe prep_sds Review SDS prep_sds->prep_hood handle_dissolve Dissolution handle_weigh->handle_dissolve handle_transfer Transfer handle_dissolve->handle_transfer cleanup_decon Decontaminate Surfaces handle_transfer->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

Caption: A risk-based workflow for handling this compound.

Detailed Experimental Protocols

Personal Protective Equipment (PPE)

The selection of appropriate PPE is non-negotiable. The rationale is to create a barrier between the researcher and the chemical, mitigating the risk of exposure through inhalation, skin contact, or eye contact.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from splashes or fine dust.

  • Hand Protection: Use nitrile gloves. Inspect gloves for any signs of degradation or perforation before use. For prolonged handling, consider double-gloving.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles[1].

Weighing and Aliquoting

The primary risk during this stage is the generation of airborne particles.

  • Preparation: Before bringing the compound into the work area, ensure the analytical balance is clean and situated within a chemical fume hood or a ventilated balance enclosure.

  • Tare: Place a clean, dry weighing vessel on the balance and tare it.

  • Transfer: Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid any abrupt movements that could create dust.

  • Closure: Promptly and securely close the main container of the compound.

  • Cleanup: Gently wipe the spatula and the area around the balance with a damp cloth or paper towel to collect any stray particles. Dispose of the cleaning material as hazardous waste.

Dissolution

For solution-based experiments, the dissolution process must be handled with care.

  • Solvent Choice: Select an appropriate solvent based on your experimental needs.

  • Vessel Selection: Use a flask or beaker of an appropriate size to prevent splashing.

  • Procedure: Add the weighed compound to the solvent. If necessary, use gentle agitation (e.g., a magnetic stirrer) to aid dissolution. Avoid vigorous shaking that could generate aerosols.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Storage and Stability

Proper storage is essential for maintaining the integrity of the compound and ensuring safety.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. A recommended storage practice is in a dry, sealed place[2].

  • Incompatibilities: Keep away from strong oxidizing agents.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated materials (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions in a labeled hazardous waste container. Do not dispose of down the drain.

References

  • PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (3R,4S)-4-aminooxolan-3-ol hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

experimental protocol for using (3R,4S)-4-aminooxan-3-ol hydrochloride in N-alkylation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Experimental Protocol for the N-Alkylation of (3R,4S)-4-aminooxan-3-ol hydrochloride via Reductive Amination

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a chiral amino alcohol building block of significant interest in medicinal chemistry and drug development. Its vicinal amino and hydroxyl groups, constrained within a tetrahydropyran (oxane) ring, provide a valuable scaffold for creating complex molecules with defined stereochemistry. N-alkylation of this primary amine is a critical transformation for generating libraries of compounds for structure-activity relationship (SAR) studies, enabling the exploration of chemical space around this core structure.

This document provides a detailed protocol for the N-alkylation of this compound using the robust and highly efficient method of reductive amination.[1] This strategy offers superior control and avoids the common pitfalls of direct alkylation with alkyl halides, such as over-alkylation.[2] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a step-by-step guide and an in-depth explanation of the chemical principles involved.

Principle of the Reaction: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds that proceeds in two key stages within a single pot.[3]

  • Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. Since the starting material is a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine, TEA) is required to liberate the free amine. The resulting hemiaminal intermediate then dehydrates under mildly acidic conditions to form a transient iminium ion.

  • In-Situ Reduction: A mild and selective reducing agent, present in the reaction mixture, reduces the electrophilic iminium ion (C=N⁺) to the desired secondary amine.

For this protocol, Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) is selected as the reducing agent. STAB is particularly well-suited for this transformation because it is less reactive than reagents like sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde or ketone.[4] Its tolerance for the slightly acidic conditions that favor iminium ion formation makes it ideal for one-pot procedures.[2]

Experimental Protocol: N-Alkylation with Isobutyraldehyde

This protocol details the N-alkylation of this compound with isobutyraldehyde to yield N-isobutyl-(3R,4S)-4-aminooxan-3-ol.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount (for 1 mmol scale)
This compoundC₅H₁₂ClNO₂153.611.0153.6 mg
IsobutyraldehydeC₄H₈O72.111.286.5 mg (108 µL)
Sodium Triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.5318 mg
Triethylamine (TEA)C₆H₁₅N101.191.1111.3 mg (153 µL)
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-10 mL
Saturated Sodium Bicarbonate (aq.)NaHCO₃--~20 mL
Brine (Saturated NaCl aq.)NaCl--~20 mL
Anhydrous Sodium Sulfate or Magnesium SulfateNa₂SO₄ / MgSO₄--As needed
Step-by-Step Methodology
  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (153.6 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (10 mL) to the flask. Stir the resulting suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Using a syringe, add triethylamine (153 µL, 1.1 mmol) to the suspension. Stir for 10-15 minutes. The suspension should become a clearer solution as the free amine is generated.

  • Aldehyde Addition: Add isobutyraldehyde (108 µL, 1.2 mmol) to the reaction mixture.

  • Initiation of Reduction: Stir the mixture for 20-30 minutes to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (318 mg, 1.5 mmol) in one portion. Note: The addition of STAB may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% methanol in dichloromethane. The product should have a higher Rf value than the starting amino alcohol. The reaction is typically complete within 3-12 hours.

  • Workup - Quenching: Once the reaction is complete, carefully quench the excess reducing agent by slowly adding saturated aqueous sodium bicarbonate solution (~20 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (~15 mL each).

  • Workup - Washing and Drying: Combine all organic layers and wash with brine (~20 mL). Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, starting from 100% DCM and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM), is typically effective for isolating the pure N-alkylated product.

  • Final Product: Combine the pure fractions and concentrate under reduced pressure to yield N-isobutyl-(3R,4S)-4-aminooxan-3-ol as a solid or viscous oil.

Experimental Workflow Visualization

G cluster_start 1. Reagents & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis start_mat Amino Oxanol HCl Isobutyraldehyde Triethylamine stir Stir 15 min (Free Amine Generation) start_mat->stir Combine solvent Anhydrous DCM solvent->stir react Add STAB Stir 3-12h at RT (Reductive Amination) stir->react Add Aldehyde, then STAB quench Quench with aq. NaHCO₃ react->quench Reaction Complete extract Extract with DCM quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry crude Crude Product dry->crude purify Silica Gel Chromatography crude->purify final_product Pure N-Isobutyl Product purify->final_product analysis NMR, MS Characterization final_product->analysis

Caption: Workflow for N-alkylation via reductive amination.

Product Characterization

To confirm the identity and purity of the synthesized N-isobutyl-(3R,4S)-4-aminooxan-3-ol, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: The spectra should confirm the presence of the isobutyl group (e.g., a doublet for the two methyl groups, a multiplet for the CH group, and a doublet for the N-CH₂ group). The signals corresponding to the oxane ring should also be present.[5][6]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of the product.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by the absence of impurity signals in the NMR spectra.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reducing agent; inactive reducing agent (hydrolyzed); insufficient time.Add an additional portion (0.2-0.3 eq) of STAB. Ensure STAB is fresh and has been stored under dry conditions. Allow the reaction to stir for a longer period.
Aldehyde Reduction Use of a non-selective reducing agent (e.g., NaBH₄) added too early.This protocol uses STAB to avoid this. If using NaBH₄, ensure the imine is fully formed (stir amine and aldehyde for 1-2 hours) before adding the reducing agent, preferably at a lower temperature (0 °C).[4]
Difficult Purification Product is very polar; streaking on silica gel.Add a small amount of triethylamine (~0.5-1%) to the chromatography eluent to suppress the interaction of the amine with the acidic silica gel. Consider reverse-phase chromatography if the compound remains difficult to purify.
Low Yield Incomplete free-basing of the amine; moisture in the reaction.Ensure at least 1.1 equivalents of base are used. Use anhydrous solvents and reagents and maintain an inert atmosphere to prevent hydrolysis of the iminium intermediate and the reducing agent.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Conduct all operations in a well-ventilated fume hood. Dichloromethane is a volatile and potentially hazardous solvent.

  • Reagent Handling: Sodium triacetoxyborohydride can react with water and moisture to release flammable hydrogen gas. Handle it quickly in a dry environment. Triethylamine and isobutyraldehyde are volatile and have strong odors. Handle with care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Pay special attention to halogenated organic waste.

References

  • Wikipedia. "Reductive amination." Accessed January 20, 2026. [Link][1]

  • Chemistry LibreTexts. "Overview of common redox reactions." Last updated July 1, 2020. [Link]

  • Chem Help ASAP. "reductive amination & secondary amine synthesis." YouTube, March 20, 2020. [Link][3]

  • ChemTalk. "Common Oxidizing Agents & Reducing Agents." Accessed January 20, 2026. [Link]

  • Master Organic Chemistry. "Reductive Amination, and How It Works." September 1, 2017. [Link][2]

  • Taylor & Francis. "Reductive amination – Knowledge and References." Accessed January 20, 2026. [Link]

  • Organic Chemistry Portal. "Reductive Amination - Common Conditions." Accessed January 20, 2026. [Link][4]

  • OrgChem.by. "A Quick Guide to Reductions in Organic Chemistry." 2015. [Link][7]

  • Organic Chemistry Portal. "Reducing Agents." Accessed January 20, 2026. [Link]

  • PubChem. "(3R,4S)-4-aminooxolan-3-ol hydrochloride." Accessed January 20, 2026. [Link]

  • Google Patents.
  • ResearchGate. "Selective alkylation of the amino group of aminophenols." Accessed January 20, 2026. [Link]

  • PubChem. "(3R,4R)-4-Aminooxolan-3-ol." Accessed January 20, 2026. [Link]

  • LookChem. "(3r,4s)-4-aminooxolan-3-ol,hydrochloride CAS NO.215940-96-8." Accessed January 20, 2026. [Link]

  • ResearchGate. "Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole." July 5, 2021. [Link][5]

  • Google Patents. "US5631356A - Selective N-acylation of amino alcohols." Accessed January 20, 2026.
  • MDPI. "Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole." Accessed January 20, 2026. [Link]

  • PubChem. "N-((3R,4S)-3,4-Dihydro-3-(((methylamino)carbonyl)oxy)-6-(4-(3-oxetanyl)-1-piperazinyl)-2H-1-benzopyran-4-yl)-4-fluorobenzamide." Accessed January 20, 2026. [Link]

  • PubChem. "methyl N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-amino-..." Accessed January 20, 2026. [Link]

  • Google Patents. "US5075504A - Process for the preparation of O-substituted hydroxylamines." Accessed January 20, 2026.
  • ResearchGate. "N-Alkylation of functionalized amines with alcohols using a copper–gold mixed photocatalytic system." May 2, 2018. [Link]

  • ResearchGate. "Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy." May 2020. [Link][6]Spectroscopy) [cite: 25]

Sources

Application Note: Mastering Amide Bond Formation with (3R,4S)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The formation of an amide bond is arguably the most critical and frequently utilized reaction in medicinal chemistry and drug discovery.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the successful coupling of (3R,4S)-4-aminooxan-3-ol hydrochloride, a valuable chiral building block, with a diverse range of carboxylic acids. By delving into the mechanistic principles, reagent selection, process optimization, and troubleshooting, this document serves as a senior application scientist's perspective on achieving high-yield, high-purity outcomes for this essential transformation.

Introduction: The Strategic Importance of the (3R,4S)-4-aminooxan-3-ol Scaffold

The (3R,4S)-4-aminooxan-3-ol scaffold is a privileged structural motif in modern drug design. Its defined stereochemistry, coupled with the hydrophilic nature of the oxane ring and the presence of both amino and hydroxyl functional groups, makes it an attractive building block for creating novel chemical entities with desirable pharmacokinetic properties. The ability to reliably couple this amino alcohol with various carboxylic acids is paramount for exploring structure-activity relationships (SAR) and developing new therapeutic agents.

This application note moves beyond a simple recitation of steps, focusing instead on the underlying chemical logic to empower researchers to adapt and troubleshoot these critical coupling reactions effectively.

Mechanistic Foundations of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable and requires the "activation" of the carboxylic acid.[2] The overall process can be dissected into two fundamental stages:

  • Activation of the Carboxylic Acid: A coupling reagent converts the carboxyl group's hydroxyl into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea, an active ester, or an acylphosphonium salt).[4]

  • Nucleophilic Acyl Substitution: The free amine group of (3R,4S)-4-aminooxan-3-ol attacks the activated carbonyl carbon, displacing the leaving group and forming the thermodynamically stable amide bond.

Since the starting material is a hydrochloride salt, a crucial prerequisite is the in-situ neutralization of the ammonium salt to liberate the nucleophilic free amine. This is accomplished by adding a non-nucleophilic organic base.

G cluster_0 Step 1: Carboxylate Activation cluster_1 Step 2: Nucleophilic Attack RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Reactive Intermediate (R-CO-X) RCOOH->ActivatedIntermediate + CouplingReagent Coupling Reagent (e.g., EDC, HATU) AmideProduct Amide Product ActivatedIntermediate->AmideProduct + Free Amine ActivatedIntermediate->AmideProduct AmineHCl (3R,4S)-4-aminooxan-3-ol·HCl FreeAmine Free Amine (H₂N-R') AmineHCl->FreeAmine + Base Tertiary Amine Base (e.g., DIPEA) Byproducts Byproducts AmideProduct->Byproducts generates

Caption: General mechanism of amide bond formation.

The Chemist's Toolbox: Reagent Selection and Rationale

The success of a coupling reaction is critically dependent on the judicious selection of the coupling reagent, additives, base, and solvent. The choice is dictated by the steric and electronic properties of the carboxylic acid, cost considerations, and desired purity profile.

Coupling Reagents
  • Carbodiimides (e.g., EDC, DCC, DIC): These are cost-effective and widely used reagents.[5] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is particularly advantageous for laboratory-scale synthesis because its urea byproduct is water-soluble, simplifying purification via aqueous workup.[5]

    • Causality: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to an unreactive N-acylurea or lead to racemization if the carboxylic acid has a chiral center at the α-position.[5] This necessitates the use of additives.

  • Onium Salts (Aminium/Uronium & Phosphonium): Reagents like HATU, HBTU, and PyBOP represent a more modern and often more efficient class of coupling agents.[2][6]

    • Expertise: These reagents are pre-activated and react with the carboxylic acid to form active esters (e.g., HOAt or HOBt esters) directly. This reaction pathway is generally faster and significantly suppresses side reactions, including racemization.[6] HATU is often considered the gold standard for difficult couplings due to its high reactivity.[5] Phosphonium salts like PyBOP are advantageous because they do not react with the free amino group, which can be beneficial when dealing with precious or limited quantities of the amine component.[2]

Essential Additives
  • Benzotriazoles (HOBt, HOAt): 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are critical additives, especially when using carbodiimides.[5][6]

    • Mechanism: They act as "racemization suppressants." They rapidly trap the unstable O-acylisourea intermediate to form a more stable active ester. This new intermediate is sufficiently reactive to couple with the amine but is significantly less prone to racemization.[5]

The Role of the Base

A non-nucleophilic organic base is required to perform two essential functions:

  • Neutralize the hydrochloride salt of (3R,4S)-4-aminooxan-3-ol to provide the free amine.

  • Scavenge the proton released during the amide bond formation.

Common choices include N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Typically, 2 to 2.5 equivalents are used to ensure the reaction medium remains basic.

Solvent Selection

The choice of solvent is crucial for ensuring all reactants remain in solution.

  • Aprotic Polar Solvents: Dimethylformamide (DMF) is the most common solvent due to its excellent solvating power.

  • Other Options: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are also effective, particularly for less polar substrates. The selection may also be influenced by the ease of removal during workup.[7]

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard, Cost-Effective Coupling using EDC/HOBt

This protocol is a reliable starting point for simple aliphatic and aromatic carboxylic acids.

Materials & Reagents:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)[8]

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Reaction vessel, magnetic stirrer, and nitrogen/argon atmosphere setup

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF (to make a ~0.1 M solution).

  • Dissolution: Stir the mixture at room temperature until all solids are fully dissolved.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC (1.2 eq) in one portion. Stir the reaction at 0 °C for 30 minutes. Scientist's Insight: This pre-activation period allows for the efficient formation of the HOBt active ester before the amine is introduced.

  • Amine Addition: In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of DMF, then add DIPEA (2.5 eq). Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the consumption of the starting carboxylic acid and the appearance of a new, typically less polar, product spot.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 5% aqueous citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted HOBt and acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: High-Efficiency Coupling for Challenging Substrates using HATU

This protocol is recommended for sterically hindered carboxylic acids or when maximizing yield is critical.[3][9]

Materials & Reagents:

  • Sterically Hindered Carboxylic Acid (1.0 eq)

  • This compound (1.2 eq)

  • HATU (1.2 eq)

  • 2,6-Lutidine or DIPEA (3.0 eq)

  • Anhydrous DMF or Acetonitrile (MeCN)

  • Reaction vessel, magnetic stirrer, and nitrogen/argon atmosphere setup

Step-by-Step Methodology:

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF or MeCN.

  • Amine Addition: Add this compound (1.2 eq) to the mixture.

  • Initiation: Cool the mixture to 0 °C. Add the base (e.g., 2,6-lutidine, 3.0 eq) dropwise. Expertise Note: For HATU couplings, all components can often be mixed before adding the base, which initiates the reaction. Using a hindered base like 2,6-lutidine can sometimes improve outcomes with sensitive substrates.[10]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. HATU-mediated reactions are typically much faster than those with EDC.

  • Monitoring & Work-up: Follow steps 6 and 7 from Protocol 1.

  • Purification: Purify the crude material via flash column chromatography.

G A 1. Reagent Setup (Carboxylic Acid, Coupling Agent, Solvent @ 0°C) B 2. Activation (Stir for 30 min) A->B C 3. Amine/Base Addition (Dropwise @ 0°C) B->C D 4. Reaction (Warm to RT, Stir 2-24h) C->D E 5. Monitoring (TLC / LC-MS) D->E F 6. Aqueous Work-up (Extraction & Washes) E->F G 7. Purification (Column Chromatography) F->G H Pure Amide Product G->H

Sources

Synthesis of Substituted Oxanes: An Application Guide for Drug Discovery Professionals Utilizing (3R,4S)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Oxane Scaffold in Modern Medicinal Chemistry

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for drug design.[1][2] The strategic incorporation of substituted oxanes can significantly enhance the pharmacokinetic and pharmacodynamic profile of a lead compound. (3R,4S)-4-aminooxan-3-ol hydrochloride is a versatile chiral building block that provides a synthetically accessible entry point to a diverse range of novel substituted oxanes. This guide provides detailed protocols and expert insights for the derivatization of this key starting material, empowering researchers and drug development professionals to explore new chemical space and accelerate their discovery programs.

Core Synthetic Strategies: Leveraging the Amino Functionality

The primary amino group of (3R,4S)-4-aminooxan-3-ol serves as a key handle for a variety of synthetic transformations. The following sections detail robust and widely applicable protocols for the N-alkylation, N-arylation, and sulfonylation of this versatile starting material.

Reductive Amination: A Versatile Approach to N-Alkylated Oxanes

Reductive amination is a powerful and reliable method for the formation of carbon-nitrogen bonds, proceeding through the in-situ formation and subsequent reduction of an imine or iminium ion.[3][4][5] This one-pot procedure is highly efficient for the synthesis of secondary and tertiary amines from a primary amine and a carbonyl compound.

Causality Behind Experimental Choices:

The choice of reducing agent is critical for the success of a reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its mildness and selectivity for iminiums over carbonyls, which minimizes side reactions. The reaction is typically carried out in a chlorinated solvent like dichloroethane (DCE) to ensure solubility of the reagents and intermediates. The addition of acetic acid can catalyze the formation of the imine intermediate, thereby accelerating the reaction.

Detailed Protocol 1: Synthesis of N-benzyl-(3R,4S)-4-aminooxan-3-ol

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.) and anhydrous DCE.

  • Add triethylamine (1.1 equiv.) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.

  • Add benzaldehyde (1.05 equiv.) to the suspension. If the reaction is sluggish, a catalytic amount of acetic acid (0.1 equiv.) can be added.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equiv.) in anhydrous DCE.

  • Slowly add the NaBH(OAc)₃ suspension to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-(3R,4S)-4-aminooxan-3-ol.

Data Presentation: Representative Reductive Amination Reactions

EntryAldehyde/KetoneReducing AgentSolventYield (%)
1BenzaldehydeNaBH(OAc)₃DCE85
24-FluorobenzaldehydeNaBH(OAc)₃DCE82
3CyclohexanoneNaBH(OAc)₃DCE78
4AcetoneNaBH₃CNMeOH75

Visualization of the Reductive Amination Workflow

reductive_amination_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_amine (3R,4S)-4-aminooxan-3-ol (from HCl salt + Et3N) imine_formation Imine/Iminium Formation (DCE, RT) start_amine->imine_formation start_carbonyl Aldehyde or Ketone start_carbonyl->imine_formation reduction Reduction (NaBH(OAc)3) imine_formation->reduction In-situ quench Quench (aq. NaHCO3) reduction->quench extraction Extraction (DCM) quench->extraction purification Column Chromatography extraction->purification end_product N-Substituted (3R,4S)-4-aminooxan-3-ol purification->end_product

Reductive Amination Workflow
Buchwald-Hartwig Amination: Forging C-N Bonds with Aryl Halides

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[6][7] This powerful transformation allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine, offering broad substrate scope and functional group tolerance.

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, ligand, and base. A common and effective catalytic system consists of a palladium(II) precatalyst, such as Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand, like Xantphos. This combination facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃), is crucial for deprotonating the amine without competing in the coupling reaction. Toluene is a frequently used solvent due to its high boiling point, which allows for the elevated temperatures often required for these reactions.

Detailed Protocol 2: Synthesis of N-(4-methoxyphenyl)-(3R,4S)-4-aminooxan-3-ol

Materials:

  • This compound

  • 1-Iodo-4-methoxybenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Add this compound (1.2 equiv.) and 1-iodo-4-methoxybenzene (1.0 equiv.).

  • Add anhydrous toluene via syringe.

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, rinsing with EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired N-(4-methoxyphenyl)-(3R,4S)-4-aminooxan-3-ol.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAryl HalideCatalyst/LigandBaseSolventYield (%)
14-BromoanisolePd₂(dba)₃/XantphosCs₂CO₃Toluene75
22-ChloropyridinePd(OAc)₂/BINAPK₃PO₄Dioxane68
34-Trifluoromethyl-bromobenzenePd₂(dba)₃/RuPhosNaOtBuToluene72

Visualization of the Buchwald-Hartwig Catalytic Cycle

buchner_hartwig_cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition Ar-X pd0->oxidative_addition pd_complex1 Ar-Pd(II)(X)L2 oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange R2NH pd_complex1->ligand_exchange pd_complex2 [Ar-Pd(II)(NHR2)L2]+X- ligand_exchange->pd_complex2 deprotonation Deprotonation Base pd_complex2->deprotonation pd_complex3 Ar-Pd(II)(NR2)L2 deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Product Ar-NR2

Buchwald-Hartwig Catalytic Cycle
Sulfonamide Synthesis: Introducing a Key Pharmacophore

The sulfonamide functional group is a well-established pharmacophore found in a wide array of clinically used drugs.[2][8][9] The synthesis of sulfonamides from (3R,4S)-4-aminooxan-3-ol is a straightforward and high-yielding transformation.

Causality Behind Experimental Choices:

The reaction between a primary amine and a sulfonyl chloride is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to scavenge the hydrochloric acid byproduct. Pyridine is often used as both the base and the solvent. The reaction is generally performed at room temperature, although gentle heating may be required for less reactive sulfonyl chlorides.

Detailed Protocol 3: Synthesis of N-((3R,4S)-3-hydroxyoxan-4-yl)-4-methylbenzenesulfonamide

Materials:

  • This compound

  • p-Toluenesulfonyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in anhydrous pyridine, add p-toluenesulfonyl chloride (1.1 equiv.) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization or by silica gel column chromatography.

Data Presentation: Representative Sulfonamide Synthesis Reactions

EntrySulfonyl ChlorideBaseSolventYield (%)
1p-Toluenesulfonyl chloridePyridinePyridine92
2Methanesulfonyl chlorideTriethylamineDCM88
3Dansyl chloridePyridineDCM90

Characterization of Substituted Oxanes

The structural elucidation of the newly synthesized substituted oxanes is paramount. A combination of spectroscopic techniques is employed for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the oxane ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as N-H, O-H, C=O, and S=O bonds.

Representative Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z) [M+H]⁺
N-benzyl-(3R,4S)-4-aminooxan-3-ol7.25-7.40 (m, 5H), 3.85 (s, 2H), 3.60-3.75 (m, 3H), 3.30-3.45 (m, 2H), 2.80 (m, 1H), 1.60-1.80 (m, 2H)138.5, 128.8, 128.5, 127.5, 70.2, 68.5, 60.1, 51.5, 30.8Calculated: 222.1494, Found: 222.1491
N-(p-tolylsulfonyl)-(3R,4S)-4-aminooxan-3-ol7.75 (d, 2H), 7.30 (d, 2H), 5.50 (d, 1H), 3.60-3.80 (m, 3H), 3.30-3.45 (m, 2H), 3.10 (m, 1H), 2.40 (s, 3H), 1.50-1.70 (m, 2H)143.5, 137.0, 129.8, 127.2, 70.5, 68.8, 62.3, 58.9, 31.2, 21.5Calculated: 286.1113, Found: 286.1110

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide array of substituted oxanes with significant potential in drug discovery. The protocols detailed in this guide for reductive amination, Buchwald-Hartwig amination, and sulfonamide synthesis provide robust and reproducible methods for the functionalization of this key building block. By leveraging these synthetic strategies, researchers can efficiently generate novel compound libraries for screening and lead optimization, ultimately accelerating the discovery of new therapeutic agents.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald-Hartwig Amination. In Name Reactions in Heterocyclic Chemistry II (pp. 1-133). John Wiley & Sons, Inc.
  • Carreira, E. M., & Fessard, T. C. (2014). Evolution of the Petasis Reaction. Chemical Reviews, 114(17), 8257–8322.
  • Chawla, H. M., & Sodhi, R. S. (2020). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]

  • Google Patents. (2019). Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
  • IJNRD. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. IJNRD. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

Sources

Application Note: Protecting Group Strategies for (3R,4S)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge of a Vicinal Aminoalcohol

(3R,4S)-4-aminooxan-3-ol is a valuable chiral building block in medicinal chemistry and drug development. Its rigid oxane scaffold and defined stereochemistry make it an attractive starting material for synthesizing complex molecules with precise three-dimensional architectures. However, the presence of vicinal amino and hydroxyl groups—a 1,2-aminoalcohol motif—presents a significant synthetic challenge. These two functional groups possess similar nucleophilicities and can interfere with each other, necessitating a robust and well-designed protecting group strategy to achieve selective modification at other sites of the molecule.

This technical guide provides a detailed analysis of orthogonal and bifunctional protecting group strategies for (3R,4S)-4-aminooxan-3-ol hydrochloride. It offers field-proven, step-by-step protocols, explains the causality behind experimental choices, and presents a comparative summary to aid researchers in selecting the optimal path for their synthetic goals. The foundational reference for the principles discussed herein is Greene's Protective Groups in Organic Synthesis, which offers a comprehensive overview of the formation, stability, and cleavage of a vast array of protecting groups.[1][2][3][4][5]

Initial Consideration: Handling the Hydrochloride Salt

The starting material is provided as a hydrochloride salt. The protonated aminium ion is not nucleophilic and will not react with electrophilic protecting group reagents. Therefore, prior to any protection step, the free amine must be liberated. This is typically achieved by:

  • Aqueous basic wash: Dissolving the salt in an organic solvent and washing with a mild aqueous base (e.g., NaHCO₃, K₂CO₃).

  • In situ neutralization: Adding a stoichiometric amount of a non-nucleophilic organic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA)) directly to the reaction mixture.

The choice between these methods depends on the subsequent reaction conditions. For aqueous-sensitive reagents, in situ neutralization is preferred.

Strategy 1: The Orthogonal Approach (Boc/TBDMS)

An orthogonal protection strategy is the most versatile approach, allowing for the selective removal of one protecting group while the other remains intact.[6][7][8] This provides maximum flexibility for multi-step syntheses. The classic and highly reliable pairing for aminoalcohols is the acid-labile tert-butyloxycarbonyl (Boc) group for the amine and the fluoride-labile tert-butyldimethylsilyl (TBDMS) group for the alcohol.

Rationale for Selection:

  • N-Protection First: The primary amine is generally more nucleophilic than the secondary alcohol, allowing for selective protection without prior protection of the hydroxyl group.[9]

  • Boc Group: The tert-butyloxycarbonyl (Boc) group is ideal for amine protection due to its stability in basic and nucleophilic conditions while being easily removed with mild acid (e.g., TFA or HCl).[10][11][12]

  • TBDMS Group: The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, stable to a wide range of non-acidic and non-fluoride conditions.[13][14] Its removal with a fluoride source like tetrabutylammonium fluoride (TBAF) does not affect the Boc group, ensuring orthogonality.[15][16][17][18]

Logical Workflow for Orthogonal Protection

G cluster_start cluster_step1 Step 1: N-Protection cluster_step2 Step 2: O-Protection cluster_deprotection Orthogonal Deprotection Paths start (3R,4S)-4-aminooxan-3-ol·HCl s1_reagents Boc₂O, TEA DCM, rt start->s1_reagents Free-base in situ s1_product (3R,4S)-N-Boc-4-aminooxan-3-ol s1_reagents->s1_product s2_reagents TBDMS-Cl, Imidazole DMF, rt s1_product->s2_reagents s2_product Fully Protected Substrate s2_reagents->s2_product deprotect_O TBAF, THF (Cleaves O-TBDMS) s2_product->deprotect_O deprotect_N TFA, DCM (Cleaves N-Boc) s2_product->deprotect_N free_amine N-Boc Protected Alcohol deprotect_O->free_amine free_alcohol O-TBDMS Protected Amine deprotect_N->free_alcohol G start (3R,4S)-4-aminooxan-3-ol (Free Base) reagents 1. CO₂, Base 2. Activating Agent (e.g., TsCl) 3. Intramolecular Cyclization start->reagents product Fused Bicyclic Oxazolidinone reagents->product One-pot deprotection Hydrolysis (e.g., LiOH, H₂O/THF) product->deprotection end Original Aminoalcohol deprotection->end

Sources

The Untapped Potential of (3R,4S)-4-aminooxan-3-ol Hydrochloride in Stereoselective Synthesis: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3R,4S)-4-aminooxan-3-ol hydrochloride is a readily available chiral building block with significant, yet largely unexplored, potential in the field of stereoselective synthesis. Its rigid oxane backbone and vicinal amino and hydroxyl functionalities provide a unique stereochemical environment for asymmetric transformations. This comprehensive guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging the stereochemical attributes of this compound. While specific, field-proven protocols are not yet prevalent in peer-reviewed literature, this document provides a detailed analysis of its potential applications, grounded in the established principles of asymmetric synthesis. We present a series of detailed, albeit illustrative, protocols to stimulate further investigation into this promising chiral synthon.

Introduction: The Allure of Chiral Scaffolds in Drug Discovery

The vast majority of biological targets are chiral, demanding a stereochemically precise approach to drug design. The synthesis of enantiomerically pure compounds is therefore a cornerstone of modern pharmaceutical development. Chiral auxiliaries and building blocks are indispensable tools in this endeavor, enabling the predictable and efficient introduction of stereocenters. This compound, with its defined absolute stereochemistry, presents itself as a valuable addition to the synthetic chemist's toolbox. The oxane ring imparts conformational rigidity, which is a desirable trait for a chiral auxiliary as it can lead to more predictable facial selectivity in reactions at a prochiral center.

Molecular Profile and Stereochemical Considerations

This compound is a water-soluble solid with the following key characteristics:

PropertyValue
CAS Number 1096594-11-4
Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
Appearance White to off-white solid
Stereochemistry (3R, 4S)

The trans relationship between the hydroxyl group at C3 and the amino group at C4 is a critical feature of this molecule. This arrangement, locked in by the oxane ring, can be exploited to direct the approach of reagents in a stereoselective manner. The free amine and alcohol also provide convenient handles for derivatization, allowing for the attachment of this chiral scaffold to a variety of substrates.

Potential Applications in Stereoselective Synthesis

Based on its structure, this compound is well-suited for a range of applications in asymmetric synthesis, most notably as a chiral auxiliary. After N-acylation, the resulting amide can be used to control the stereochemical outcome of reactions at the α-carbon of the acyl group.

Asymmetric Aldol Reactions: A Hypothetical Protocol

One of the most powerful C-C bond-forming reactions in organic synthesis is the aldol reaction. The use of chiral auxiliaries to control the stereochemistry of this transformation is a well-established strategy. Below, we outline a hypothetical, yet mechanistically sound, protocol for a diastereoselective aldol reaction using an N-acyl derivative of (3R,4S)-4-aminooxan-3-ol.

Workflow for Asymmetric Aldol Reaction

cluster_0 Preparation of Chiral Auxiliary cluster_1 Diastereoselective Aldol Reaction cluster_2 Cleavage and Product Isolation A (3R,4S)-4-aminooxan-3-ol (free base) B N-Acylation with Propionyl Chloride A->B Et3N, CH2Cl2, 0 °C C N-Propionyl Chiral Auxiliary B->C D Enolate Formation (LDA, THF, -78 °C) C->D E Addition of Aldehyde (e.g., Benzaldehyde) D->E F Diastereomerically Enriched Aldol Adduct E->F G Hydrolysis of Auxiliary (e.g., LiOH, THF/H2O) F->G H Chiral Aldol Product G->H I Recovered Chiral Auxiliary G->I

Caption: Hypothetical workflow for an asymmetric aldol reaction.

Experimental Protocol:

Step 1: Preparation of the N-Propionyl Chiral Auxiliary

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (2.2 eq).

  • Stir the mixture for 10 minutes, then add propionyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-propionyl chiral auxiliary.

Step 2: Diastereoselective Aldol Reaction

  • To a solution of the N-propionyl chiral auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF, 20 mL/mmol) at -78 °C, add a freshly prepared solution of lithium diisopropylamide (LDA, 1.1 eq) in THF.

  • Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Add benzaldehyde (1.2 eq) dropwise and stir the reaction at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by 1H NMR spectroscopy or HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

  • To a solution of the aldol adduct (1.0 eq) in a 3:1 mixture of THF and water, add lithium hydroxide (4.0 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture to pH ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL) to isolate the chiral aldol product.

  • The water-soluble chiral auxiliary can be recovered from the aqueous layer.

Mechanistic Rationale for Stereocontrol

The stereochemical outcome of the aldol reaction is dictated by the formation of a rigid chelated transition state. The lithium enolate is believed to form a six-membered ring with the lithium cation, which is also coordinated to the carbonyl oxygen of the auxiliary. The bulky oxane ring then effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face, thus leading to a high level of diastereoselectivity.

Plausible Transition State

cluster_0 TS Chelated Transition State Product Syn Aldol Adduct TS->Product C-C bond formation Enolate Z-Enolate Enolate->TS Coordination Aldehyde Aldehyde Aldehyde->TS Approach from less hindered face

Application Note: Strategic Deployment of (3R,4S)-4-aminooxan-3-ol Hydrochloride in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Chiral Scaffolding Hub

In the landscape of modern drug discovery, the rapid generation of diverse and structurally complex chemical libraries is paramount for the identification of novel therapeutic agents. Parallel synthesis has emerged as a cornerstone methodology, enabling the systematic and high-throughput exploration of chemical space. Within this paradigm, the selection of versatile and strategically functionalized building blocks is a critical determinant of a library's quality and relevance. (3R,4S)-4-aminooxan-3-ol hydrochloride is a chiral bifunctional scaffold that offers significant advantages for parallel synthesis endeavors. Its constrained cyclic ether core, coupled with the stereochemically defined vicinal amino and hydroxyl groups, provides a rigid framework for the spatially distinct elaboration of molecular complexity. This application note provides a detailed guide to the effective utilization of this compound in the parallel synthesis of novel chemical libraries through key synthetic transformations.

The oxane ring system is a prevalent motif in numerous bioactive natural products and approved pharmaceuticals, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. The defined trans-stereochemistry of the amino and hydroxyl groups on the (3R,4S)-4-aminooxan-3-ol scaffold allows for the generation of discrete stereoisomers, a critical consideration in modern drug design where stereochemistry often dictates pharmacological activity and safety. The hydrochloride salt form ensures good shelf-life and ease of handling.

This guide will detail the physicochemical properties of this building block and provide experimentally grounded protocols for its application in amide library synthesis, reductive amination for the generation of secondary and tertiary amines, and its potential role in multicomponent reactions to rapidly increase molecular diversity.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is essential for its effective implementation in synthesis.

PropertyValueSource
Chemical Formula C₅H₁₂ClNO₂[1]
Molecular Weight 153.61 g/mol [1]
CAS Number 1096594-11-4[1]
Appearance White to off-white solidGeneral Supplier Information
Solubility Soluble in water, methanol, and DMSO. Limited solubility in less polar organic solvents.General Chemical Knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[1]

Safety Information: this compound is an irritant. [1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Core Applications in Parallel Synthesis

The bifunctional nature of this compound allows for its versatile application in several key synthetic transformations amenable to parallel synthesis formats. The primary amine can be readily acylated or alkylated, while the secondary alcohol provides a handle for further diversification, such as etherification or esterification, should the synthetic strategy require it.

Workflow for Library Generation

The general workflow for utilizing this compound in a parallel synthesis campaign is depicted below. This workflow emphasizes the modularity of the approach, allowing for the generation of multiple sub-libraries from a common scaffold.

G cluster_0 Scaffold Preparation cluster_1 Parallel Reactions cluster_2 Purification & Analysis cluster_3 Compound Library Scaffold (3R,4S)-4-aminooxan-3-ol Hydrochloride Freebase Free-basing (e.g., with polymer-supported base) Scaffold->Freebase Amidation Amide Library (Coupling with diverse carboxylic acids) Freebase->Amidation R-COOH, Coupling Agent ReductiveAmination Amine Library (Reaction with diverse aldehydes/ketones) Freebase->ReductiveAmination R-CHO/R-COR', Reductant MCR Complex Scaffolds (Multicomponent Reactions) Freebase->MCR Aldehyde, Isocyanide, Carboxylic Acid Purification Parallel Purification (e.g., SPE, preparative HPLC) Amidation->Purification ReductiveAmination->Purification MCR->Purification Analysis QC Analysis (LC-MS, NMR) Purification->Analysis Library Final Compound Library for Screening Analysis->Library

Caption: General workflow for parallel synthesis using (3R,4S)-4-aminooxan-3-ol.

Detailed Protocols and Methodologies

The following protocols are designed for a parallel synthesis format, typically in 24- or 96-well reaction blocks. Reagent quantities are provided on a per-well basis and should be scaled as needed. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Parallel Amide Library Synthesis

This protocol describes the coupling of (3R,4S)-4-aminooxan-3-ol with a diverse set of carboxylic acids to generate a library of amides. The choice of coupling agent is critical to ensure high conversion and minimize side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used and effective coupling reagent.

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product Scaffold (3R,4S)-4-aminooxan-3-ol (Free Base) Reaction Amide Coupling in Parallel (DMF, Room Temperature) Scaffold->Reaction Acids Diverse Carboxylic Acids (R-COOH) Acids->Reaction CouplingAgent HATU CouplingAgent->Reaction Base DIPEA Base->Reaction Workup Aqueous Workup or SPE Reaction->Workup Purification Preparative HPLC Workup->Purification Product Amide Library Purification->Product

Caption: Workflow for parallel amide library synthesis.

Step-by-Step Protocol:

  • Preparation of the Amine:

    • In each well of a reaction block, add a solution of this compound (1.0 eq, e.g., 0.1 mmol, 15.4 mg) in a suitable solvent such as DMF (dimethylformamide, 0.5 mL).

    • Add a base to neutralize the hydrochloride salt and liberate the free amine. A tertiary amine base such as DIPEA (N,N-diisopropylethylamine, 2.5 eq, 0.25 mmol, 43.5 µL) is recommended. Alternatively, a polymer-supported base can be used for simplified workup.

  • Addition of Carboxylic Acids:

    • To each well, add a solution of a unique carboxylic acid (1.1 eq, 0.11 mmol) in DMF (0.5 mL).

  • Coupling Reaction:

    • Prepare a stock solution of HATU (1.2 eq, 0.12 mmol, 45.6 mg per well) in DMF.

    • Add the HATU solution to each well.

    • Seal the reaction block and shake at room temperature for 12-16 hours.

  • Reaction Quench and Workup:

    • Quench the reaction by adding water (1 mL) to each well.

    • For purification by preparative HPLC, the crude reaction mixture can be filtered and directly injected.

    • Alternatively, for solid-phase extraction (SPE) cleanup, the reaction mixture can be loaded onto a suitable SPE cartridge (e.g., a mixed-mode cation exchange resin) to capture the basic product, followed by washing to remove excess reagents and byproducts, and subsequent elution of the desired amide.

  • Analysis and Characterization:

    • Analyze the purity of each library member by LC-MS.

    • Confirm the structure of representative examples by ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Parallel Reductive Amination

This protocol outlines the synthesis of a library of secondary amines by reacting (3R,4S)-4-aminooxan-3-ol with a diverse set of aldehydes. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent suitable for this transformation in a one-pot procedure.[2]

Step-by-Step Protocol:

  • Preparation of Reactants:

    • In each well of a reaction block, add a solution of this compound (1.0 eq, 0.1 mmol, 15.4 mg) and a unique aldehyde (1.2 eq, 0.12 mmol) in a suitable solvent such as DCE (1,2-dichloroethane, 1 mL).

    • Add a base such as triethylamine (1.1 eq, 0.11 mmol, 15.3 µL) to neutralize the hydrochloride salt.

  • Imine Formation:

    • Add a dehydrating agent, such as powdered 4 Å molecular sieves (approx. 100 mg per well), to drive the formation of the imine intermediate.

    • Seal the reaction block and shake at room temperature for 1-2 hours.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq, 0.15 mmol, 31.8 mg) to each well.

    • Reseal the reaction block and continue to shake at room temperature for 12-16 hours.

  • Reaction Quench and Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (1 mL).

    • Extract the aqueous layer with a suitable organic solvent such as dichloromethane (2 x 1 mL).

    • Combine the organic extracts and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by an appropriate method for parallel purification, such as preparative HPLC or SPE.

    • Analyze the purity and confirm the identity of the final products by LC-MS and NMR spectroscopy.

Protocol 3: Multicomponent Reactions (MCRs) - A Gateway to Complexity

Chiral amino alcohols are valuable inputs for multicomponent reactions, which allow for the rapid construction of complex molecules in a single step. The Ugi four-component reaction (U-4CR) is a powerful example, combining an amine, an aldehyde, a carboxylic acid, and an isocyanide.

Conceptual Application in an Ugi Reaction:

(3R,4S)-4-aminooxan-3-ol can serve as the amine component in an Ugi reaction. By combining it with diverse sets of aldehydes, carboxylic acids, and isocyanides in a parallel format, a library of complex, peptidomimetic scaffolds can be generated. The hydroxyl group of the amino alcohol could potentially participate in post-Ugi modifications, further expanding the chemical space.

Representative Ugi Reaction Protocol:

  • Reactant Preparation:

    • In each well, add a solution of this compound (1.0 eq, 0.1 mmol) and triethylamine (1.1 eq, 0.11 mmol) in methanol (0.5 mL).

    • Add a unique aldehyde (1.0 eq, 0.1 mmol).

    • Add a unique carboxylic acid (1.0 eq, 0.1 mmol).

  • Reaction Initiation:

    • Add a unique isocyanide (1.0 eq, 0.1 mmol) to each well.

    • Seal the reaction block and shake at room temperature for 24-48 hours.

  • Workup and Purification:

    • Concentrate the reaction mixtures to dryness.

    • Purify the resulting adducts by preparative HPLC.

  • Analysis:

    • Characterize the products by LC-MS and NMR.

Conclusion

This compound is a valuable and versatile building block for the parallel synthesis of diverse and stereochemically defined chemical libraries. Its rigid cyclic framework and bifunctional nature provide a solid foundation for creating novel molecular architectures through robust and well-established synthetic methodologies such as amide bond formation and reductive amination. Furthermore, its potential as a component in multicomponent reactions opens avenues for the rapid generation of highly complex and drug-like molecules. The protocols outlined in this application note provide a practical starting point for researchers and scientists in the field of drug discovery to leverage the strategic advantages of this chiral scaffold in their library synthesis campaigns, ultimately accelerating the identification of new therapeutic leads.

References

  • Organic Chemistry Portal. Reductive Amination. [Link]

  • PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride. [Link]

  • Dömling, A. and Ugi, I. (2000), Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39: 3168-3210. [Link]

  • Ley, S. V. and Baxendale, I. R. (2002), New tools and concepts for modern organic synthesis. Nature Reviews Drug Discovery, 1: 573-586. [Link]

Sources

Application Notes and Protocols for the Scale-Up Synthesis of Derivatives from (3R,4S)-4-Aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up synthesis of derivatives from the chiral building block (3R,4S)-4-aminooxan-3-ol hydrochloride. The unique bifunctional nature of this starting material, possessing both a secondary amine and a secondary alcohol on a conformationally defined oxane ring, makes it a valuable synthon for a variety of complex molecules in pharmaceutical development. This guide moves beyond bench-scale procedures to address the critical considerations for process optimization, safety, and analytical control required for multi-kilogram production. Detailed protocols for key derivatization reactions—N-acylation, N-alkylation, and O-acylation—are presented, with an emphasis on the causality behind experimental choices and the implementation of self-validating systems for robust and reproducible manufacturing.

Introduction: The Strategic Importance of (3R,4S)-4-Aminooxan-3-ol

This compound is a chiral synthetic building block characterized by a tetrahydropyran (oxane) scaffold with trans-disposed amino and hydroxyl functionalities. The specific stereochemistry of this compound is often crucial for the biological activity of the final active pharmaceutical ingredient (API), as it dictates the three-dimensional orientation of substituents that interact with biological targets.[1] The hydrochloride salt form ensures stability and improves handling properties of the otherwise basic and potentially hygroscopic free amine.

The strategic value of this synthon lies in its bifunctionality, allowing for selective derivatization at either the nitrogen or oxygen atom to introduce a wide range of molecular complexity. This versatility has led to its incorporation into various therapeutic candidates. The challenge, and the focus of this guide, is the transition from laboratory-scale synthesis (grams) to industrially relevant production (kilograms), where factors such as reaction kinetics, thermodynamics, cost of goods, and process safety become paramount.

Core Synthetic Strategies for Derivatization

The primary reactive sites on (3R,4S)-4-aminooxan-3-ol are the secondary amine at the C4 position and the secondary alcohol at the C3 position. The relative reactivity of these two functional groups can be exploited to achieve selective derivatization. Generally, the amine is more nucleophilic than the alcohol, allowing for selective N-functionalization under appropriate conditions.

N-Acylation: Formation of Amide Derivatives

N-acylation is a common and robust transformation for converting the amino group into an amide. This is often a key step in building more complex molecular architectures. A prime example of a large-scale N-acylation can be seen in the synthesis of complex aminopurine compounds, where a related chiral amino-tetrahydropyran is coupled with a purine derivative.[2]

Causality of Experimental Choices:

  • Starting Material: The reaction begins with the hydrochloride salt. To facilitate the reaction with an acylating agent, the free amine must be liberated in situ or in a prior step. The use of a non-nucleophilic base is crucial to prevent side reactions.

  • Base Selection: Diisopropylethylamine (DIPEA) is an excellent choice for large-scale reactions as it is a sterically hindered, non-nucleophilic base. It effectively neutralizes the hydrochloride and any acid generated during the acylation (e.g., HCl from an acyl chloride) without competing in the main reaction.

  • Solvent Selection: Tetrahydrofuran (THF) is a suitable solvent due to its good solvating properties for both the starting materials and reagents, and its relatively low boiling point, which simplifies removal during work-up.

  • Temperature Control: Acylation reactions are often exothermic. Maintaining a controlled temperature, for instance between 45-60°C as described in related syntheses, is critical to prevent side reactions and ensure consistent product quality.[2] On a large scale, this requires a reactor with efficient heat exchange capabilities.

  • Work-up and Isolation: A key consideration for scale-up is avoiding chromatography. A well-designed process will lead to the product crystallizing from the reaction mixture upon the addition of an anti-solvent, such as water. This allows for simple filtration and washing to isolate the product.[2]

Workflow for Scale-Up N-Acylation

cluster_prep Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A (3R,4S)-4-aminooxan-3-ol HCl + Acylating Agent + THF B Heat to 50 ± 5 °C A->B Charge Reactor C Charge DIPEA (Maintain 45-60 °C) B->C Exotherm Control D Agitate at 50 ± 5 °C (≥12 hours) C->D E Monitor by HPLC D->E In-Process Control F Charge Water (Anti-solvent) E->F Reaction Complete G Cool to 25 ± 5 °C F->G Controlled Crystallization H Filter and Wash Cake G->H I Dry under Vacuum H->I

Caption: Workflow for a typical large-scale N-acylation process.

Protocol 1: Scale-Up Synthesis of an N-Acyl Derivative (Exemplary)

This protocol is adapted from procedures for similar chiral amino-tetrahydropyrans on a multi-kilogram scale.[2]

ParameterValue/ConditionRationale
Scale 10.0 molRepresentative of a pilot-plant scale.
Starting Material (3R,4S)-4-aminooxan-3-ol HCl (1.54 kg, 10.0 mol)Key chiral building block.
Reagent Acyl Chloride/Activated Ester (10.5 mol, 1.05 eq)Slight excess ensures complete conversion.
Base DIPEA (2.84 L, 16.5 mol, 1.65 eq)Neutralizes HCl salt and generated acid.
Solvent THF (15 L)Provides good solubility and processability.
Temperature 50 ± 5 °CBalances reaction rate and impurity formation.
Reaction Time ~12-20 hoursMonitored by HPLC for completion.
Work-up Addition of Water (15 L)Acts as an anti-solvent to induce crystallization.
Isolation Filtration and washing with THF/waterRemoves inorganic salts and excess reagents.
Drying Vacuum oven at 45 ± 5 °CRemoves residual solvents.

Step-by-Step Methodology:

  • Reactor Setup: Charge a suitable glass-lined reactor with this compound (1.54 kg), the acylating agent (10.5 mol), and THF (15 L) under a nitrogen atmosphere.

  • Heating: Begin agitation and heat the mixture to 50 ± 5 °C.

  • Base Addition: Slowly add DIPEA (2.84 L) to the reactor over a period of 1-2 hours, ensuring the internal temperature does not exceed 60 °C. This addition is exothermic and requires efficient cooling.

  • Reaction: Maintain the batch at 50 ± 5 °C with agitation for at least 12 hours.

  • In-Process Control (IPC): After 12 hours, take a sample from the reaction mixture and analyze by HPLC to confirm the consumption of the starting material (<1% remaining).

  • Crystallization: Once the reaction is complete, slowly add water (15 L) to the reactor over 2-3 hours while maintaining the temperature at 45-60 °C. Seeding with a small amount of pre-made product may be beneficial to control crystal size.

  • Cooling and Aging: After the water addition is complete, cool the slurry to 25 ± 5 °C over at least 2 hours and agitate for a further 3-12 hours to ensure complete crystallization.

  • Isolation: Filter the solid product and wash the wet cake with a pre-mixed solution of THF and water (e.g., 2 x 5 L of a 1:1 mixture).

  • Drying: Dry the product in a vacuum oven at 45 ± 5 °C until a constant weight is achieved.

N-Alkylation: Reductive Amination and Other Methods

N-alkylation can be achieved through several methods, with reductive amination and direct alkylation with alkyl halides being the most common. For scale-up, "hydrogen-borrowing" alkylation is an increasingly attractive green chemistry approach.[3]

Causality of Experimental Choices (Reductive Amination):

  • Reaction Type: Reductive amination with an aldehyde or ketone is a highly efficient and atom-economical method for N-alkylation.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for scale-up over sodium cyanoborohydride due to its lower toxicity and ease of handling. It is mild and selective for the iminium ion intermediate.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents, though greener alternatives like 2-methyl-THF should be considered for modern processes.

  • pH Control: The reaction is typically run under mildly acidic conditions to promote the formation of the iminium ion without causing significant side reactions. Acetic acid is often used for this purpose.

  • Work-up: A simple aqueous work-up with a basic solution (e.g., NaHCO₃) is usually sufficient to quench the reaction and remove boron salts. The product is then extracted into an organic solvent.

Protocol 2: Scale-Up N-Alkylation via Reductive Amination (Exemplary)

ParameterValue/ConditionRationale
Scale 5.0 molRepresentative of a pilot-plant scale.
Starting Material (3R,4S)-4-aminooxan-3-ol (free base, 656 g, 5.0 mol)Free base is required for this reaction.
Reagent Aldehyde/Ketone (5.5 mol, 1.1 eq)Slight excess drives the reaction to completion.
Reducing Agent Sodium Triacetoxyborohydride (STAB) (1.27 kg, 6.0 mol, 1.2 eq)Mild and selective reducing agent.
Solvent 2-Methyltetrahydrofuran (2-MeTHF) (10 L)Greener solvent alternative to DCM.
Temperature 20-25 °C (Room Temperature)Reaction is typically efficient at ambient temperature.
Reaction Time 4-8 hoursMonitored by TLC or HPLC.
Work-up Quench with aq. NaHCO₃, separate layersNeutralizes acid and removes byproducts.
Isolation Solvent swap to isopropanol, crystallize as HCl saltProvides a stable, crystalline solid product.

Step-by-Step Methodology:

  • Free Base Preparation: The starting hydrochloride salt is first converted to the free base by partitioning between a suitable organic solvent (e.g., MTBE or 2-MeTHF) and an aqueous base (e.g., NaOH or K₂CO₃). The organic layer is then dried and concentrated, or used directly as a solution.

  • Reactor Setup: Charge a reactor with a solution of the free base (656 g in ~5 L 2-MeTHF) and the aldehyde/ketone (5.5 mol).

  • Reducing Agent Addition: Add STAB (1.27 kg) portion-wise over 1-2 hours, maintaining the internal temperature below 30 °C. The reaction may be mildly exothermic.

  • Reaction: Agitate the mixture at room temperature for 4-8 hours, monitoring by HPLC for completion.

  • Quench: Slowly add saturated aqueous sodium bicarbonate solution (~8 L) to the reactor. Stir vigorously for 30 minutes.

  • Extraction: Stop agitation, allow the layers to separate, and drain the lower aqueous layer. Wash the organic layer with brine (2 L).

  • Isolation: Concentrate the organic layer by distillation. Perform a solvent swap to isopropanol (IPA, ~5 L). Add a solution of HCl in IPA until the pH is acidic, which will induce crystallization of the product as its hydrochloride salt.

  • Filtration and Drying: Cool the slurry, filter the product, wash with cold IPA, and dry under vacuum.

O-Acylation and O-Alkylation: Protecting Group Strategies and Selectivity

While the amine is generally more nucleophilic, selective O-functionalization can be achieved. O-acylation can be performed on the unprotected amino alcohol under acidic conditions, where the amine is protonated and thus non-nucleophilic.[4] For O-alkylation, it is often necessary to first protect the more reactive amino group.

Logical Relationship for Selective Functionalization

cluster_N N-Functionalization cluster_O O-Functionalization Start (3R,4S)-4-aminooxan-3-ol (Hydrochloride or Free Base) N_Acyl N-Acylation (Base, Acyl Halide) Start->N_Acyl Direct N_Alkyl N-Alkylation (Reductive Amination) Start->N_Alkyl Direct (Free Base) O_Acyl Selective O-Acylation (Acidic Conditions) Start->O_Acyl Direct Protect 1. N-Protection (e.g., Boc) Start->Protect O_Alkyl 2. O-Alkylation (Base, Alkyl Halide) Protect->O_Alkyl Deprotect 3. N-Deprotection O_Alkyl->Deprotect

Caption: Decision tree for selective derivatization strategies.

Protocol 3: Selective O-Acylation under Acidic Conditions (Exemplary)

This protocol is based on general methods for the chemoselective O-acylation of amino alcohols.[4]

ParameterValue/ConditionRationale
Scale 2.0 molRepresentative of a lab-to-pilot transition scale.
Starting Material (3R,4S)-4-aminooxan-3-ol HCl (307 g, 2.0 mol)The hydrochloride salt is used directly.
Reagent Acetic Anhydride (226 mL, 2.4 mol, 1.2 eq)Common, inexpensive acylating agent.
Acid/Solvent Trifluoroacetic Acid (TFA) (1 L)Acts as both solvent and catalyst, protonating the amine.
Temperature 0 °C to Room TemperatureControls the initial rate of reaction.
Reaction Time 2-4 hoursTypically a fast reaction.
Isolation Precipitation by addition to cold diethyl etherProduct precipitates as the TFA or HCl salt.

Step-by-Step Methodology:

  • Reactor Setup: In a reactor cooled to 0-5 °C, charge the this compound (307 g) and trifluoroacetic acid (1 L).

  • Reagent Addition: Slowly add acetic anhydride (226 mL) while maintaining the internal temperature below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by HPLC.

  • Precipitation: In a separate, larger vessel, place cold (0 °C) diethyl ether or MTBE (~10 L). Slowly pour the reaction mixture into the cold ether with vigorous stirring.

  • Isolation: The product will precipitate. Filter the solid, wash thoroughly with cold ether to remove residual TFA, and dry under vacuum.

Scale-Up, Safety, and Process Control

Transitioning from the lab to the plant introduces significant challenges that must be proactively managed.[5][6][7]

Key Considerations:

  • Thermal Hazard Assessment: All proposed reactions must be evaluated for their thermal potential. Differential Scanning Calorimetry (DSC) on starting materials and reaction mixtures can identify decomposition temperatures and energies. Reaction Calorimetry (RC1) is essential to determine the heat of reaction, heat flow, and maximum temperature of synthetic reaction (MTSR) to ensure the plant's cooling capacity is sufficient to handle both normal operation and potential deviations (e.g., cooling failure).[5]

  • Reagent Addition and Dosing: For highly exothermic reactions, such as those involving acyl chlorides or certain reducing agents, the process should be designed as a semi-batch operation where the reactive reagent is added at a controlled rate.[7] This ensures that the rate of heat generation never exceeds the rate of heat removal.

  • Mixing and Mass Transfer: Reactor agitation becomes critical on a large scale to ensure homogenous temperature and concentration, preventing the formation of localized "hot spots" that could lead to runaway reactions or impurity formation.

  • Materials Handling: Handling large quantities of flammable solvents (THF, IPA), corrosive acids (TFA, HCl), and potent reagents requires appropriate engineering controls (e.g., closed-system transfers, ventilation) and personal protective equipment (PPE).

  • Crystallization Control: On a large scale, controlling crystal size and morphology is crucial for good filtration and drying characteristics. This is managed through controlled cooling rates, agitation speed, and the potential use of seeding.

  • Process Analytical Technology (PAT): Implementing in-line monitoring (e.g., FTIR, FBRM) can provide real-time data on reaction progress and particle size, allowing for more precise process control.

Analytical Methods for Quality Control

Robust analytical methods are required to ensure the chemical and stereochemical purity of the synthesized derivatives.

  • Purity and Identity:

    • HPLC/UPLC: The primary tool for assessing purity and monitoring reaction progress. A gradient method with UV and/or Mass Spectrometry (MS) detection is typically developed.

    • NMR (¹H, ¹³C): Confirms the structure of the final product and intermediates.

    • Mass Spectrometry: Confirms the molecular weight of the product.

  • Chiral Purity:

    • Chiral HPLC: This is the gold standard for determining enantiomeric excess (ee). The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., Chiralpak® series) are often effective for separating enantiomers of amino alcohol derivatives.[8][9] Method development involves screening different CSPs and mobile phases (normal phase or reversed-phase). Derivatization with a UV-active agent may be necessary if the analyte lacks a chromophore.[10]

    • Chiral GC: For volatile derivatives, chiral GC can be an effective alternative.[10]

    • NMR with Chiral Solvating Agents: Can be used as a secondary or confirmatory method for determining enantiomeric purity.[11]

Table of Analytical Methods:

AnalysisMethodTypical Conditions/PhasePurpose
Reaction Monitoring HPLC-UV/MSC18 column, Acetonitrile/Water gradientTrack consumption of starting materials and formation of product.
Identity Confirmation ¹H NMR, ¹³C NMRDMSO-d₆ or CDCl₃Confirm chemical structure.
Purity Assay HPLC-UVC18 column, isocratic or gradient methodQuantify product purity against a reference standard.
Enantiomeric Excess Chiral HPLCChiralpak® IA, IC, etc. with Heptane/Ethanol or similar mobile phaseSeparate and quantify the desired enantiomer from its undesired counterpart.
Residual Solvents Headspace GC-FIDDB-624 or similar columnQuantify residual solvents from the manufacturing process.

Conclusion

The scale-up synthesis of derivatives from this compound is a multi-faceted challenge that requires a deep understanding of chemical reactivity, process engineering, and analytical science. By carefully selecting reaction conditions to exploit the inherent reactivity of the molecule, designing processes that are amenable to large-scale equipment, and implementing rigorous safety and analytical controls, it is possible to develop robust, safe, and efficient manufacturing routes. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals to successfully transition these valuable chiral building blocks from the laboratory to the plant, accelerating the development of new medicines.

References

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.
  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids. National Center for Biotechnology Information. URL: [Link]

  • Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. ACS Publications. URL: [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. URL: [Link]

  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Scientific Research Publishing. URL: [Link]

  • Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Linköping University Electronic Press. URL: [Link]

  • Critical Considerations in Process Safety. H.E.L Group. URL: [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. URL: [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. National Center for Biotechnology Information. URL: [Link]

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. URL: [Link]

  • Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. URL: [Link]

  • Scale-up Reactions. Division of Research Safety - University of Illinois. URL: [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? ResearchGate. URL: [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Fauske & Associates. URL: [Link]

  • A-level Chemistry Specification. AQA. URL: [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. ResearchGate. URL: [Link]

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry. URL: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. URL: [Link]

Sources

Application Notes & Protocols: Purification of (3R,4S)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the purification of (3R,4S)-4-aminooxan-3-ol hydrochloride (C₅H₁₂ClNO₂), a key chiral building block in pharmaceutical synthesis.[1][2] Due to its high polarity and the presence of both amino and hydroxyl functional groups, this compound presents unique challenges in achieving high levels of chemical and enantiomeric purity.[3] This guide details field-proven protocols for recrystallization and column chromatography, explains the scientific rationale behind methodological choices, and outlines robust analytical techniques for purity verification. These application notes are intended for researchers, chemists, and process development professionals engaged in the synthesis and purification of polar chiral intermediates.

Introduction and Physicochemical Overview

This compound is a substituted tetrahydropyran derivative. The precise stereochemistry and high purity of this intermediate are critical for its successful application in the synthesis of active pharmaceutical ingredients (APIs), where impurities can affect efficacy, safety, and regulatory approval.

The primary challenge in purifying this molecule stems from its physicochemical properties. As a polar amino alcohol, it exhibits high solubility in polar solvents and strong interactions with common stationary phases like silica gel, often leading to complications in extraction, crystallization, and chromatography.[3] The hydrochloride salt form is typically a crystalline solid, which is more amenable to handling and purification than the freebase, which may be an oil.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₁₂ClNO₂[1][2]
Molecular Weight 153.61 g/mol [1][2]
IUPAC Name (3R,4S)-4-aminooxan-3-ol;hydrochloride[4]
CAS Number 1096594-11-4[2]
Appearance Typically an off-white to white crystalline solidGeneral Knowledge
Hazards May cause skin, eye, and respiratory irritation[1][5]

Strategic Approach to Purification

The selection of an appropriate purification strategy depends heavily on the physical state of the crude material and the nature of the impurities. Impurities can include starting materials, by-products from the synthesis, or stereoisomers.[6][7] A logical workflow is essential for efficient and effective purification.

purification_workflow start Crude (3R,4S)-4-aminooxan-3-ol HCl is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Amorphous) purity_check1 Assess Purity (HPLC, NMR) recrystallization->purity_check1 purity_check1->chromatography Purity >99%? No final_product High-Purity Product purity_check1->final_product Purity >99%? Yes purity_check2 Assess Purity (HPLC, NMR) chromatography->purity_check2 purity_check2->recrystallization Purity >99%? No (Consider re-purification) purity_check2->final_product Purity >99%? Yes

Figure 1: Decision workflow for purification strategy.

Protocol 1: Purification by Recrystallization

Recrystallization is the most efficient and scalable method for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. For hydrochloride salts, protic solvents like alcohols are often effective.

Causality and Solvent Selection

The hydrochloride salt of an amine is significantly more polar than its freebase form.[8] This property dictates the choice of solvents.

  • Primary Solvents: Alcohols such as 2-propanol (IPA) and ethanol are excellent choices. They can dissolve the salt when heated but have lower solvating power when cold, allowing for precipitation and recovery. 2-propanol is often preferred as many hydrochloride salts are less soluble in it compared to ethanol, leading to higher yields.[9]

  • Anti-Solvents: A non-polar or less polar solvent like diethyl ether (Et₂O) or ethyl acetate (EtOAc) can be added to the cooled solution to reduce the overall polarity of the solvent system, thereby inducing further precipitation and increasing recovery.

Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound (1.0 eq) in a flask equipped with a reflux condenser and a magnetic stir bar. Add the minimum amount of hot 2-propanol needed to fully dissolve the solid at reflux temperature.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals. Seeding with a few crystals of pure product can be beneficial to induce crystallization if it does not occur spontaneously.[10]

  • Chilling: Once the solution has reached room temperature and a crystal bed has formed, place the flask in an ice bath or refrigerator (0-5 °C) for at least 1-2 hours to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small volume of cold 2-propanol, followed by a wash with cold diethyl ether.

    • Rationale: Washing with cold solvent removes residual soluble impurities without significantly dissolving the desired product. The ether wash helps to displace the alcohol and speeds up the drying process.

  • Drying: Dry the purified crystals under high vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Column Chromatography

When recrystallization fails or the crude material is an oil, column chromatography is the next logical step. The high polarity and basicity of the amino alcohol moiety can cause significant tailing (streaking) on standard silica gel due to strong, non-ideal interactions with the acidic silanol groups on the silica surface.[3][11]

chromatography_workflow start Crude Product loading Load Sample (Dry or wet loading) start->loading slurry_prep Prepare Silica Gel Slurry (e.g., in DCM) packing Pack Column slurry_prep->packing packing->loading elution Elute with Gradient (DCM -> DCM/MeOH/NH4OH) loading->elution collection Collect Fractions elution->collection analysis Analyze Fractions (TLC) collection->analysis pooling Combine Pure Fractions analysis->pooling evaporation Evaporate Solvent pooling->evaporation

Figure 2: General workflow for column chromatography.

Modified Normal-Phase Silica Gel Chromatography

This technique remains viable if the mobile phase is modified to suppress the undesirable interactions with the stationary phase.

  • Principle: A basic additive, such as ammonium hydroxide (NH₄OH) or triethylamine (TEA), is included in the polar component of the mobile phase. This base deprotonates the acidic silanol groups on the silica surface, preventing the basic amine of the analyte from strongly adsorbing, which results in better peak shapes and improved separation.[11]

Step-by-Step Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a non-polar solvent like dichloromethane (DCM). Pack a glass column with the slurry.

  • Mobile Phase Preparation: Prepare a stock solution of the polar eluent, for example, 10% concentrated NH₄OH (25% in water) in methanol (v/v). A typical mobile phase system would be a gradient of DCM and DCM/Methanol containing the basic modifier.

  • Sample Loading: Dissolve the crude material in a minimal amount of the initial eluent or methanol. Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., 100% DCM). Gradually increase the polarity by adding the polar modifier stock solution (e.g., gradient from 0% to 10% MeOH containing NH₄OH in DCM).

  • Fraction Collection & Analysis: Collect fractions and analyze them using Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Work-up: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). The resulting freebase will likely be an oil. To convert it back to the hydrochloride salt, dissolve the residue in a suitable solvent (e.g., methanol or ether) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether). The salt will precipitate and can be collected by filtration.

Purity Assessment and Quality Control

Post-purification analysis is mandatory to confirm chemical purity, verify structural integrity, and quantify enantiomeric excess (ee).

Table 2: Analytical Methods for Quality Control

AnalysisTechniqueTypical Conditions & Rationale
Chemical Purity Reverse-Phase HPLC (RP-HPLC)Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Water/Acetonitrile with 0.1% TFA or Formic Acid. The acid additive improves peak shape for amines. Detection: UV (if chromophore present) or ELSD/CAD for non-UV active compounds.
Enantiomeric Purity (ee) Chiral HPLCDirect Method: Use a Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based). This is the most direct way to separate enantiomers.[12][13][14] Indirect Method: Derivatize the amine and/or alcohol with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers, then separate on a standard achiral column (e.g., C18).[12]
Structural Confirmation ¹H & ¹³C NMR SpectroscopySolvent: D₂O or DMSO-d₆. Provides confirmation of the chemical structure and helps identify impurities. Chiral shift reagents can sometimes be used to determine ee via NMR.[15]
Identity Confirmation Mass Spectrometry (LC-MS)Provides the molecular weight of the compound, confirming its identity.
Protocol: Chiral Purity Determination by HPLC (Indirect Method)

Since the target molecule lacks a strong UV chromophore, derivatization is often necessary for sensitive UV detection and can simultaneously be used for chiral analysis.[12]

  • Derivatization: In a vial, dissolve a small sample of the purified product (~1 mg) in an aprotic solvent (e.g., 0.5 mL acetonitrile). Add 1.5 equivalents of a non-chiral base (e.g., triethylamine) followed by 1.2 equivalents of a chiral derivatizing agent with a strong chromophore, such as (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or 3,5-Dinitrobenzoyl chloride.[12]

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours or until complete (monitor by TLC).

  • Analysis: Dilute the reaction mixture and inject it onto a standard achiral RP-HPLC system. The two resulting diastereomers will have different retention times, and the ratio of their peak areas corresponds to the enantiomeric ratio of the original sample.

References

  • Isolation and chromatographic purification of reaction products from amino acids. Royal Society of Chemistry. Available at: [Link]

  • (3S,4R)-4-aminooxan-3-ol hydrochloride. PubChem. Available at: [Link]

  • Separation and Purification of Amino Acids. ResearchGate. Available at: [Link]

  • Amino Acid Purification. Column Chromatography. Available at: [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. Available at: [Link]

  • (3R,4R)-4-Aminooxan-3-ol hydrochloride. J&K Scientific. Available at: [Link]

  • Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • Purification of strong polar and basic compounds. Reddit. Available at: [Link]

  • (3r,4s)-4-aminooxolan-3-ol,hydrochloride. LookChem. Available at: [Link]

  • Preparation of amino acids from their salts. Google Patents.
  • This compound. LabSolutions. Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. Google Patents.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository. Available at: [Link]

  • Amino acid methyl ester hydrochloride preparation. Google Patents.
  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. National Institutes of Health (NIH). Available at: [Link]

  • Method for salt preparation. Google Patents.
  • Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws. Available at: [Link]

  • Synthesis of 4-amino-3-isoxazolidone. Google Patents.
  • Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. sciensano.be. Available at: [Link]

  • HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. Google Patents.
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (NIH). Available at: [Link]

  • Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health (NIH). Available at: [Link]

  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter. Available at: [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
  • Impurity profile of amino acids?. ResearchGate. Available at: [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.
  • 500 gram-grade synthesis of 3-amino-4-aminoximinofurazan. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Catalytic Reactions Involving (3R,4S)-4-Aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chiral Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. Chiral molecules, particularly those containing stereogenic centers, are the building blocks of biologically active agents, where stereochemistry dictates efficacy and safety. Within this context, (3R,4S)-4-aminooxan-3-ol hydrochloride emerges as a valuable chiral building block. Its rigid tetrahydropyran (oxan) core, combined with the vicinal (trans-) arrangement of its amino and hydroxyl functionalities, provides a well-defined three-dimensional architecture. This specific stereochemistry makes it an excellent starting material for the synthesis of sophisticated chiral ligands and catalysts, which are pivotal in asymmetric synthesis.

The core utility of this compound lies in its potential to be elaborated into bidentate ligands. The amino and hydroxyl groups serve as strategic handles for chemical modification, allowing for the introduction of various coordinating moieties. These modifications can be tailored to fine-tune the steric and electronic properties of the resulting ligand, which in turn influences the efficiency and stereoselectivity of a catalytic reaction.[1] This application note will provide a conceptual framework for the synthesis of chiral ligands from this precursor and detail a well-established protocol for a representative catalytic application: the enantioselective addition of diethylzinc to aldehydes, a cornerstone reaction in asymmetric C-C bond formation.[1]

Conceptual Ligand Synthesis from (3R,4S)-4-Aminooxan-3-ol

The transformation of (3R,4S)-4-aminooxan-3-ol into a functional chiral ligand is a key initial step. The objective is to introduce atoms or groups that can effectively coordinate to a metal center, thereby creating a chiral pocket around the catalytic site. A common strategy for 1,2-amino alcohols is the synthesis of N-alkylated or N-arylated derivatives, which can then be used directly or further functionalized.

For instance, a simple N-alkylation can be achieved through reductive amination with an appropriate aldehyde or ketone. The resulting secondary amine, in conjunction with the hydroxyl group, forms a bidentate ligand capable of coordinating with various metal precursors. The choice of the N-substituent is critical as it significantly impacts the steric environment of the resulting metal complex, which is a determining factor for enantioselectivity.

Below is a conceptual workflow for the synthesis of an N-alkylated ligand from this compound.

G cluster_start Starting Material cluster_synthesis Ligand Synthesis cluster_product Chiral Ligand start (3R,4S)-4-aminooxan-3-ol Hydrochloride freebase Free-basing with a suitable base (e.g., NaHCO3) start->freebase Deprotection reductive_amination Reductive Amination: 1. Aldehyde/Ketone (R1COR2) 2. Reducing Agent (e.g., NaBH(OAc)3) freebase->reductive_amination Functionalization purification Purification (e.g., Column Chromatography) reductive_amination->purification ligand N-substituted (3R,4S)-4-aminooxan-3-ol purification->ligand

Caption: Conceptual workflow for the synthesis of a chiral ligand.

Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes

The catalytic enantioselective addition of organometallic reagents to carbonyl compounds is a powerful method for creating chiral secondary alcohols, which are prevalent motifs in pharmaceuticals and natural products.[1] Chiral β-amino alcohols, such as those derived from (3R,4S)-4-aminooxan-3-ol, are highly effective ligands for this transformation, particularly in the addition of diethylzinc to aldehydes.[2]

Causality of Experimental Choices: The Catalytic Cycle

The reaction is typically catalyzed by an in situ generated complex of the chiral amino alcohol ligand and a metal precursor, often a zinc salt or, in this case, diethylzinc itself. The widely accepted catalytic cycle proceeds as follows:

  • Complex Formation: The chiral amino alcohol reacts with diethylzinc to form a dimeric zinc complex. In this complex, each zinc atom is coordinated to the nitrogen and oxygen atoms of the ligand.

  • Substrate Coordination: An aldehyde molecule displaces a weakly coordinated solvent molecule and coordinates to one of the zinc centers. The chiral environment of the ligand dictates the facial selectivity of this coordination.

  • Stereoselective Alkyl Transfer: An ethyl group from the other zinc center is transferred to the re or si face of the coordinated aldehyde, depending on the chirality of the ligand. This step occurs through a six-membered, chair-like transition state, which minimizes steric interactions.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is formed. An exchange with another molecule of diethylzinc releases the product (after hydrolysis) and regenerates the active catalytic species.

The rigidity of the ligand's backbone, such as the tetrahydropyran ring in our case, is crucial for creating a well-defined chiral pocket and achieving high enantioselectivity.

G catalyst Chiral Zn Complex (Ligand-ZnEt2) aldehyde_coordination Aldehyde Coordination catalyst->aldehyde_coordination + R-CHO transition_state Stereoselective Ethyl Transfer (Chair-like TS) aldehyde_coordination->transition_state product_complex Product-Zn Alkoxide Complex transition_state->product_complex C-C bond formation product_release Product Release (after hydrolysis) product_complex->product_release + H2O product_release->catalyst Catalyst Regeneration (+ Et2Zn)

Caption: Generalized catalytic cycle for diethylzinc addition.

Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, using a conceptually derived N-alkylated (3R,4S)-4-aminooxan-3-ol as the chiral ligand.

Materials
  • N-substituted (3R,4S)-4-aminooxan-3-ol ligand (e.g., N-benzyl derivative)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard Schlenk line and oven-dried glassware

Procedure
  • Catalyst Preparation:

    • To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add the chiral N-substituted (3R,4S)-4-aminooxan-3-ol ligand (0.05 mmol, 5 mol%).

    • Add 5 mL of anhydrous toluene and stir until the ligand is completely dissolved.

    • Slowly add diethylzinc (1.0 M in hexanes, 1.2 mmol, 1.2 equivalents) dropwise at room temperature.

    • Stir the resulting solution for 30 minutes at room temperature to ensure the formation of the active catalyst.

  • Reaction Execution:

    • Cool the flask to 0 °C in an ice bath.

    • Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the catalyst solution.

    • Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion (typically 2-4 hours, as indicated by TLC), quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenylpropan-1-ol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Expected Results and Data

The performance of chiral amino alcohol ligands in the enantioselective addition of diethylzinc to aldehydes is well-documented.[1][2] The following table provides representative data for this class of reaction, showcasing the expected high yields and enantioselectivities.

EntryAldehydeLigand TypeYield (%)ee (%)
1BenzaldehydeChiral β-Amino Alcohol>95>98
24-ChlorobenzaldehydeChiral β-Amino Alcohol>95>97
32-NaphthaldehydeChiral β-Amino Alcohol>90>95
4CinnamaldehydeChiral β-Amino Alcohol>85>90

Note: The specific performance will depend on the exact structure of the N-substituent on the ligand and the precise reaction conditions.

Conclusion and Outlook

This compound is a promising chiral precursor for the development of novel ligands for asymmetric catalysis. Its defined stereochemistry and rigid core provide an excellent platform for creating highly effective catalysts. The detailed protocol for the enantioselective addition of diethylzinc to aldehydes serves as a robust starting point for researchers exploring the catalytic potential of ligands derived from this scaffold. Future work could involve the synthesis of a library of ligands with diverse N-substituents to optimize performance for a broader range of substrates and catalytic transformations, including asymmetric hydrogenations and C-H functionalization reactions.[2][3]

References

  • Herrmann, A. T. (2014). Application of a Chiral Scaffolding Ligand in Catalytic Enantioselective Hydroformylation. PMC. Available at: [Link]

  • Larionov, E., et al. (2021). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters. Available at: [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70032206, (3S,4R)-4-aminooxan-3-ol hydrochloride. Available at: [Link]

  • Imamoto, T., et al. (2022). Synthesis and applications of high-performance P-chiral phosphine ligands. ResearchGate. Available at: [Link]

  • Wang, Q., et al. (2023). Biaxially chiral compounds: research and development of synthesis. Chemical Communications. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)thiophenes—Synthesis and Application in Cu-Catalyzed Friedel–Crafts Asymmetric Alkylation. Molecules. Available at: [Link]

  • Patel, R. N. (2017). Synthesizing Chiral Drug Intermediates by Biocatalysis. Organic Process Research & Development. Available at: [Link]

  • Wu, Y., et al. (2026). Combining Palladium and Metal Alkoxide Enables Chemoselective Access to Flexible Allyl-Pd Oxa-dipoles for Higher-Order [n + 5] Cycloadditions. Journal of the American Chemical Society. Available at: [Link]

  • Alonso, D. A., et al. (2016). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules. Available at: [Link]

  • Hannedouche, J., et al. (2023). Synthesis, identification, chiral separation and crystal structure of (3 R,4 R,7 S,8 S)-3,4,7,8-tetrachlorodecane and its stereoisomers. Heliyon. Available at: [Link]

  • Emmerson, D. P. G., et al. (2007). Carbohydrate-Derived Amino-Alcohol Ligands for Asymmetric Alkynylation of Aldehydes. Organic Letters. Available at: [Link]

  • Larionov, E., et al. (2021). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2021). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules. Available at: [Link]

  • Trost, B. M., & Sorum, A. B. (1997). The asymmetric synthesis of (3S,4R,5S)-3-amino-4,5-O-isopropylidenedioxycyclopentene. Tetrahedron Letters. Available at: [Link]

Sources

Troubleshooting & Optimization

troubleshooting failed reactions with (3R,4S)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (3R,4S)-4-aminooxan-3-ol hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. As a vicinal amino alcohol, its unique stereochemistry is highly sought after in the synthesis of complex molecules and pharmaceutical agents. However, its bifunctional nature presents specific challenges. This guide provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to help you overcome common hurdles and ensure the success of your reactions.

Compound Profile

To begin, let's summarize the key properties of this reagent.

PropertyValueSource
CAS Number 1096594-11-4[1]
Molecular Formula C₅H₁₂ClNO₂[1]
Molecular Weight 153.61 g/mol [1][2]
Appearance Typically a white to off-white solidInferred from common chemical properties
Storage Store in a dry, sealed container at room temperature[1][3]

Part 1: Frequently Asked Questions (FAQs) - Reagent Handling & Stoichiometry

This section addresses the most common initial questions regarding the handling and use of the hydrochloride salt form of this amino alcohol.

Q1: Why is my compound supplied as a hydrochloride salt? What are the implications for my reaction?

Answer: (3R,4S)-4-aminooxan-3-ol is supplied as a hydrochloride (HCl) salt to enhance its stability and shelf-life. Free amines can be susceptible to oxidation and absorption of atmospheric CO₂. The salt form is generally more crystalline and easier to handle.

The critical implication is that the amine nitrogen is protonated (NH₃⁺), rendering it non-nucleophilic . Before it can participate in most reactions (e.g., amide coupling, alkylation), the free amine must be liberated by the addition of a base. Failure to do so is the most common reason for reaction failure.

Q2: How do I properly "free-base" the amine for a reaction?

Answer: You must add at least one molar equivalent of a suitable base to neutralize the HCl salt. For most applications, a slight excess (1.1 to 1.5 equivalents) of a tertiary amine base is recommended to drive the equilibrium and neutralize any trace acidity in the solvent or other reagents.

Recommended Bases:

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) : Excellent choices for most coupling and alkylation reactions. DIPEA is sterically hindered, making it less likely to compete as a nucleophile.

  • Inorganic bases (e.g., K₂CO₃, NaHCO₃): Can be used in biphasic systems or with polar aprotic solvents like DMF, but their limited solubility in many organic solvents can be a drawback.

General Free-Basing Protocol:

  • Dissolve or suspend this compound in your chosen anhydrous reaction solvent.

  • Add 1.1-1.5 equivalents of your chosen base (e.g., DIPEA).

  • Stir the mixture at room temperature for 15-30 minutes before adding your electrophile (e.g., activated carboxylic acid, alkyl halide). This allows for complete neutralization and liberation of the nucleophilic free amine.

Q3: What are the best solvents for this reagent?

Answer: The solubility depends on whether you are using the HCl salt or the free-base form.

  • HCl Salt: Generally soluble in polar protic solvents like water and methanol. It has limited solubility in many common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) but can often be used as a suspension.

  • Free Base: Once neutralized, it exhibits better solubility in a wider range of organic solvents, including DMF, DMSO, DCM, and THF. For reactions requiring non-polar solvents, it may be necessary to perform a liquid-liquid extraction to isolate the free base before use.

Part 2: Troubleshooting Failed Reactions

This section provides a systematic approach to diagnosing and solving specific failed reactions.

Issue 1: Low or No Yield in Amide Coupling Reactions

Question: "My amide coupling reaction with a carboxylic acid, using standard coupling agents like EDC/HOBt, has failed or resulted in a very low yield. My starting material is largely unreacted. What went wrong?"

Answer: This is a classic problem stemming from the bifunctional and salt nature of the reagent. The root causes can be diagnosed systematically.

Causality Analysis:
  • Incomplete Neutralization: As detailed in the FAQs, the primary amine is protonated and cannot act as a nucleophile. Without a base, the reaction will not proceed.

  • Competing O-Acylation: The C3-hydroxyl group is also a nucleophile and can compete with the amine to react with the activated carboxylic acid, forming an ester side-product. While N-acylation is generally kinetically favored, O-acylation can become significant, especially with highly reactive electrophiles or under certain conditions.

  • Moisture and Reagent Purity: Coupling agents like EDC are highly sensitive to moisture. Ensure all reagents and solvents are anhydrous and that the coupling agents are fresh.[4]

Troubleshooting Workflow:

Below is a logical workflow to diagnose the issue.

G start Low Yield in Amide Coupling check_base Did you add at least 1.1 eq. of base (e.g., DIPEA)? start->check_base check_order Did you pre-stir the amino alcohol and base before adding coupling agents? check_base->check_order Yes solution_base SOLUTION: Add 1.1-1.5 eq. of DIPEA or TEA. check_base->solution_base No check_moisture Are all solvents and reagents anhydrous? check_order->check_moisture Yes solution_order SOLUTION: Modify protocol. Stir substrate and base for 15-30 min first. check_order->solution_order No check_temp Was the reaction run at low temperature (e.g., 0 °C to RT)? check_moisture->check_temp Yes solution_moisture SOLUTION: Use fresh, anhydrous solvents and new coupling agents. check_moisture->solution_moisture No solution_temp CONSIDER: Run reaction at 0 °C to minimize side reactions. check_temp->solution_temp No side_product Side product (ester) observed? check_temp->side_product Yes side_product->solution_temp No solution_protect ADVANCED: Protect the hydroxyl group as a silyl ether before coupling. side_product->solution_protect Yes

Caption: Troubleshooting workflow for amide coupling reactions.

Validated Experimental Protocol: Amide Coupling
  • To a dry flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.) and the carboxylic acid (1.05 eq.).

  • Add anhydrous DCM or DMF as the solvent.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) and stir the mixture for 20 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve HOBt (1.2 eq.) and EDC·HCl (1.2 eq.) in a minimum amount of anhydrous DMF or DCM.

  • Add the coupling agent solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with a standard aqueous workup.

Issue 2: Reaction Selectivity - Competing N- vs. O-Reactivity

Question: "I am performing an N-alkylation with a reactive electrophile (e.g., benzyl bromide or a Michael acceptor) and I'm getting a mixture of products, including what appears to be reaction at the hydroxyl group."

Answer: This is a common challenge with vicinal amino alcohols.[5] The relative nucleophilicity of the amine and the alcohol determines the reaction outcome. While the amine is typically more nucleophilic, strong bases can deprotonate the alcohol, increasing its reactivity. Highly reactive electrophiles may not discriminate well between the two sites.

Controlling Selectivity:

The most robust solution is to use a protecting group strategy .[6] By temporarily masking one functional group, you can direct the reaction to the other site with high selectivity.

G sub (3R,4S)-4-aminooxan-3-ol H₂N HO N_reaction N-Alkylated Product sub:nh2->N_reaction N-Alkylation (Desired) O_reaction O-Alkylated Product sub:oh->O_reaction O-Alkylation (Side Product)

Caption: Competing N- vs. O-alkylation pathways.

Protocol: Selective N-Boc Protection

To ensure exclusive reaction at the hydroxyl group, first protect the amine. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to many reaction conditions and easily removed.

  • Suspend this compound (1.0 eq.) in a 1:1 mixture of Dioxane and Water.

  • Add Sodium Bicarbonate (NaHCO₃) (2.5 eq.) to neutralize the salt and act as the base.

  • Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) portion-wise at room temperature.

  • Stir vigorously for 12-18 hours. The mixture should become homogeneous as the reaction proceeds.

  • Monitor by TLC until the starting material is consumed.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous residue with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected amino alcohol, which can now be used in reactions targeting the hydroxyl group (e.g., O-alkylation, etherification).

To target the amine, an orthogonal protecting group for the alcohol (e.g., a silyl ether like TBDMS or TIPS) would be installed first.

Issue 3: Stereochemical Integrity and Potential Side Reactions

Question: "I'm concerned about potential racemization or degradation of my compound under my proposed reaction conditions. Are there any known intramolecular side reactions?"

Answer: The stereocenters at C3 and C4 on the oxane ring are generally robust and not prone to epimerization under standard synthetic conditions. Unlike α-amino acids, there is no acidic proton alpha to both an activating group and a stereocenter, which greatly reduces the risk of racemization.[7]

However, a key potential intramolecular side reaction for vicinal amino alcohols is the formation of an oxazolidinone or related cyclic structures. This can occur under harsh conditions, particularly when reacting with phosgene derivatives, chloroformates, or isocyanates without careful temperature and stoichiometry control. Always conduct such reactions at low temperatures (e.g., 0 °C or -78 °C) to minimize this risk.

This guide is intended to provide a foundational understanding and practical solutions for common issues encountered when working with this compound. For novel or particularly challenging transformations, a thorough literature search and small-scale reaction optimization are always recommended.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohols.
  • BenchChem. (2025). Technical Support Center: Synthesis of Amino Alcohol Compounds.
  • LabSolutions. This compound.
  • LookChem. (3r,4s)-4-aminooxolan-3-ol,hydrochloride CAS NO.215940-96-8.
  • Synblock. CAS 1096594-11-4 | this compound.
  • ChemicalBook. (3S,4R)-4-aminooxan-3-ol hydrochloride | 1630815-44-9.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • LabSolutions. (3S,4S)-4-aminooxan-3-ol hydrochloride.
  • ResearchGate. (n.d.). Structural diversity of vicinal amino alcohols.

Sources

Technical Support Center: Optimizing Reaction Conditions for (3R,4S)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3R,4S)-4-aminooxan-3-ol hydrochloride is a vital chiral building block in modern medicinal chemistry. As a vicinal amino alcohol embedded in a tetrahydropyran (oxan) ring, its specific trans stereochemistry is crucial for its role in the synthesis of complex pharmaceutical agents.[1][2] The development of a robust, scalable, and stereoselective synthesis is a frequent challenge for researchers in process development and medicinal chemistry. Success hinges on precise control over reaction conditions to maximize both chemical yield and stereochemical purity.

This guide serves as a dedicated technical support resource for scientists and drug development professionals engaged in the synthesis of this molecule and its analogues. It provides in-depth troubleshooting advice, detailed experimental protocols, and the causal reasoning behind key process optimization choices, grounded in established chemical principles.

Section 1: Foundational Synthetic Strategies & Key Challenges

The synthesis of chiral amino alcohols like (3R,4S)-4-aminooxan-3-ol typically relies on stereoselective transformations. The most direct approach involves the diastereoselective reduction of a corresponding α-amino ketone precursor, (4S)-4-aminooxan-3-one. This strategy leverages a pre-existing stereocenter to direct the formation of the new hydroxyl stereocenter.

However, researchers frequently encounter several core challenges:

  • Low Diastereoselectivity: Achieving the desired trans (3R,4S) configuration over the undesired cis (3S,4S) isomer can be difficult.

  • Low Yields: Side reactions, incomplete conversion, or product degradation can significantly impact overall yield.[3]

  • Purification Difficulties: The high polarity of the amino alcohol product complicates purification, often leading to losses during workup and chromatography.[3]

  • Analytical Complexity: Accurately determining diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) requires robust analytical methods.[4]

The following workflow diagram outlines the critical stages in a typical synthesis and optimization campaign for this target molecule.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Analysis & Purification cluster_2 Phase 3: Optimization Loop Start Precursor Synthesis ((4S)-4-aminooxan-3-one) Reaction Diastereoselective Reduction Start->Reaction Key Transformation Workup Reaction Quench & Crude Product Isolation Reaction->Workup Analysis Purity & Stereochemistry Analysis (HPLC, NMR) Workup->Analysis Purification Chromatographic Purification Analysis->Purification Guide Purification Strategy Optimization Parameter Adjustment (Solvent, Temp, Reagent) Analysis->Optimization Iterate based on results Salt Salt Formation & Final Isolation Purification->Salt G cluster_0 Reagent Optimization cluster_1 Condition Optimization start Problem: Poor Diastereoselectivity (Low trans:cis ratio) q1 What is the current reducing agent? start->q1 a1_simple Simple Hydride (e.g., NaBH4) q1->a1_simple a1_complex Bulky Hydride (e.g., L-Selectride) q1->a1_complex s1 Action: Switch to a more sterically demanding hydride (L-Selectride, K-Selectride) a1_simple->s1 High Potential for Improvement s2 Action: Screen alternative bulky hydrides or consider chelation control (e.g., Zn(BH4)2) a1_complex->s2 Incremental Improvement Likely q2 What is the reaction temperature? s1->q2 s2->q2 a2_rt Ambient / 0°C q2->a2_rt a2_low Low Temp (-40°C to -78°C) q2->a2_low s3 Action: Lower temperature to -40°C or -78°C a2_rt->s3 Significant Impact Expected s4 Action: Screen solvents (DCM vs. THF vs. Toluene) a2_low->s4 Fine-tuning end Result: Improved Diastereoselectivity s3->end s4->end

Caption: Troubleshooting logic for poor diastereoselectivity.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reduction of (4S)-4-aminooxan-3-one

This protocol provides a representative starting point for optimization. Safety Note: Handle all hydride reagents and anhydrous solvents with extreme care under an inert atmosphere.

  • Apparatus Setup: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add the (4S)-4-aminooxan-3-one precursor (1.0 eq).

  • Solvent Addition: Dissolve the substrate in anhydrous THF or DCM to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of L-Selectride® in THF (1.1-1.5 eq) dropwise via syringe over 30 minutes. Maintain the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by Thin Layer Chromatography (TLC) or by quenching small aliquots for HPLC analysis. The reaction is typically complete within 1-4 hours. [5]6. Quenching: Upon completion, slowly and carefully quench the reaction at -78 °C by the dropwise addition of methanol, followed by a saturated aqueous solution of sodium bicarbonate. [6]7. Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [5]8. Analysis: Analyze the crude product by ¹H NMR to determine the crude diastereomeric ratio and by chiral HPLC to determine both d.r. and e.e.

Protocol 2: Chiral HPLC Analysis for Stereochemical Purity

Accurate analysis is critical for guiding optimization. Due to the lack of a strong UV chromophore, derivatization or alternative detection methods may be necessary. [4]

  • Sample Preparation (Direct Method):

    • Dissolve ~1 mg of the crude product in 1 mL of the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • Sample Preparation (Indirect/Derivatization Method): [4] * If UV detection is required and direct analysis fails, derivatize the amine.

    • Dissolve ~1 mg of the product in 1 mL of anhydrous acetonitrile.

    • Add 1.5 equivalents of a non-chiral base (e.g., triethylamine).

    • Add 1.2 equivalents of a derivatizing agent with a strong chromophore (e.g., 3,5-dinitrobenzoyl chloride).

    • Allow to react at room temperature for 1-2 hours, monitoring by TLC.

    • Dilute the reaction mixture with the mobile phase and filter before injection.

  • HPLC Conditions (Typical Starting Point):

    • Column: A polysaccharide-based Chiral Stationary Phase (CSP) is highly effective for amino alcohols. [4]Examples include Chiralpak® IA or IB columns.

    • Mobile Phase: A mixture of n-hexane and ethanol is a common starting point for normal-phase chiral separations. [7]Isocratic elution is preferred for method development.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV (if derivatized, e.g., at 254 nm) or alternative methods like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) for the underivatized compound. [4] * Validation: Inject a racemic or diastereomeric mixture of standards to confirm peak identification and resolution.

Section 4: Data Summary Table

The following table summarizes the expected impact of key reaction parameters on the synthesis. This should be used as a guide for designing an optimization study.

ParameterVariable OptionsExpected Impact on YieldExpected Impact on trans SelectivityRationale & Key Considerations
Reducing Agent NaBH₄, LiBH₄, L-Selectride®, Zn(BH₄)₂ModerateLow to ModerateL-Selectride® is often the best choice for high diastereoselectivity due to its steric bulk. [8]
Temperature -78 °C, -40 °C, 0 °C, 25 °CHigher temp may increase rate but risk side reactionsHigh (Best at lower temp)Lower temperatures enhance the kinetic preference for the sterically favored transition state. [3]
Solvent THF, DCM, Toluene, Diethyl EtherSolvent-dependentModerate to HighNon-coordinating solvents like DCM can improve selectivity by minimizing interference with the reagent-substrate complex. [8]
Concentration 0.05 M, 0.1 M, 0.5 MHigher concentration can improve throughputMay decrease slightly at high concentrationsBimolecular side reactions can become more prevalent at higher concentrations. Start at ~0.1 M.
pH (Workup) Acidic (pH 4-5), Neutral, Basic (pH 8-9)Can be low at pH extremes due to emulsion/solubilityLow (risk of epimerization)Maintain near-neutral pH during workup to prevent epimerization of the C4 stereocenter. [9][10]

References

  • discovery and synthesis of chiral amino alcohols - Benchchem . Provides general protocols for the synthesis, workup, and purification of chiral amino alcohols, including reaction monitoring and analysis techniques. 5

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol | The Journal of Organic Chemistry - ACS Publications . Discusses methods for the purification and resolution of amino alcohol derivatives.

  • Optimization of reaction conditions for 6-aminohexanol production. In... - ResearchGate . Details the optimization of reaction parameters like temperature and NAD+ concentration for amino alcohol production.

  • Amino Acid and Peptide Chiral Separations - Sigma-Aldrich . Describes chiral separation techniques for amino acids and amino alcohols using chromatography.

  • Reactions of Amines - Chemistry LibreTexts . Explains the importance of pH control in reactions involving amines, such as imine formation, which is relevant to potential side reactions.

  • Optimization of reaction conditions for 6-aminohexanol production. In... - ResearchGate . Provides examples of optimizing pH and temperature for enzymatic reactions producing amino alcohols.

  • Optimizing reaction conditions for the synthesis of 1-Aminoethanol derivatives - Benchchem . Outlines common challenges in amino alcohol synthesis, such as low yields and side reactions, and key parameters for optimization like temperature and catalyst loading.

  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol - Benchchem . Details chiral HPLC methodologies, including the need for derivatization for compounds lacking a chromophore and the use of polysaccharide-based CSPs.

  • Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine - NIH . Describes purification of amino alcohols using solid-phase extraction (SPE) with cation exchange resins.

  • Enantio- and diastereoselective synthesis of γ-amino alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04445F . Highlights the use of specific metal catalysts and solvents like dichloromethane to achieve high diastereoselectivity in the synthesis of amino alcohols.

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC - NIH . Discusses optimization of reaction conditions for transformations of 1,2-amino alcohols.

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues - PMC . Reviews various catalytic enantioselective methods for preparing vicinal amino alcohols.

  • Synthesis of 1,2-amino alcohols - Organic Chemistry Portal . Summarizes various synthetic routes to 1,2-amino alcohols.

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry . Reviews modern techniques for the analysis and separation of chiral compounds, including amino alcohols.

  • Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E . Discusses the potential for intramolecular cyclization of amino alcohols, a possible side reaction.

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC - NIH . Describes advanced methods for synthesizing chiral β-amino alcohols.

  • Enantio- and diastereoselective synthesis of γ-amino alcohols - Semantic Scholar . Provides data on the hydrogenation of β-amino ketones to yield syn-γ-amino alcohols with excellent diastereoselectivity using Rh-based catalysts.

  • Reductive Amination, and How It Works - Master Organic Chemistry . Explains the mechanism of reductive amination and the importance of pH control to avoid side reactions.

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups - MDPI . Discusses side reactions such as deamination in processes involving amino alcohols.

  • (A) Optimal pH for reductive amination; (B) Optimal temperature for... - ResearchGate . Shows graphical data on the optimization of pH and temperature for reductive amination reactions.

  • CAS 1096594-11-4 | this compound - Synblock . Provides chemical properties and identification numbers for the target molecule.

  • Diastereoselective synthesis of vicinal amino alcohols - RSC Publishing . A perspective on the diastereoselective synthesis of vicinal amino alcohols, a class to which the target molecule belongs.

  • (3R,4R)-4-aminooxan-3-ol hydrochloride - ChemShuttle . Information on a stereoisomer of the target molecule.

  • Effect of pH on reductive amination (B, 0 ) or oxidative deamination... - ResearchGate . Discusses the impact of pH on amination and deamination reactions.

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC . Details HPLC resolution protocols for vicinal amino alcohols, including typical mobile phases like n-hexane/ethanol.

  • (PDF) Diastereoselective Synthesis of Vicinal Amino Alcohols - ResearchGate . Reviews methods for diastereoselective synthesis of vicinal amino alcohols, mentioning solvent effects.

  • Chiral HPLC Separations - Phenomenex . A general guide on chiral HPLC, an essential analytical technique for this topic.

  • Enantiomeric Purification (HPLC/SFC) - BOC Sciences . Outlines direct and indirect methods for chiral HPLC separation.

  • Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco . Emphasizes the importance of HPLC as the primary technique for determining chiral purity.

  • Chiral Amino Alcohol Ligands: A Technical Guide to Asymmetric Catalysis - Benchchem . Provides a representative protocol for the reduction of N-protected amino acids, including quenching and workup procedures.

  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters - MDPI . Discusses mechanisms and parameter effects in catalytic amination reactions.

  • (3S,4R)-4-aminooxan-3-ol hydrochloride | 1630815-44-9 - ChemicalBook . Provides identifiers for a stereoisomer of the target molecule.

  • (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem . Provides detailed chemical data and identifiers for a stereoisomer of the target molecule.

  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols - PMC - NIH . Describes methods for achieving anti-diastereoselectivity in the synthesis of vicinal amino alcohols.

  • (3r,4s)-4-aminooxolan-3-ol,hydrochloride CAS NO.215940-96-8 - LookChem . Provides information on a furanose analogue of the target molecule.

  • (3R,4R)-4-Aminooxan-3-ol hydrochloride | 1523530-38-2 - J&K Scientific . Provides identifiers for a stereoisomer of the target molecule.

  • WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide - Google Patents . Mentions the (3S,4R) stereochemistry in the context of a related fluorinated analogue.

  • CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids . Discusses general methodologies for preparing optically active amino acids, which share principles with amino alcohol synthesis.

  • Asymmetric synthesis of alcohols, amines, and amino acids - ACS Publications . A general reference for asymmetric synthesis relevant to the topic.

  • CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents . Describes a multi-step synthesis for a related cyclic amino alcohol.

Sources

Technical Support Center: Synthesis of (3R,4S)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3R,4S)-4-aminooxan-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this stereoselective synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis of this compound

This compound is a valuable chiral building block in medicinal chemistry. Its synthesis requires precise control of stereochemistry, and two primary routes are commonly employed: the Sharpless asymmetric aminohydroxylation of a dihydropyran derivative and the stereoselective ring-opening of a corresponding epoxide. Both methods, while powerful, present unique challenges and potential side reactions. This guide will deconstruct these synthetic pathways, offering practical solutions to common experimental hurdles.

Part 1: Troubleshooting Guide for Common Synthetic Issues

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.

Issue 1: Low Yield of the Desired (3R,4S) Isomer

Question: My reaction is producing a low yield of the target this compound. What are the likely causes and how can I improve the yield?

Answer: Low yields can stem from several factors, depending on your chosen synthetic route. Let's break down the possibilities for both the Sharpless aminohydroxylation and epoxide ring-opening methods.

For Sharpless Asymmetric Aminohydroxylation:

  • Suboptimal Reaction Conditions: The Sharpless aminohydroxylation is sensitive to reaction parameters. Ensure you are using the recommended catalyst loading, ligand concentration, and temperature. A common starting point is the use of AD-mix-β (containing the (DHQD)₂PHAL ligand for the desired stereochemistry) in a t-butanol/water solvent system at low temperatures (e.g., 0 °C to room temperature).

  • Poor Quality Reagents: The osmium tetroxide catalyst and the chiral ligand are critical. Ensure they are of high purity and have not degraded. The nitrogen source, typically a chloramine-T derivative or a carbamate equivalent, should also be of high quality.

  • Side Reactions: The formation of undesired byproducts is a common cause of low yields. We will discuss this in more detail in the next section.

For Epoxide Ring-Opening with Ammonia:

  • Incomplete Reaction: The reaction of epoxides with ammonia can be sluggish.[1] Ensure a sufficient excess of ammonia is used to drive the reaction to completion. The reaction may also require elevated temperatures and pressures.

  • Formation of Diamine Byproducts: The newly formed amino alcohol can act as a nucleophile and react with another molecule of the epoxide, leading to the formation of a diamine byproduct.[1] Using a large excess of ammonia can help to minimize this side reaction.

  • Volatilization of Ammonia: If using aqueous ammonia, ensure the reaction vessel is properly sealed to prevent the loss of the nucleophile, especially at elevated temperatures.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting cluster_sharpless Sharpless Route Troubleshooting cluster_epoxide Epoxide Route Troubleshooting start Low Yield of (3R,4S)-4-aminooxan-3-ol HCl check_route Identify Synthetic Route start->check_route sharpless Sharpless Aminohydroxylation check_route->sharpless Sharpless epoxide Epoxide Ring-Opening check_route->epoxide Epoxide sharpless_conditions Verify Reaction Conditions (Temp, Conc, Catalyst Loading) sharpless->sharpless_conditions epoxide_completion Confirm Reaction Completion (TLC, LC-MS) epoxide->epoxide_completion sharpless_reagents Check Reagent Purity (OsO4, Ligand, N-source) sharpless_conditions->sharpless_reagents sharpless_sides Analyze for Side Products (Regioisomers, Diols) sharpless_reagents->sharpless_sides solution Optimize Conditions & Purify sharpless_sides->solution epoxide_excess Ensure Large Excess of Ammonia epoxide_completion->epoxide_excess epoxide_sides Check for Diamine Byproducts epoxide_excess->epoxide_sides epoxide_sides->solution

Troubleshooting workflow for low yield.
Issue 2: Poor Stereoselectivity and Formation of Isomeric Impurities

Question: My final product is contaminated with the undesired (3S,4R) isomer. How can I improve the stereoselectivity of my reaction?

Answer: Achieving high stereoselectivity is the cornerstone of this synthesis. The presence of the undesired diastereomer indicates issues with the stereocontrol of the key reaction step.

For Sharpless Asymmetric Aminohydroxylation:

  • Incorrect Chiral Ligand: This is the most critical factor. For the synthesis of the (3R,4S) isomer, you should be using a dihydroquinidine (DHQD)-based ligand, such as (DHQD)₂PHAL, which is found in AD-mix-β. The use of a dihydroquinine (DHQ)-based ligand (found in AD-mix-α) will lead to the formation of the opposite (3S,4R) enantiomer.

  • Ligand Purity and Concentration: The enantiomeric excess of your product is directly related to the purity of the chiral ligand. Use a ligand with high enantiomeric purity. Also, ensure the correct stoichiometric ratio of ligand to the osmium catalyst is used.

  • Reaction Temperature: Lower reaction temperatures generally lead to higher enantioselectivity. If you are observing poor stereoselectivity, consider running the reaction at a lower temperature (e.g., -20 °C or 0 °C).

For Epoxide Ring-Opening:

  • Stereochemistry of the Starting Epoxide: The ring-opening of an epoxide with a nucleophile is typically an Sɴ2 reaction, which proceeds with inversion of configuration at the center of attack. To obtain the (3R,4S) product, you must start with an epoxide that has the correct stereochemistry at both chiral centers. For example, a (3R,4R)-epoxide will lead to the desired trans product upon attack at the C4 position.

  • Racemization of the Starting Material: If your starting epoxide is not enantiomerically pure, this will be reflected in the final product. Ensure the enantiomeric purity of your starting material.

Table 1: Common Isomeric Impurities and Their Likely Origin

ImpurityLikely Origin (Sharpless)Likely Origin (Epoxide)Mitigation Strategy
(3S,4R)-4-aminooxan-3-olUse of DHQ-based ligand (AD-mix-α)Starting with the wrong epoxide enantiomerUse (DHQD)₂PHAL (AD-mix-β); Verify starting material stereochemistry
cis-4-aminooxan-3-olN/A (Sharpless is syn-selective)Starting with a cis-epoxideUse a trans-epoxide starting material

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Sharpless asymmetric aminohydroxylation for this synthesis?

A1: Besides the formation of the undesired stereoisomer, the most common side reactions include:

  • Formation of the diol: If the nitrogen source is not reactive enough or is consumed prematurely, the osmium tetroxide can catalyze the dihydroxylation of the alkene, leading to the corresponding diol as a significant byproduct.[2]

  • Formation of regioisomers: Depending on the substrate, the amino and hydroxyl groups can add in the opposite orientation, leading to a regioisomeric amino alcohol. For dihydropyran derivatives, the electronics of the double bond generally favor the desired regioselectivity.

  • Formation of a bis-adduct: The osmium(VI) azaglycolate intermediate can sometimes react with a second molecule of the alkene before hydrolysis, leading to a bis-adduct. This is more likely at higher concentrations.[2]

Q2: How can I effectively purify the final this compound product?

A2: Purification is typically achieved through crystallization. After the reaction work-up and removal of the protecting groups (if any), the crude amino alcohol can be dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with a solution of HCl in an organic solvent (e.g., HCl in ether or isopropanol). The hydrochloride salt will precipitate out of the solution. The choice of solvent for crystallization is critical for obtaining high purity. A mixed solvent system may also be effective.

Purification Workflow:

purification_workflow start Crude (3R,4S)-4-aminooxan-3-ol dissolve Dissolve in Alcohol (e.g., Isopropanol) start->dissolve add_hcl Add HCl Solution (e.g., HCl in Ether) dissolve->add_hcl precipitate Precipitate Hydrochloride Salt add_hcl->precipitate filter Filter and Wash with Cold Solvent precipitate->filter dry Dry Under Vacuum filter->dry product Pure (3R,4S)-4-aminooxan-3-ol HCl dry->product

General purification workflow.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are essential:

  • Osmium Tetroxide: Osmium tetroxide is highly toxic and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. It is often supplied as a solution to reduce the risk of handling the solid.

  • Ammonia: Anhydrous ammonia is a corrosive and toxic gas. Aqueous ammonia is also corrosive. Both should be handled in a fume hood.

  • Epoxides: Many epoxides are potential carcinogens and should be handled with care.

Part 3: Experimental Protocols

While specific reaction conditions can vary, the following are representative protocols for the two main synthetic routes.

Protocol 1: Sharpless Asymmetric Aminohydroxylation

This protocol is a generalized procedure and may require optimization for your specific substrate.

  • Reaction Setup: To a stirred solution of the dihydropyran starting material (1.0 eq) in a mixture of t-butanol and water (1:1) at 0 °C, add the AD-mix-β (containing the osmium catalyst, chiral ligand, and potassium carbonate).

  • Addition of Nitrogen Source: Slowly add the nitrogen source (e.g., chloramine-T hydrate, 3.0 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection and Salt Formation: The resulting protected amino alcohol is then deprotected under appropriate conditions. The free amine is dissolved in a suitable solvent and treated with HCl to precipitate the hydrochloride salt.

Protocol 2: Epoxide Ring-Opening

This protocol is a generalized procedure and may require optimization.

  • Reaction Setup: In a sealed pressure vessel, dissolve the starting epoxide in a suitable solvent (e.g., methanol or water).

  • Addition of Ammonia: Add a large excess of aqueous or anhydrous ammonia to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for several hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, carefully vent the pressure and concentrate the reaction mixture to remove excess ammonia and the solvent.

  • Purification and Salt Formation: The crude amino alcohol is then purified, typically by column chromatography. The purified product is then converted to the hydrochloride salt as described in Protocol 1.

References

Sources

Technical Support Center: Optimizing Reactions with (3R,4S)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3R,4S)-4-aminooxan-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and improve yields in reactions involving this versatile chiral building block. The unique stereochemistry and bifunctional nature of this compound, possessing both a secondary alcohol and a primary amine on an oxane ring, present specific considerations for achieving optimal reaction outcomes. This resource provides in-depth, evidence-based answers to frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

General Handling and Preparation

Q1: My reaction with this compound is giving a low yield. Where should I start troubleshooting?

A1: Low yields can stem from several factors. A systematic approach is crucial. Begin by verifying the quality and handling of your starting material. This compound is a salt; ensure it is stored in a dry, sealed place to prevent moisture absorption, which can interfere with many reactions[1].

From there, consider the following key areas, which are expanded upon in this guide:

  • Reaction pH and Amine Basicity: The hydrochloride salt needs to be neutralized to liberate the free amine for nucleophilic reactions.

  • Solvent Selection: The choice of solvent can significantly impact reactant solubility and reaction kinetics.

  • Side Reactions: The presence of both an alcohol and an amine group can lead to competing side reactions, such as O-acylation.

  • Reaction Monitoring: Incomplete reactions are a common cause of low yields.

  • Purification Strategy: Product loss during workup and purification is a frequent issue.

A logical workflow for troubleshooting is outlined below:

Troubleshooting_Workflow Start Low Yield Observed Check_SM Verify Starting Material Quality (Purity, Dryness) Start->Check_SM Check_Base Optimize Base and pH (Ensure free amine) Check_SM->Check_Base Check_Solvent Evaluate Solvent System (Solubility, Polarity) Check_Base->Check_Solvent Check_Side_Reactions Investigate Potential Side Reactions (e.g., O-acylation) Check_Solvent->Check_Side_Reactions Check_Monitoring Confirm Complete Conversion (TLC, LC-MS, NMR) Check_Side_Reactions->Check_Monitoring Check_Purification Optimize Workup & Purification (Minimize Product Loss) Check_Monitoring->Check_Purification Improved_Yield Improved Yield Check_Purification->Improved_Yield

Caption: A systematic workflow for troubleshooting low yields.

Q2: Do I need to add a base to my reaction? If so, which one should I choose?

A2: Yes, for most reactions where the amino group acts as a nucleophile, a base is essential. The starting material is a hydrochloride salt, meaning the amine is protonated and non-nucleophilic. A base is required to neutralize the ammonium salt and generate the free amine.

The choice of base is critical and depends on the specific reaction.

  • For N-acylations or nucleophilic substitutions: A non-nucleophilic organic base is generally preferred to avoid competition with the substrate. Diisopropylethylamine (DIPEA) is an excellent choice as it is sterically hindered and unlikely to participate in the reaction as a nucleophile. A patent describing a similar reaction with a related fluorooxanolamine derivative successfully employed DIPEA to achieve a high yield (94.2%)[2].

  • Stoichiometry: At least one equivalent of base is needed to neutralize the hydrochloride salt. An excess (e.g., 1.1 to 1.5 equivalents) is often used to also scavenge any acid generated during the reaction.

N-Acylation and Amide Coupling Reactions

Q3: I am trying to perform an N-acylation, but I am observing a significant amount of O-acylation as a side product. How can I improve the selectivity for N-acylation?

A3: This is a common challenge with amino alcohols. The relative nucleophilicity of the amine and alcohol groups dictates the reaction outcome. While the amine is generally more nucleophilic than the alcohol, this can be influenced by steric hindrance and reaction conditions.

Strategies to Favor N-Acylation:

StrategyRationaleExperimental Protocol
Protect the Hydroxyl Group Temporarily blocking the alcohol function with a protecting group is the most definitive way to ensure N-acylation.1. Protect the hydroxyl group as a silyl ether (e.g., TBDMS or TIPS) using the corresponding silyl chloride and a base like imidazole in an aprotic solvent (e.g., DMF or DCM)[3][4][5]. 2. Perform the N-acylation on the protected intermediate. 3. Deprotect the silyl ether using a fluoride source like TBAF or HF-pyridine[3].
Control Reaction Temperature The activation energy for O-acylation is often higher than for N-acylation. Running the reaction at lower temperatures can favor the kinetically preferred N-acylation.Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction closely by TLC or LC-MS to determine the optimal temperature profile that maximizes N-acylation while minimizing the O-acylated byproduct.
Slow Addition of the Acylating Agent Maintaining a low concentration of the acylating agent can enhance selectivity for the more nucleophilic amine.Add the acylating agent (e.g., acid chloride or anhydride) dropwise to the solution of the amino alcohol and base at a reduced temperature (e.g., 0 °C).
Choice of Coupling Reagents For coupling with carboxylic acids, using activating agents that generate less reactive intermediates can improve selectivity.Use HATU or HBTU in the presence of a non-nucleophilic base like DIPEA. These reagents are known to efficiently promote amide bond formation while often minimizing ester formation.

Q4: My amide coupling reaction is sluggish and does not go to completion. What can I do to drive the reaction forward?

A4: Incomplete conversion in amide coupling reactions can be due to several factors, including insufficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.

Troubleshooting Incomplete Amide Coupling:

  • Verify Carboxylic Acid Activation: Ensure your coupling reagents (e.g., HATU, HBTU, EDC) are fresh and anhydrous. The activation of the carboxylic acid is the first and critical step.

  • Increase Reagent Equivalents: If steric hindrance is a suspected issue, increasing the equivalents of the carboxylic acid and coupling reagents (e.g., from 1.1 to 1.5 equivalents) can help drive the reaction to completion.

  • Elevate the Reaction Temperature: While low temperatures can improve selectivity (see Q3), if O-acylation is not a major concern, gently heating the reaction mixture (e.g., to 40-50 °C) can overcome the activation energy barrier. A patent for a similar system demonstrated a successful coupling at 50 ± 5 °C[2].

  • Optimize Solvent: Ensure all reactants are fully dissolved. A polar aprotic solvent like DMF or NMP is often effective for peptide couplings.

  • Reaction Time: Some sterically hindered couplings may require extended reaction times. Monitor the reaction progress over 24-48 hours before considering it stalled.

Nucleophilic Substitution Reactions

Q5: I am using (3R,4S)-4-aminooxan-3-ol as a nucleophile in an SNAr reaction, but the yield is poor. How can I optimize this?

A5: The success of SNAr reactions depends on the electrophilicity of the aromatic ring, the nucleophilicity of the amine, and the reaction conditions.

Key Optimization Parameters for SNAr Reactions:

ParameterExplanationRecommendations
Base A base is required to deprotonate the amino alcohol hydrochloride and to neutralize the acid byproduct (e.g., HCl or HBr) of the substitution.Use a non-nucleophilic base like DIPEA or a carbonate base such as K₂CO₃ or Cs₂CO₃. The choice may depend on the solvent and the substrate's sensitivity.
Solvent The solvent must be able to dissolve the reactants and should be polar aprotic to facilitate the formation of the Meisenheimer complex intermediate.DMF, DMSO, NMP, or acetonitrile are common choices. DMSO can often accelerate SNAr reactions due to its high polarity.
Temperature SNAr reactions often require heating to proceed at a reasonable rate.Start with moderate heating (e.g., 60-80 °C) and increase if the reaction is slow. Monitor for potential decomposition at higher temperatures.
Steric Hindrance The oxane ring and the adjacent hydroxyl group can create steric hindrance, slowing the reaction.[6][7][8]If possible, use a less sterically hindered electrophile. Extended reaction times and elevated temperatures may be necessary.

Below is a diagram illustrating the key factors influencing the success of a nucleophilic substitution reaction.

SNAr_Factors Yield Reaction Yield Base Appropriate Base (e.g., DIPEA, K2CO3) Base->Yield enables nucleophilicity Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Yield stabilizes intermediate Temp Optimal Temperature (e.g., 60-100 °C) Temp->Yield overcomes activation energy Sterics Steric Hindrance Sterics->Yield hinders approach

Caption: Key factors impacting nucleophilic substitution yield.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol provides a general starting point for the acylation of the amine with an acid chloride.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Base Addition: Cool the mixture to 0 °C and add diisopropylethylamine (DIPEA) (2.2 eq.). Stir for 10-15 minutes.

  • Acylation: Slowly add the acid chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

  • Nelson, T. D., & Crouch, R. D. (1996). Selective Deprotection of Silyl Ethers. Synthesis, 1996(09), 1031–1069.
  • PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • Frontiers in Chemistry. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Journal of the American Chemical Society. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. [Link]

  • Chen, X., et al. (2009). Steric and solvation effects in ionic S(N)2 reactions. Journal of the American Chemical Society, 131(44), 16162–16170.
  • Google Patents. (2019). Processes for the preparation of cis-4-[2-{[(3s,4r)-3-fluorooxan-4-yl]amino})-8-(2,4,6-trichloroanilino-)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.
  • Peng, Q., et al. (2021). Visible Light-Induced Coupling of Carboxylic Acids with Alcohols and Amines. ChemRxiv.
  • LookChem. (3r,4s)-4-aminooxolan-3-ol,hydrochloride. [Link]

  • YouTube. (2020). 75: The effect of steric hinderance on the SN2 mechanism. [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

  • Natural Product Reports. (2015). Ester coupling reactions– an enduring challenge in the chemical synthesis of bioactive natural products. [Link]

  • PubMed Central. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. [Link]

  • Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]

Sources

Technical Support Center: Purification of (3R,4S)-4-aminooxan-3-ol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3R,4S)-4-aminooxan-3-ol hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex challenges associated with achieving high purity for this important class of compounds. The inherent structural features—multiple stereocenters, a polar amino alcohol core, and its existence as a hydrochloride salt—present a unique combination of purification hurdles.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to empower you to diagnose issues, devise effective solutions, and achieve your desired purity, yield, and solid-state properties.

Troubleshooting Guide: From Crude to Crystal

This section is structured to address the most common and critical problems encountered during the purification of (3R,4S)-4-aminooxan-3-ol HCl derivatives. Each problem is analyzed by its probable causes, followed by actionable solutions grounded in chemical principles.

Problem 1: Low Diastereomeric Purity (Presence of undesired stereoisomers)

The (3R,4S) configuration is one of four possible stereoisomers. Contamination with (3S,4R), (3R,4R), or (3S,4S) isomers is a primary challenge.

Probable Causes:

  • Non-Stereoselective Synthesis: The synthetic route may not have perfect stereocontrol, leading to the formation of other diastereomers.

  • Epimerization: Unfavorable pH, temperature, or reagents in upstream or downstream processes can cause inversion at one of the stereocenters.

  • Co-crystallization: The desired and undesired diastereomers may have similar solubilities and crystallize together from the same solvent system.

Recommended Solutions:

  • Diastereomeric Salt Crystallization: This is often the most effective and scalable method. By reacting the diastereomeric mixture of the free base with a chiral acid (e.g., tartaric acid, mandelic acid), two new diastereomeric salts are formed which often have significantly different solubilities, allowing for selective crystallization.[1][2]

  • Preparative Chiral Chromatography: For high-value material or when crystallization fails, preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for separating amino alcohols.[3]

  • Kinetic Resolution: In some cases, an enzymatic or chemical kinetic resolution can be employed to selectively react with or degrade the unwanted stereoisomer, making subsequent separation easier.

Problem 2: Poor Crystal Formation or "Oiling Out" During Crystallization

The hydrochloride salt fails to form a stable, filterable crystalline solid, instead appearing as a viscous oil or amorphous solid.

Probable Causes:

  • High Supersaturation: The solution is too concentrated, or the temperature is dropped too quickly, preventing orderly crystal lattice formation.

  • Presence of Impurities: Process impurities can inhibit nucleation and disrupt crystal growth.

  • Inappropriate Solvent System: The chosen solvent/anti-solvent system may not provide the optimal solubility profile for crystallization. The hydrochloride salt's high polarity can be challenging.[4]

Recommended Solutions:

  • Optimize Cooling Profile: Employ a slow, controlled cooling ramp to maintain a state of moderate supersaturation. A staged cooling profile with holds at intermediate temperatures can be effective.

  • Introduce Seed Crystals: Adding a small quantity of pure, crystalline material to the supersaturated solution provides a template for crystal growth and can be crucial for controlling the polymorphic form.[5]

  • Solvent/Anti-solvent System Screening: The goal is to find a solvent in which the salt is soluble at high temperatures and an anti-solvent in which it is insoluble but miscible with the first solvent. For amine HCl salts, common systems include isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/acetonitrile.[6][7] Dissolve the compound in a minimal amount of the primary solvent (e.g., alcohol) and slowly add the anti-solvent (e.g., ether) until turbidity persists.[7]

  • Scratching: Using a glass rod to gently scratch the inner surface of the flask can create nucleation sites to induce crystallization.[4]

Problem 3: Residual Palladium Catalyst Contamination

If a palladium-catalyzed reaction (e.g., Suzuki, Buchwald-Hartwig coupling) is used in the synthesis, removing residual palladium to acceptable levels (<10 ppm for APIs) is a regulatory necessity and a common challenge.[8]

Probable Causes:

  • Complexation with API: The amine or oxane oxygen of the target molecule can act as a ligand, chelating palladium and carrying it through the purification steps.

  • Ineffective Initial Removal: Standard aqueous washes or simple filtration may not remove all forms of palladium (e.g., colloidal Pd(0) or soluble Pd(II) species).

Recommended Solutions:

  • Metal Scavengers: This is the most targeted approach. Thiol-functionalized silica gels or resins are highly effective at binding palladium.[9] Other effective scavengers include N-acetylcysteine, trithiocyanuric acid (TMT), or even activated carbon.[9][10] The choice depends on the specific palladium species and the process solvent.

  • Optimized Extraction: A wash with an aqueous solution of a competing ligand, such as thiourea or sodium thiosulfate, can help strip palladium from the organic phase.[10]

  • Activated Carbon Treatment: Agitating a solution of the crude product with activated carbon can adsorb palladium, although it may also lead to some product loss.[9] This method is often cost-effective for large-scale operations.[9]

Problem 4: Polymorphism and Hydrate Formation

The compound crystallizes in different solid forms (polymorphs) or incorporates water molecules (hydrates), which can affect stability, solubility, and bioavailability.[11][12][13]

Probable Causes:

  • Crystallization Conditions: The choice of solvent, cooling rate, and agitation speed can all influence which polymorphic form crystallizes.[11]

  • Humidity: The final isolated solid can convert from an anhydrate to a hydrate form upon exposure to atmospheric moisture, or vice-versa, depending on relative humidity.[11]

Recommended Solutions:

  • Polymorph Screening: Conduct a systematic screen using various solvents and crystallization conditions (e.g., fast cooling, slow cooling, solvent evaporation) to identify all possible forms.

  • Characterization: Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize and differentiate the forms.

  • Controlled Crystallization: Once the desired, most stable polymorph is identified, the crystallization protocol must be rigorously controlled to ensure its consistent production. This includes tight control over temperature, solvent ratios, and seeding.[5]

Logical Workflow & Decision Making

To effectively troubleshoot purification issues, a systematic approach is essential. The following decision tree illustrates a logical pathway from identifying a problem to selecting an appropriate solution.

Troubleshooting_Decision_Tree start Purity Analysis (HPLC, NMR) check_purity Is Chemical Purity >99%? start->check_purity check_chiral Is Chiral Purity (ee/de) >99.5%? check_purity->check_chiral Yes recrystallize Problem: Process Impurities Solution: Optimize Recrystallization (Solvent, Temp, Seeding) check_purity->recrystallize No check_metal Is Residual Pd <10 ppm? check_chiral->check_metal Yes chiral_sep Problem: Stereoisomers Present Solution: Chiral HPLC or Diastereomeric Salt Resolution check_chiral->chiral_sep No check_solid Is Solid Form Correct & Crystalline? check_metal->check_solid Yes scavenger Problem: High Palladium Solution: Use Metal Scavenger (Thiol-Silica, Carbon) check_metal->scavenger No final_product Final Pure Product check_solid->final_product Yes polymorph Problem: Amorphous or Wrong Form Solution: Polymorph Screen & Controlled Crystallization check_solid->polymorph No recrystallize->check_purity Re-analyze chromatography Problem: Closely Related Impurities Solution: Column Chromatography (Silica, Reversed-Phase) recrystallize->chromatography If ineffective chromatography->check_purity Re-analyze chiral_sep->check_chiral Re-analyze scavenger->check_metal Re-analyze polymorph->check_solid Re-analyze

Caption: Troubleshooting Decision Tree for API Purification.

Frequently Asked Questions (FAQs)

Q1: My aminooxanol derivative streaks badly on standard silica gel. What can I do? A1: This is common for basic amines on acidic silica gel. Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase to neutralize the acidic sites on the silica and improve peak shape.[4] Alternatively, consider using a different stationary phase like neutral alumina or reversed-phase C18 chromatography.[4]

Q2: How do I choose the right Chiral Stationary Phase (CSP) for my compound? A2: For amino alcohols, polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® IA/IB/IC) are excellent starting points.[3] These are often used in normal phase mode (e.g., Hexane/Isopropanol with a diethylamine additive) or polar organic mode (e.g., Methanol/Acetonitrile). Macrocyclic glycopeptide phases (e.g., Astec CHIROBIOTIC™) can also be effective, particularly in reversed-phase or polar ionic modes.[14] Screening several columns with different mobile phases is the most reliable method development strategy.

Q3: During an aqueous extraction of the HCl salt, my yield is very low. Why? A3: As a salt, your compound is likely highly water-soluble and may not partition well into common organic solvents. Ensure the aqueous phase is strongly acidic (pH 1-2) to keep the amine fully protonated. If extracting impurities from an aqueous solution of your product, use a low-polarity solvent that will not extract your salt. If you are trying to extract the free base into an organic solvent, you must first basify the aqueous layer (e.g., with NaOH or K2CO3 to pH > 10) to deprotonate the amine. Emulsion formation can also trap the product; adding brine can help break emulsions.[15]

Q4: Can I use recrystallization to separate diastereomers? A4: Yes, this is a classical and powerful technique. Diastereomers have different physical properties, including solubility. A careful screening of solvents can often identify a system where one diastereomer is significantly less soluble than the other, allowing for its selective crystallization and isolation.[16]

Q5: What is the best way to form the hydrochloride salt from the free base? A5: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, ethyl acetate). Then, add a solution of anhydrous HCl in a solvent like ether or isopropanol dropwise with stirring. The hydrochloride salt will typically precipitate out of solution and can be collected by filtration. Using aqueous HCl can introduce water, potentially leading to hydrate formation or "oiling out".[17][18]

Experimental Protocols & Workflows

Protocol 1: Optimized Recrystallization of a Hydrochloride Salt

This protocol provides a step-by-step method for purifying (3R,4S)-4-aminooxan-3-ol HCl via anti-solvent crystallization.

Materials:

  • Crude (3R,4S)-4-aminooxan-3-ol HCl

  • Solvent: Isopropanol (IPA)

  • Anti-solvent: Diethyl ether (Et2O) or Methyl tert-butyl ether (MTBE)

  • Seed crystals of pure product (if available)

Procedure:

  • Dissolution: In a clean, dry flask, add the crude HCl salt. Add the minimum amount of hot isopropanol required to fully dissolve the solid. Heat gently (e.g., to 50-60 °C) to facilitate dissolution.

  • Cooling & Seeding: Slowly cool the solution to 40 °C. If available, add a small amount (~0.1% by weight) of seed crystals. This step is critical for controlling polymorphism and ensuring consistent crystallization.

  • Anti-Solvent Addition: Begin the slow, dropwise addition of diethyl ether with moderate stirring. Monitor the solution for the onset of turbidity (cloudiness).

  • Crystallization: Once turbidity is observed, stop the anti-solvent addition and allow the solution to stir at that temperature for 1-2 hours to build a solid crystal bed.

  • Maturation: Resume slow addition of the remaining anti-solvent (typically 2-3 volumes relative to the IPA). Once addition is complete, slowly cool the resulting slurry to room temperature, and then further to 0-5 °C for at least 2 hours to maximize yield.

  • Isolation & Drying: Filter the crystals using a Büchner funnel. Wash the filter cake with a small amount of cold IPA/ether mixture, followed by a wash with pure cold ether. Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

General Purification Workflow

The following diagram outlines a comprehensive workflow for taking the crude reaction product to a final, highly pure active pharmaceutical ingredient (API).

Purification_Workflow crude Crude Reaction Mixture (Free Base or Salt) extraction Aqueous Workup / Extraction (pH adjustment to separate byproducts) crude->extraction metal_removal Metal Scavenging (e.g., Thiol-Silica Treatment) extraction->metal_removal If Pd > 10 ppm salt_formation Salt Formation (Addition of HCl in solvent) extraction->salt_formation If starting as free base metal_removal->salt_formation crystallization Controlled Crystallization (Solvent/Anti-solvent, Seeding) salt_formation->crystallization filtration Filtration & Washing crystallization->filtration drying Vacuum Drying (Controlled Temp & Humidity) filtration->drying api Final Pure API (>99.5% Purity, Correct Form) drying->api

Caption: General Purification Workflow for Aminooxanol HCl Derivatives.

References

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.
  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Solid polymorphs of a flna-binding compound and its hydrochloride salts. Google Patents.
  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Your trick to remove residual palladium. Reddit. Available at: [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • The Continuous and Reversible Transformation of the Polymorphs of an MGAT2 Inhibitor (S-309309) from the Anhydrate to the Hydrate in Response to Relative Humidity. PMC - NIH. Available at: [Link]

  • Picking the best purification method for your API can be a tricky challenge. Tayanagroup. Available at: [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Available at: [Link]

  • Recovery of amines from by-product chloride salts. Google Patents.
  • Tips For Antibody Purification Troubleshooting. Biochain Incorporated. Available at: [Link]

  • (PDF) Polymorphism of mefloquine hydrochloride. ResearchGate. Available at: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available at: [Link]

  • Isolation of primary amines as HCL salt problem. Sciencemadness.org. Available at: [Link]

  • Removal of Residual Palladium from API. Si-Novation. Available at: [Link]

  • Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. fda.gov. Available at: [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF. ResearchGate. Available at: [Link]

  • Troubleshooting. The Pharma Master. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Hydrochloride salt of amine. Reddit. Available at: [Link]

  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. ResearchGate. Available at: [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry. Available at: [Link]

  • A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). PubMed. Available at: [Link]

  • API Manufacturing - Key Challenges in API Characterisation and its Impacts. Agilent. Available at: [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton - University of Southampton. Available at: [Link]

  • How to Remove Palladium in three easy steps. Biotage. Available at: [Link]

  • Resolution of racemic amino acids. Google Patents.
  • Diastereoconvergent synthesis of anti-1,2-amino alcohols with N-containing quaternary stereocenters via selenium-catalyzed intermolecular C–H amination. Chemical Science (RSC Publishing). Available at: [Link]

Sources

preventing racemization of (3R,4S)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3R,4S)-4-aminooxan-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stereochemical stability of this vicinal amino alcohol. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you maintain the chiral integrity of your compound throughout your experiments.

Part 1: Understanding the Risk of Racemization

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process where a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate), leading to a loss of optical activity. In the context of this compound, the primary concern is epimerization , which is a change in the configuration at one of several stereocenters. This would result in the formation of diastereomers, such as (3S,4S)-4-aminooxan-3-ol or (3R,4R)-4-aminooxan-3-ol. For pharmaceutical applications, maintaining the precise stereochemistry is critical, as different stereoisomers can have vastly different biological activities, with one being therapeutic and others being inactive or even harmful.[1]

Q2: What are the primary chemical mechanisms that can lead to the epimerization of this compound?

A2: The epimerization of vicinal amino alcohols like this compound is typically facilitated by conditions that allow for the temporary removal of a proton from one of the chiral carbons (C3 or C4), leading to a planar intermediate that can be re-protonated from either side. The two main mechanisms to be aware of are:

  • Base-Catalyzed Enolization/Enamination: Strong bases can deprotonate the carbon alpha to the hydroxyl group (C3) or the amino group (C4).[2] This is generally more likely at the carbon adjacent to a group that can be oxidized to a carbonyl. While the oxane ring doesn't have a carbonyl, the possibility of oxidation or ring-opening can increase this risk.

  • Acid-Catalyzed Enolization: While less common for the carbon alpha to an amino group, acidic conditions can sometimes promote racemization.[1]

  • Retro-Aldol Reaction: Under certain conditions, particularly with heat and strong base or acid, the oxane ring could potentially undergo a retro-aldol type reaction.[3][4] This would involve the cleavage of the C-C bond between the amino and hydroxyl-bearing carbons, leading to an achiral intermediate and subsequent loss of stereochemical integrity upon re-cyclization.

Below is a diagram illustrating the potential base-catalyzed epimerization at C4.

G cluster_0 Base-Catalyzed Epimerization at C4 A (3R,4S)-4-aminooxan-3-ol B Planar Intermediate (Aci-nitro analogue concept) A->B Deprotonation (Base, e.g., OH-) B->A Reprotonation C (3R,4R)-4-aminooxan-3-ol (Epimer) B->C Reprotonation (from opposite face)

Caption: Potential pathway for base-catalyzed epimerization.

Part 2: Proactive Measures for Preventing Epimerization

This section provides actionable strategies to minimize the risk of epimerization during the handling, storage, and use of this compound.

Q3: What are the optimal storage conditions for this compound to ensure its long-term stereochemical stability?

A3: To maintain the integrity of your compound, adhere to the following storage recommendations:

ParameterRecommendationRationale
Temperature Store at or below room temperature. Refrigeration (2-8 °C) is ideal.Elevated temperatures can provide the activation energy needed to overcome the barrier to epimerization.[1]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes the risk of oxidative degradation, which could potentially create species more prone to epimerization.
Moisture Store in a tightly sealed container in a desiccated environment.The hydrochloride salt is hygroscopic. Absorbed water can facilitate proton exchange and potentially alter local pH.
Light Protect from light by using an amber vial or storing in the dark.While not a primary cause of epimerization, light can catalyze other degradation pathways.
Q4: What precautions should I take during experimental procedures to prevent epimerization?

A4: Careful control of your reaction and handling conditions is paramount.

  • pH Control:

    • Avoid Strong Bases: The primary risk of epimerization comes from basic conditions.[1][2] Avoid strong bases like hydroxides (NaOH, KOH) or alkoxides (NaOMe, KOtBu). If a base is necessary, consider using a milder, non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in stoichiometric amounts at low temperatures.

    • Buffer Acidic Conditions: While the hydrochloride salt provides some acidity, be cautious when adjusting the pH. If working in solution, use a well-chosen buffer system to maintain a stable, mildly acidic to neutral pH.

  • Temperature Management:

    • Low Temperature Reactions: Whenever possible, conduct reactions at low temperatures (e.g., 0 °C or -78 °C) to minimize the rate of potential epimerization.

    • Avoid Prolonged Heating: If heating is unavoidable, keep the duration as short as possible.

  • Solvent Selection:

    • Aprotic Solvents: Use aprotic solvents (e.g., dichloromethane, THF, acetonitrile) where feasible, as they are less likely to participate in proton exchange that can facilitate epimerization.

    • Purity of Solvents: Ensure that your solvents are free from basic or acidic impurities.

The following workflow diagram summarizes the key decision points for preventing epimerization.

G start Start Experiment with (3R,4S)-4-aminooxan-3-ol HCl check_ph Is a pH adjustment needed? start->check_ph is_base_needed Is a base required? check_ph->is_base_needed Yes check_temp Is heating required? check_ph->check_temp No use_mild_base Use mild, sterically hindered base (e.g., DIPEA) at low temp. is_base_needed->use_mild_base Yes avoid_strong_base Avoid strong bases (NaOH, KOH, alkoxides) is_base_needed->avoid_strong_base No (if possible) use_mild_base->check_temp avoid_strong_base->check_temp low_temp Maintain low temperature (e.g., 0 °C or below) check_temp->low_temp No minimize_heating Minimize heating time and temperature check_temp->minimize_heating Yes solvent_choice Select appropriate solvent low_temp->solvent_choice minimize_heating->solvent_choice aprotic_solvent Prefer aprotic solvents (DCM, THF, ACN) solvent_choice->aprotic_solvent end Proceed with Experiment aprotic_solvent->end

Caption: Decision workflow for minimizing epimerization risk.

Part 3: Troubleshooting and Analytical Detection

Q5: I suspect my sample of this compound may have epimerized. How can I confirm this?

A5: Detecting epimerization requires analytical techniques that can distinguish between stereoisomers. The most reliable method is chiral High-Performance Liquid Chromatography (HPLC) .[1][5][]

Protocol: Chiral HPLC Analysis

  • Column Selection:

    • Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or macrocyclic glycopeptide-based columns (e.g., Chirobiotic T) are often effective for separating amino alcohols.[7][8]

  • Mobile Phase Preparation:

    • A common starting point is a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).[7]

    • For basic compounds like amino alcohols, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of your this compound sample in the mobile phase.

    • Prepare a racemic or diastereomeric standard if available to confirm the retention times of the different stereoisomers.

  • Analysis:

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution profile using a UV detector (if the compound has a chromophore) or a more universal detector like a charged aerosol detector (CAD) or mass spectrometer (MS).

    • The presence of more than one peak corresponding to the different stereoisomers indicates that epimerization has occurred. The peak areas can be used to quantify the extent of epimerization.

Other techniques that can be employed include:

  • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: The addition of a chiral shift reagent can induce different chemical shifts for the protons of the different stereoisomers, allowing for their detection and quantification.[4][9]

  • Capillary Electrophoresis (CE): This technique can also be used for chiral separations, often with the addition of a chiral selector to the buffer.[10]

Q6: My latest synthesis batch shows a significant amount of the (3R,4R) epimer. What are the most likely causes and how can I troubleshoot my process?

A6: The presence of the (3R,4R) epimer points to epimerization at the C4 position. Review your synthetic and workup procedures for the following potential issues:

  • Excessive Basicity:

    • Check pH: Did any step in your synthesis or workup involve a pH significantly above 7?

    • Base Stoichiometry: If a base was used, was it added in excess or at a high concentration?

    • Troubleshooting: Reduce the amount of base, switch to a weaker base, or perform the basic step at a lower temperature.

  • Elevated Temperatures:

    • Reaction Temperature: Were any steps carried out at elevated temperatures for extended periods?

    • Distillation/Evaporation: Was the sample subjected to high temperatures during solvent removal?

    • Troubleshooting: Use lower reaction temperatures and remove solvents under reduced pressure at a lower temperature (e.g., using a rotary evaporator with a water bath set to 30-40 °C).

  • Prolonged Reaction/Workup Times:

    • Reaction Duration: Could the reaction time be shortened?

    • Troubleshooting: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as it is complete. Minimize the duration of any steps where the compound is in a potentially destabilizing environment (e.g., aqueous basic solutions during extraction).

By systematically evaluating these parameters, you can identify and mitigate the source of epimerization in your process.

References

  • Aldol reaction - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds | Analytical Chemistry. (2023, January 10). Retrieved January 21, 2026, from [Link]

  • Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Aldol Reaction: Mechanism and Retrosynthesis - YouTube. (2019, November 18). Retrieved January 21, 2026, from [Link]

  • Aldol Addition and Condensation Reactions - Master Organic Chemistry. (2022, April 14). Retrieved January 21, 2026, from [Link]

  • Aldol reactions in metabolism (article) | Khan Academy. (n.d.). Retrieved January 21, 2026, from [Link]

  • Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction | Journal of the American Chemical Society. (2025, December 23). Retrieved January 21, 2026, from [Link]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide | The Journal of Organic Chemistry - ACS Publications. (2021, May 16). Retrieved January 21, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved January 21, 2026, from [Link]

  • Chiral analysis - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Synthesis of Vicinal Amino Alcohols | Request PDF - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]

  • (3S,4R)-4-aminooxan-3-ol hydrochloride | C5H12ClNO2 | CID 70032206 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Thermal Stability of Amine Compounds and Dichloromethane | Request PDF - ResearchGate. (2025, August 6). Retrieved January 21, 2026, from [Link]

  • Chemists succeed in synthesis of aminoalcohols by utilizing light - Uni Münster. (2021, January 4). Retrieved January 21, 2026, from [Link]

  • (3R,4R)-4-Aminooxan-3-ol hydrochloride | 1523530-38-2 - J&K Scientific. (n.d.). Retrieved January 21, 2026, from [Link]

  • Impact of Solvent on the Thermal Stability of Amines - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Deprotection of (3R,4S)-4-aminooxan-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges during the deprotection of (3R,4S)-4-aminooxan-3-ol hydrochloride derivatives. The unique stereochemical and functional arrangement of this scaffold necessitates carefully optimized protocols to ensure high yield, purity, and stereochemical fidelity.

Section 1: Troubleshooting Amine (N-Boc) Deprotection

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection due to its general stability and facile removal under acidic conditions. However, challenges such as incomplete cleavage and side reactions are common. This section addresses these critical issues.

Q1: My N-Boc deprotection using standard TFA/DCM is sluggish or stalls completely. What are the potential causes and solutions?

A1: Incomplete Boc deprotection is a frequent issue stemming from several factors. The primary cause is often insufficient acid strength or concentration for a particular substrate[1].

Root Cause Analysis:

  • Steric Hindrance: The local environment around the nitrogen atom can impede the approach of the acid, slowing the reaction[1].

  • Electronic Effects: Nearby electron-withdrawing groups can destabilize the transition state of the cleavage reaction, requiring more forceful conditions[1].

  • Degraded Reagents: Trifluoroacetic acid (TFA) is hygroscopic. Absorbed water can lower its effective concentration and stall the reaction.

  • Poor Solubility: If the protected substrate is not fully dissolved in the reaction solvent (e.g., dichloromethane - DCM), the reaction will be heterogeneous and inefficient[1].

Troubleshooting Workflow:

start Incomplete Boc Deprotection Observed (TLC/LCMS) check_reagents Verify Anhydrous Conditions & Fresh TFA start->check_reagents increase_tfa Increase TFA Concentration (e.g., from 20% to 50% v/v) check_reagents->increase_tfa If problem persists add_heat Increase Temperature (e.g., RT to 40°C) increase_tfa->add_heat If still incomplete stronger_acid Switch to Stronger Acid (e.g., 4M HCl in Dioxane) add_heat->stronger_acid If still incomplete complete Reaction Complete stronger_acid->complete

Caption: Troubleshooting Decision Tree for Incomplete N-Boc Deprotection.

Solutions:

  • Optimize TFA Concentration: Increase the v/v percentage of TFA in DCM, often from a standard 20% up to 50%.

  • Consider a Stronger Acid: For particularly stubborn Boc groups, switching to 4M HCl in dioxane or ethyl acetate is highly effective. This reagent often provides faster and cleaner conversions[2].

  • Increase Temperature: Gently warming the reaction to 30-40°C can accelerate cleavage, though this should be monitored carefully to avoid side reactions.

  • Ensure Solubility: If solubility is an issue, consider a co-solvent or an alternative solvent system compatible with the acidic conditions.

Q2: After deprotection, I observe a mass increase of +56 Da in my product by LCMS. What is this byproduct and how can I prevent it?

A2: A +56 mass unit addition corresponds to the alkylation of your molecule by a tert-butyl group. This is a well-documented side reaction in Boc deprotection[3][4].

Mechanistic Explanation: Acid-mediated cleavage of the Boc group generates a highly reactive tert-butyl cation intermediate[3][5]. If nucleophilic sites exist on your substrate (e.g., the oxygen of the C3-hydroxyl, electron-rich aromatic rings, or sulfur-containing residues), this cation can act as an electrophile, leading to unwanted tert-butylation[3][4][6].

Prevention with Scavengers: The most effective solution is to add a "scavenger" to the reaction mixture. Scavengers are compounds that are more nucleophilic or are present in high concentration to trap the tert-butyl cation before it can react with your substrate[3][7].

cluster_0 Boc Deprotection Mechanism cluster_1 Reaction Pathways for tBu+ Boc-N Boc-Protected Amine Carbamic_Acid Unstable Carbamic Acid Boc-N->Carbamic_Acid + H+ H+ H+ (from TFA) tBu+ tert-butyl Cation (Reactive Electrophile) Carbamic_Acid->tBu+ Amine Desired Free Amine Carbamic_Acid->Amine - CO2 Substrate Nucleophilic Substrate (e.g., R-OH) tBu+->Substrate Undesired Reaction TIS Scavenger (e.g., TIS) tBu+->TIS Desired Trapping Side_Product Alkylated Side Product (R-O-tBu, +56 Da) Substrate->Side_Product Trapped Trapped Cation (Isobutane) TIS->Trapped

Caption: Mechanism of tert-butyl cation formation and interception by a scavenger.

Recommended Scavengers:

ScavengerConcentration (% v/v)Purpose & Remarks
Triisopropylsilane (TIS) 2-5%Highly effective. Reduces the cation to isobutane. The scavenger of choice for most applications[4].
Water 2-5%Traps the cation to form tert-butanol. Simple and effective if compatible with the substrate[4][7].
Thioanisole 2-5%Particularly useful if the substrate contains sensitive residues like methionine or tryptophan[4].
Dithiothreitol (DTT) 2-5%A good choice for protecting free thiol groups (e.g., cysteine) from alkylation.

Section 2: Troubleshooting Alcohol (O-Silyl) Deprotection

Silyl ethers are excellent protecting groups for alcohols, offering a wide range of stabilities. The secondary hydroxyl at the C3 position of the aminooxane scaffold can present steric challenges, making deprotection non-trivial.

Q1: Standard TBAF in THF is failing to remove my TBDMS or TIPS group from the C3-hydroxyl. What are my options?

A1: The stability of silyl ethers is highly dependent on steric bulk. The hindered nature of the C3 secondary alcohol can significantly slow deprotection rates[8]. If standard tetrabutylammonium fluoride (TBAF) is ineffective, more potent reagents or conditions are required.

Relative Stability of Common Silyl Ethers (to fluoride and acid): TMS < TES < TBDMS (TBS) < TIPS < TBDPS[8][9]

Advanced Deprotection Strategies:

Reagent/SystemSolventConditionsComments & Cautions
TBAF (1M) THF25°C to 60°CThe first option. If slow at room temperature, gentle heating can often drive the reaction to completion.
HF-Pyridine THF or MeCN0°C to 25°CHighly effective for hindered silyl ethers. Caution: HF is toxic and corrosive; handle with extreme care in appropriate fume hoods and with PPE[10].
TAS-F THF or DMF25°CTris(dimethylamino)sulfonium difluorotrimethylsilicate is an anhydrous, milder fluoride source that can be effective when TBAF fails[9].
Acetic Acid / TBAF THF25°CAdding a stoichiometric amount of acetic acid buffers the basicity of the TBAF reagent, which can prevent side reactions and sometimes improve efficacy[10].
Q2: My molecule contains base-sensitive functional groups. Are there non-basic or acidic methods to cleave a TBDMS/TIPS ether?

A2: Yes, while fluoride-based methods are most common, acidic hydrolysis can also be used, although it requires careful selection of reagents to achieve selectivity, especially in the presence of an acid-labile N-Boc group.

Acidic Deprotection Options:

  • PPTS (Pyridinium p-toluenesulfonate): In a protic solvent like ethanol or methanol, PPTS is a mild acid catalyst that can selectively cleave TBDMS groups, often leaving more robust groups like TIPS or TBDPS intact.

  • 10-CSA (Camphorsulfonic Acid): Similar to PPTS, CSA in MeOH or DCM/MeOH can effectively remove TBDMS groups.

  • Aqueous HCl or TFA: While not typically selective if a Boc group is present, a carefully controlled short reaction with dilute aqueous acid at 0°C can sometimes deprotect a silyl ether before significant Boc cleavage occurs. This requires rigorous optimization for each specific substrate.

Section 3: Orthogonal Strategy & Final Product Isolation

Q1: What is a robust orthogonal protection strategy for the (3R,4S)-4-aminooxan-3-ol scaffold?

A1: An effective orthogonal strategy allows for the selective removal of one protecting group without affecting the other[11]. For this amino alcohol, the standard and most reliable approach is:

  • Amine (N4): Protect with N-Boc . It is stable to the fluoride and mild base conditions used for silyl ether chemistry but is selectively removed with strong acid (e.g., TFA, HCl)[5].

  • Alcohol (O3): Protect with an O-TBDMS (TBS) or O-TIPS group. These are stable to the acidic conditions of Boc deprotection but are selectively cleaved with a fluoride source (e.g., TBAF, HF-Pyridine)[10].

This combination allows for deprotection in either order, providing maximum flexibility for your synthetic route.

Q2: What is the best practice for isolating my final product as a pure hydrochloride salt after deprotection?

A2: Proper isolation is critical for obtaining a stable, pure, and easy-to-handle final product. The process involves neutralizing the deprotection reaction, isolating the free amine, and then forming the salt.

Step-by-Step Isolation and Salt Formation:

  • Quench and Neutralize: After acid-mediated deprotection (e.g., with TFA), carefully quench the reaction with a base like saturated aqueous NaHCO₃ or a mild NaOH solution until the pH is ~8-9.

  • Extract the Free Base: Extract the aqueous layer multiple times with an organic solvent such as DCM, ethyl acetate, or diethyl ether to isolate the deprotected free amine.

  • Dry and Concentrate: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the free amine, which is often an oil or low-melting solid.

  • Form the Hydrochloride Salt:

    • Dissolve the purified free amine in a suitable anhydrous solvent (2-propanol, diethyl ether, or methanol are common choices)[12].

    • Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether, or 4M HCl in dioxane) dropwise with stirring.

    • The hydrochloride salt will typically precipitate as a white solid[13][14]. If precipitation is slow, cooling the mixture in an ice bath or adding a non-polar anti-solvent like hexane can help[12][14].

  • Isolate and Dry: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold anhydrous ether or acetone to remove residual impurities, and dry thoroughly under high vacuum[12].

Section 4: Key Experimental Protocols

Protocol 1: N-Boc Deprotection with Scavengers
  • Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous Dichloromethane (DCM, ~0.1 M).

  • Add Triisopropylsilane (TIS, 2.0 eq, or 5% v/v) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add Trifluoroacetic acid (TFA, 10-20 eq, or 25-50% v/v) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LCMS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Proceed with aqueous work-up as described in Section 3, Q2.

Protocol 2: Silyl Ether Deprotection from a Hindered Alcohol
  • Caution: This procedure uses HF-Pyridine and must be performed in a chemical fume hood using polyethylene or Teflon labware.

  • Dissolve the O-silyl protected substrate (1.0 eq) in anhydrous Tetrahydrofuran (THF, ~0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add HF-Pyridine (70% HF, ~3-5 eq) dropwise.

  • Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LCMS.

  • Upon completion, carefully quench the reaction by slowly pouring it into a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to purify.

Protocol 3: Final Product Isolation as a Hydrochloride Salt
  • Dissolve the purified free amine (1.0 eq) in a minimal amount of anhydrous 2-Propanol.

  • While stirring, add a solution of 2M HCl in diethyl ether dropwise until the solution is acidic (test with pH paper) and a precipitate has formed.

  • Continue stirring for 30 minutes at room temperature or 0°C.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small volume of cold, anhydrous diethyl ether.

  • Dry the solid under high vacuum to a constant weight.

References

  • Benchchem. (n.d.). Side reactions of Boc deprotection with scavengers.
  • Nelissen, J., Nuyts, K., Dehaen, W., & De Borggraeve, W. M. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science, 17(7), 527-32.
  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-68.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Amino Alcohol Compounds.
  • Benchchem. (n.d.). Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Benchchem. (n.d.). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • Google Patents. (1967). Process for the purification of amines.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • ResearchGate. (2011). Selective Deprotection of Silyl Ethers.
  • Chem-Station. (2014). Silyl Protective Groups.
  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?.
  • Benchchem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Gelest. (n.d.). Deprotection of Silyl Ethers.
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem.

Sources

Technical Support Center: Catalyst Poisoning in Reactions with (3R,4S)-4-aminooxan-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the challenges of catalyst poisoning in reactions involving (3R,4S)-4-aminooxan-3-ol hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral building block. Catalyst deactivation is a frequent impediment in synthetic chemistry, leading to stalled reactions, low yields, and inconsistent results.[1][2] This guide provides in-depth, experience-driven answers to common problems, focusing on the unique chemical nature of our target molecule.

Section 1: Foundational Understanding of Catalyst Deactivation

Catalyst poisoning is the chemical deactivation of a catalyst's active sites by strong adsorption of species present in the reaction medium.[3][4][5] Unlike fouling, which is a physical blockage, poisoning is a chemical interaction that can be reversible or irreversible.[6] For a molecule like this compound, several structural features are prime suspects for causing deactivation. Understanding these is the first step toward effective troubleshooting.

Frequently Asked Questions: The "Why"

Q1: What makes this compound a potential catalyst poison?

A: The molecule itself possesses two key functional groups that can interact strongly with and deactivate metal catalyst surfaces:

  • The Amino Group (-NH₂): Amines are Lewis bases with a lone pair of electrons on the nitrogen atom. This lone pair can form a strong coordinate bond with the electron-deficient active sites on transition metal catalysts (e.g., Palladium, Platinum, Nickel, Rhodium).[7] This strong adsorption blocks the sites that are necessary for the desired catalytic cycle to proceed.[4]

  • The Hydrochloride Salt (·HCl): The hydrochloride form means that chloride ions (Cl⁻) are present in the reaction mixture. Halides, and particularly chloride, are well-documented poisons for many catalysts, most notably palladium.[3][8] They can alter the electronic properties of the metal center or form stable, inactive metal-chloride complexes.[9][10]

Q2: How do I know if my catalyst is being poisoned? What are the common symptoms?

A: Catalyst poisoning manifests in several ways during a reaction. Key indicators include:

  • Stalled or Sluggish Reaction: The reaction starts but slows down dramatically or stops completely before all the starting material is consumed.

  • Low or No Conversion: The reaction fails to produce the desired product in significant quantities despite appropriate conditions.

  • Change in Selectivity: The catalyst loses its ability to selectively produce the desired product, leading to an increase in byproducts. This is common when poisoning affects specific types of active sites responsible for selectivity.

  • Inconsistent Results: Batches of the same reaction give different yields or reaction times, often pointing to varying levels of impurities or poisons.

Q3: Are all catalysts equally susceptible to poisoning by this molecule?

A: No, susceptibility varies significantly. Heterogeneous catalysts like Palladium on Carbon (Pd/C), Platinum Oxide (PtO₂), and Raney Nickel are all prone to poisoning by amines and halides.[3][11] Homogeneous catalysts can also be deactivated. The choice of metal, its oxidation state, the support material, and the ligand environment all play a crucial role in the catalyst's tolerance. For instance, some nickel catalysts used in amination have shown some resistance to product inhibition, but can still be deactivated.[7]

Section 2: Troubleshooting and Diagnosis

When a reaction fails, a systematic approach is necessary to identify the root cause. The following flowchart provides a logical workflow to determine if catalyst poisoning is the culprit.

Troubleshooting Workflow for Suspected Catalyst Poisoning

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Catalyst-Specific Investigation cluster_2 Phase 3: Diagnosis & Action start Reaction Failure (Low Conversion / Stalled) reagents Verify Reagent Purity & Stoichiometry start->reagents conditions Confirm Reaction Conditions (Temp, Pressure, Stirring) reagents->conditions control_exp Run Control Experiment: - Use a model substrate (no amine/HCl) - Use fresh, high-purity substrate conditions->control_exp catalyst_change Observe Catalyst Appearance (e.g., color change, clumping) control_exp->catalyst_change poisoning_likely Catalyst Poisoning Likely control_exp->poisoning_likely Control works, reaction fails other_issue Investigate Other Issues (e.g., solvent, mechanism) control_exp->other_issue Control also fails catalyst_change->poisoning_likely mitigate Implement Mitigation Strategy: - Substrate Purification - Catalyst Choice / Loading - Additive Screening poisoning_likely->mitigate regenerate Attempt Catalyst Regeneration mitigate->regenerate

Caption: Troubleshooting workflow for diagnosing catalyst poisoning.

Frequently Asked Questions: Diagnosis and Analysis

Q4: My control experiment suggests poisoning. How can I definitively identify the poison?

A: Characterizing the spent (used) catalyst is the most direct way to confirm and identify the poison. Several analytical techniques are invaluable:

TechniqueWhat It MeasuresInsights for This System
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Elemental composition of the catalyst.Can detect the presence of chloride (Cl) or other elemental poisons (e.g., sulfur, lead) that may have been introduced as impurities.[1]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical states.Highly effective for detecting adsorbed species like nitrogen (from the amine) and chloride on the catalyst surface. It can confirm that these species are bound to the active metal.
Temperature Programmed Desorption (TPD) Strength of adsorption of molecules on the catalyst surface.Can quantify the amount of strongly chemisorbed species. Desorption of HCl or amine fragments at high temperatures is a strong indicator of poisoning.[10]
Transmission Electron Microscopy (TEM) Catalyst particle size and morphology.While not directly detecting poisons, it can reveal sintering (particle agglomeration), which is sometimes induced by poisons or harsh reaction conditions.[8]

Section 3: Mitigation, Prevention, and Remediation

Preventing poisoning is always more efficient than dealing with a deactivated catalyst. If poisoning does occur, regeneration may be an option.

Frequently Asked Questions: Solutions and Protocols

Q5: How can I prevent catalyst poisoning before starting my reaction?

A: Proactive measures are key. Consider the following strategies:

  • Substrate Purification: Ensure your this compound is of the highest possible purity. Trace impurities, especially sulfur-containing compounds, are potent poisons for many catalysts.[6] Recrystallization or column chromatography can be effective.

  • Use of a Sacrificial Agent or "Poison Trap": In some cases, adding a substance that preferentially binds the poison can protect the catalyst. For example, certain basic oxides could potentially scavenge stray HCl.

  • Convert to the Free Base: The hydrochloride salt is the source of chloride ions. Converting the substrate to its free base form immediately before the reaction can eliminate chloride-induced deactivation. This is a highly effective, though often overlooked, strategy.

  • Catalyst Selection: Choose catalysts known for higher tolerance. For example, while Pd is very sensitive to chloride, certain Ni or Rh catalysts might show better resilience in specific applications.[7]

  • Increase Catalyst Loading: While not ideal from a cost perspective, a higher catalyst loading can sometimes overcome the effects of a low-level poison by providing a sufficient number of un-poisoned active sites to complete the reaction.

Q6: I believe the chloride from the hydrochloride salt is the main issue. What is the mechanism of this poisoning?

A: Chloride ions can deactivate palladium catalysts through several mechanisms:

  • Ligand Exchange: Chloride can displace other ligands on the palladium complex, forming less reactive or inactive palladium-chloride species.[9]

  • Electronic Modification: The strong coordination of chloride to the palladium center increases its electron density, which can inhibit key steps in the catalytic cycle, such as oxidative addition.

  • Formation of Bridged Dimers: In some cases, chloride can bridge two palladium atoms, forming stable and catalytically inactive dimers.

Recent studies on palladium-catalyzed reactions in aqueous environments have shown that the catalytic rate can be highly sensitive to chloride ion concentration, with lower chloride levels leading to more active catalytic species.[12]

Diagram: Mechanisms of Catalyst Poisoning

G cluster_0 Amine Poisoning cluster_1 Chloride Poisoning Catalyst_A Pd Active Site Poisoned_A Pd-NH₂R (Blocked Site) Amine R-NH₂ Amine->Catalyst_A Strong Coordination Catalyst_B [Pd(L)n] Active Complex Poisoned_B [Pd(L)n-1Cl]⁻ (Inactive Complex) Chloride Cl⁻ Chloride->Catalyst_B Ligand Exchange

Caption: Key poisoning mechanisms for metal catalysts.

Q7: My catalyst is already deactivated. Is it possible to regenerate it?

A: Regeneration is sometimes possible, but its success depends on the nature of the poison and the catalyst.[13][14]

  • For Reversible Poisoning: If the poison is weakly adsorbed, washing the catalyst with a suitable solvent or slightly increasing the reaction temperature might be sufficient to desorb it.

  • For Irreversible Poisoning (e.g., strong chemisorption): More aggressive methods are needed. An acid wash (e.g., with dilute acetic or sulfuric acid) can sometimes remove adsorbed basic poisons like amines.[15][16] However, this can also damage the catalyst by leaching the active metal or altering the support structure.[17][18] A carefully controlled oxidation (calcination) followed by reduction can burn off organic poisons, but carries a high risk of sintering the metal particles.[18]

Experimental Protocol: General Acid Wash for Catalyst Regeneration

Disclaimer: This is a general procedure. Specific conditions must be optimized for your catalyst system. Always handle acids and catalysts with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Catalyst Recovery: Carefully filter the catalyst from the reaction mixture. Wash thoroughly with a non-protic solvent (e.g., THF, dichloromethane) to remove residual reactants and products. Dry the catalyst under vacuum.

  • Acid Treatment: Suspend the dried, spent catalyst in a dilute aqueous acid solution (e.g., 0.05 M H₂SO₄ or 0.1 M Acetic Acid).[15] Use a sufficient volume to create a mobile slurry.

  • Stirring: Stir the slurry at room temperature for 1-2 hours. Gentle heating (40-50 °C) may be applied, but monitor for any signs of catalyst degradation.

  • Filtration and Washing: Filter the catalyst from the acid solution. Wash extensively with deionized water until the filtrate is neutral (pH ~7). This step is critical to remove all residual acid.

  • Drying: Dry the washed catalyst thoroughly under high vacuum, first at room temperature and then with gentle heating (e.g., 60-80 °C) for several hours.

  • Activation (If Necessary): For many catalysts (e.g., Pd/C), a final reduction step under a hydrogen atmosphere is required to restore the active metallic sites before reuse.

Validation: The success of the regeneration should be confirmed by testing the catalyst's activity in a small-scale control reaction and comparing it to the performance of a fresh catalyst.

References

  • Ahmed, M. A. A. (2013). Catalyst deactivation. Nitrogen and Syngas Conference. [Link]

  • Cimino, S., & Lisi, L. (2019). Catalyst Deactivation, Poisoning and Regeneration. Catalysts, 9(8), 668. [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • Wikipedia. (n.d.). Catalyst poisoning. [Link]

  • Matmatch. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • MDPI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. [Link]

  • Deng, Y., et al. (2018). Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering. [Link]

  • Amatore, C., et al. (2004). Mechanism of Palladium-Catalyzed Reactions: Role of Chloride Ions. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions. Green Chemistry. [Link]

  • MDPI. (n.d.). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. [Link]

  • NIH. (n.d.). Catalyst-Controlled, Regiodivergent Aminooxygenation Reactions of Dienes. PMC. [Link]

  • ACS Publications. (n.d.). Palladium(II) Chloride Complex Ion Recovery from Aqueous Solutions Using Adsorption on Activated Carbon. Journal of Chemical & Engineering Data. [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. [Link]

  • RSC Publishing. (n.d.). Chlorine–nickel interactions in gas phase catalytic hydrodechlorination: catalyst deactivation and the nature of reactive hydrogen. [Link]

  • Aerosol and Air Quality Research. (2019). Regeneration of Potassium Poisoned Catalysts for the Selective Catalytic Reduction of NO with NH3. [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation mechanism. a) Poisoning experiments. [Link]

  • SlideShare. (2011). Deactivation of heterogeneous catalysts. [Link]

  • ResearchGate. (2019). Base Metal Catalysts for Deoxygenative Reduction of Amides to Amines. [Link]

  • NIH. (n.d.). Catalytic Aminohalogenation of Alkenes and Alkynes. PMC. [Link]

  • MDPI. (n.d.). Heterogeneous Catalyst Deactivation and Regeneration: A Review. [Link]

  • Energy.gov. (n.d.). Catalyst Poisoning Mitigation. Sustainability Directory. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]

  • PMC. (n.d.). Interplay of chloride levels and palladium(ii)-catalyzed O-deallenylation bioorthogonal uncaging reactions. [Link]

  • ResearchGate. (n.d.). Deactivation of Pd/C catalysts in the hydrodechlorination of the chlorofluorocarbons CFC-115 and CFC-12. [Link]

  • SlideShare. (n.d.). Catalyst deactivation and regeneration. [Link]

  • Google Patents. (n.d.).
  • Advanced BioFuels USA. (2022). Unlocking the Mystery of Catalyst Poisoning. [Link]

  • MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • ResearchGate. (n.d.). The regeneration or disposal of deactivated heterogeneous catalysts. [Link]

  • MDPI. (2022). The Effect of Sulphate and Chloride Palladium Salt Anions on the Morphology of Electrodeposited Pd Nanoparticles... [Link]

  • YouTube. (2025). What Are Some Common Catalysts? - Chemistry For Everyone. [Link]

  • ACS Publications. (2020). Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. ACS Omega. [Link]

  • LinkedIn. (2025). Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. [Link]

  • EarthArXiv. (2024). Competitive and Cooperative Effects of Chloride on Palladium(II) Adsorption to Iron (Oxyhydr)oxides... [Link]

  • National Library of Medicine. (n.d.). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. [Link]

  • YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. [Link]

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

Sources

Technical Support Center: Analytical Methods for Monitoring (3R,4S)-4-aminooxan-3-ol Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical methods focused on (3R,4S)-4-aminooxan-3-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical reactions. As a key chiral intermediate, robust and reliable analytical methods are paramount for ensuring the quality, purity, and yield of your target molecule.

This compound is a polar molecule containing both a hydroxyl and an amino group, presenting unique challenges for chromatographic separation and analysis.[1][2][3] This guide will address these challenges head-on, offering practical solutions grounded in scientific principles.

I. High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of organic reactions, offering high resolution and sensitivity. However, the polar nature of this compound requires careful method development.

Troubleshooting Guide: HPLC Analysis

Q1: I'm experiencing poor retention of this compound on my C18 column. The peak elutes at or near the void volume. What can I do?

A1: This is a common issue when analyzing highly polar compounds on traditional reversed-phase columns like C18.[4][5] The hydrophobic stationary phase has minimal interaction with your polar analyte. Here are several strategies to improve retention:

  • Employ a Polar-Embedded or Polar-Endcapped Column: These columns are specifically designed for the retention of polar analytes.[6][7] They incorporate a polar group (e.g., amide or carbamate) near the silica surface, which allows the C18 chains to remain extended in highly aqueous mobile phases, preventing phase collapse and enhancing retention of polar molecules.[7]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It utilizes a polar stationary phase (like bare silica or a bonded polar phase) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile.[5]

  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can increase the retention of your ionized analyte on a reversed-phase column. For the protonated amine in your molecule, a reagent like an alkyl sulfonate would be suitable. However, be aware that ion-pairing reagents can be difficult to remove from the column and may cause ion suppression if you are using a mass spectrometer for detection.[8]

Q2: My peak shape for this compound is poor, exhibiting significant tailing. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like your amino alcohol is often due to strong interactions with residual acidic silanol groups on the silica-based stationary phase. Here’s how to address this:

  • Use a High-Purity, Base-Deactivated Column: Modern HPLC columns are often "base-deactivated" to minimize the presence of accessible silanol groups, leading to improved peak shapes for basic analytes.

  • Mobile Phase Additives: Adding a small amount of a basic modifier to your mobile phase can help to saturate the active silanol sites and improve peak symmetry.[9] Common additives include:

    • Diethylamine (DEA) or triethylamine (TEA) at low concentrations (e.g., 0.1%).

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For a basic compound, a higher pH can suppress the ionization of silanol groups, reducing unwanted interactions. However, be mindful of the pH limitations of your column.

Q3: I need to separate the enantiomers of (3R,4S)-4-aminooxan-3-ol. What is the best approach?

A3: Chiral HPLC is the most effective technique for separating enantiomers.[10][11] Here are the primary strategies:

  • Direct Separation with a Chiral Stationary Phase (CSP): This is the most common and direct method. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are often successful for separating a wide range of chiral compounds, including those with amino and hydroxyl groups.[9][12][13]

  • Indirect Separation via Derivatization: If direct separation is challenging, you can derivatize your enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.[14]

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IA or Chiralcel® OD-H column (250 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase Screening (Normal Phase):

    • Start with a mobile phase of hexane and isopropanol (IPA) or ethanol. A typical starting point is 90:10 (v/v) hexane:alcohol.[11]

    • To improve peak shape for your basic analyte, add a small amount of a basic additive like diethylamine (DEA) to the mobile phase (e.g., 0.1%).[11]

    • Vary the percentage of the alcohol modifier to optimize resolution.

  • Flow Rate: Use a flow rate of 1 mL/min.[10]

  • Detection: Utilize a UV detector at a suitable wavelength. If the chromophore is weak, consider derivatization to enhance detectability.[10]

II. Gas Chromatography (GC)

Gas chromatography can be a powerful tool for monitoring reactions, particularly for volatile compounds. However, the high polarity and low volatility of this compound make direct analysis challenging.[15][16]

Troubleshooting Guide: GC Analysis

Q1: I'm trying to analyze this compound by GC, but I'm not seeing any peaks, or the peaks are very broad and tailing.

A1: This is expected for direct GC analysis of a polar amino alcohol.[15] The polar functional groups interact strongly with the stationary phase, leading to poor chromatography. Derivatization is necessary to reduce polarity and increase volatility.[16][17]

Common Derivatization Strategies for Amines and Alcohols:

Derivatization ReagentTarget Functional Group(s)Resulting DerivativeKey Advantages
Trifluoroacetic anhydride (TFAA) Amine, HydroxylTrifluoroacetyl ester/amideImproves volatility and can enhance sensitivity with an electron capture detector (ECD).[16][18]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Amine, HydroxylTrimethylsilyl (TMS) ether/amineHighly effective at reducing polarity and increasing volatility.[16][17]
Alkyl Chloroformates AmineAlkyl carbamateGood for improving chromatographic behavior.[16]

Q2: How can I perform a chiral separation of my amino alcohol using GC?

A2: Chiral GC is an excellent technique for enantiomeric separation of volatile compounds.[19]

  • Chiral Stationary Phases: Utilize a capillary column with a chiral stationary phase. Cyclodextrin-based and amino acid derivative-based phases are commonly used for separating chiral amines and alcohols.[19][20]

  • Derivatization is Still Key: Even with a chiral column, you will likely need to derivatize your analyte to achieve good peak shape and resolution.[18][21]

Experimental Protocol: GC Derivatization (Silylation)
  • Sample Preparation: In a reaction vial, dissolve a known amount of your sample in an anhydrous solvent (e.g., acetonitrile).

  • Reagent Addition: Add an excess of a silylating reagent, such as BSTFA with 1% TMCS as a catalyst.[16]

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[16]

  • Analysis: Allow the vial to cool to room temperature and inject an appropriate volume into the GC system.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for real-time reaction monitoring, providing structural information and quantitative data without the need for chromatographic separation.[22][23]

Troubleshooting Guide: NMR Reaction Monitoring

Q1: The peaks in my 1H NMR spectra are broad, making it difficult to accurately integrate and quantify the reaction components.

A1: Peak broadening in NMR can arise from several factors:

  • Sample Inhomogeneity: Ensure your reaction mixture is well-mixed. In-situ monitoring may require gentle agitation.

  • Paramagnetic Species: The presence of paramagnetic impurities can cause significant line broadening.

  • Chemical Exchange: If your compound is undergoing chemical exchange on the NMR timescale, this can lead to broadened signals. Changing the temperature of the experiment can sometimes help to resolve this.

Q2: How can I get quantitative data from my NMR reaction monitoring?

A2: NMR is inherently quantitative, provided the spectra are acquired correctly.[23]

  • Use a Suitable Internal Standard: Add a known amount of an unreactive internal standard with a simple spectrum that does not overlap with your analyte signals. Tetramethylsilane (TMS) is a common reference standard.[24]

  • Ensure Full Relaxation: Use a sufficient relaxation delay (D1) between scans to ensure all protons have fully relaxed. This is crucial for accurate integration.

  • Data Processing: Carefully phase and baseline correct your spectra before integration.

Workflow for NMR Reaction Monitoring

Caption: Workflow for quantitative NMR reaction monitoring.

IV. Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), provides molecular weight confirmation and structural information.

Troubleshooting Guide: MS Analysis

Q1: I am using LC-MS with electrospray ionization (ESI), but the signal for my amino alcohol is weak.

A1: The ionization efficiency in ESI can be highly dependent on the mobile phase composition and the analyte's ability to accept a proton.

  • Optimize Mobile Phase pH: For your amino alcohol, a low pH mobile phase (e.g., with 0.1% formic acid) will promote the formation of the protonated molecule [M+H]+, which is readily detected in positive ion mode.

  • Check for Ion Suppression: Components of your reaction mixture or mobile phase additives can suppress the ionization of your analyte.[8] Ensure your sample is sufficiently clean.

  • Consider an Alternative Ionization Technique: If ESI proves problematic, Atmospheric Pressure Chemical Ionization (APCI) may be a suitable alternative.

Q2: What fragmentation patterns should I expect for (3R,4S)-4-aminooxan-3-ol in MS/MS?

A2: While a detailed fragmentation analysis would require experimental data, common fragmentation pathways for amino alcohols include the loss of water (H₂O) and ammonia (NH₃), as well as cleavage of the carbon-carbon bond between the hydroxyl and amino-substituted carbons.

V. Method Validation

Once you have developed a suitable analytical method, it is crucial to validate it to ensure it is fit for its intended purpose.[25][26]

Key Validation Parameters

According to ICH guidelines, the following parameters should be considered for method validation:[27][28]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Decision Tree for Method Selection

Method_Selection Start Start: Monitor reaction of (3R,4S)-4-aminooxan-3-ol Quant_or_Qual Quantitative or Qualitative Analysis? Start->Quant_or_Qual HPLC_GC Need to separate enantiomers? Quant_or_Qual->HPLC_GC Quantitative NMR_MS Real-time monitoring? Quant_or_Qual->NMR_MS Qualitative / Structural Chiral_HPLC_GC Chiral HPLC or Chiral GC (with derivatization) HPLC_GC->Chiral_HPLC_GC Yes Achiral_Methods HPLC (HILIC or Polar-Embedded RP) or GC (with derivatization) HPLC_GC->Achiral_Methods No NMR NMR Spectroscopy NMR_MS->NMR Yes MS LC-MS or GC-MS NMR_MS->MS No / Confirmation

Caption: Decision tree for selecting an analytical method.

VI. Frequently Asked Questions (FAQs)

Q: What is the first step I should take when an HPLC method is not performing as expected?

A: Before blaming the column, systematically check other components of the HPLC system.[29] Ensure the mobile phase is prepared correctly, the pump is delivering the correct flow rate and composition, and the injector is functioning properly.[30][31]

Q: Is derivatization always necessary for the GC analysis of polar compounds?

A: Generally, yes. For compounds with active hydrogens, like amines and alcohols, derivatization is crucial to reduce polarity, increase volatility, and prevent unwanted interactions with the GC system, leading to improved peak shape and sensitivity.[15][16][17]

Q: Can I use NMR to monitor a reaction that involves solid materials?

A: While solution-state NMR is most common, techniques for monitoring reactions with solids or slurries exist, though they are more specialized. For routine monitoring, it is often more practical to take aliquots of the liquid phase for analysis.

Q: How do I choose between HPLC and GC for my analysis?

A: The choice depends on the volatility and thermal stability of your analyte. GC is suitable for volatile and thermally stable compounds (or those that can be made so via derivatization). HPLC is more versatile for non-volatile or thermally labile compounds and is often the preferred method for polar molecules like this compound.

Q: Why is method validation important in a research and development setting?

A: While full GMP-level validation may not be required in early R&D, validating your analytical methods ensures that the data you generate is reliable and reproducible.[25][26] This is critical for making informed decisions about reaction optimization, yield calculations, and impurity profiling.

VII. References

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • Jo, J. H., et al. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]

  • Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • Jacquemmoz, C., Giraud, F., & Dumez, J. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145, 478-485. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Nau, H., & Biemann, K. (1976). Peptide Analysis as Amino Alcohols by Gas Chromatography-Mass Spectrometry. Application to Hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly. PubMed. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • Li, Y., et al. (2019). An investigation of site-selective gas-phase reactions of amino alcohols with dimethyl ether ions. Journal of the American Society for Mass Spectrometry, 30(11), 2372-2381. [Link]

  • Szulejko, J. E., & Kim, K.-H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 173-181. [Link]

  • Kazimierczuk, K., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]

  • MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(5), 409-416. [Link]

  • Analysis of Amino Acids Contained in Alcohol. Shimadzu. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Kumar, V., & Sharma, V. (2022). Troubleshooting in HPLC: A Review. IJSDR, 7(5). [Link]

  • chiral hplc method: Topics by Science.gov. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(12), 3269. [Link]

  • Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Jenke, D. (1996). Analytical method validation: A brief review. Journal of Liquid Chromatography & Related Technologies, 19(5), 737-757. [Link]

  • IVAN Users Group. (2021). Reaction Monitoring by NMR. YouTube. [Link]

  • BioPharma Services. (2020). BA Method Development: Polar Compounds. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

  • Pesek, J. J. (2018). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Reusch, W. NMR Spectroscopy. MSU chemistry. [Link]

  • Brückner, H., & Schieber, A. (2025). Chiral separation of amino acids by gas chromatography. ResearchGate. [Link]

  • MicroSolv. Sugars, Sugar Alcohols & Amino Acids Separation with LCMS. [Link]

  • Axion Labs. (2022). HPLC problems with very polar molecules. [Link]

  • Pharma Now. (2024). Chromatography Techniques for Polar Analytes: Column Selection Guide. [Link]

  • HPLC problems with very polar molecules. YouTube. [Link]

  • PubChem. (3S,4R)-4-aminooxan-3-ol hydrochloride. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Chiral Analysis of (3R,4S)-4-aminooxan-3-ol Hydrochloride: HPLC vs. SFC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Chiral Purity in Pharmaceutical Development

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For active pharmaceutical ingredients (APIs) like (3R,4S)-4-aminooxan-3-ol hydrochloride, a polar aminocycloether, ensuring enantiomeric purity is a regulatory and safety imperative. The seemingly subtle difference in the spatial arrangement of atoms between enantiomers can lead to vastly different biological activities, with one enantiomer providing the therapeutic benefit while the other may be inactive or, in the worst case, contribute to adverse effects.[1][2] Consequently, robust and reliable analytical methods for chiral separation are indispensable tools in the pharmaceutical industry.[3]

This guide provides an in-depth comparison of two powerful chromatographic techniques for the chiral analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). As a Senior Application Scientist, my objective is to move beyond a mere listing of protocols. Instead, this document will elucidate the underlying principles of each technique, guide you through a logical method development workflow, and present comparative data to empower you, the research scientist, to make informed decisions for your specific analytical challenges. The methodologies presented herein are designed to be self-validating, grounded in established scientific principles and regulatory expectations as outlined by the FDA and ICH.[4][5]

HPLC and SFC: A Head-to-Head Comparison for Chiral Analysis of Polar Molecules

While both HPLC and SFC are staples in the analytical chemist's toolkit, they offer distinct advantages and disadvantages for the chiral separation of a polar compound like this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Mobile Phase Organic solvents (e.g., hexane, ethanol, isopropanol) and/or aqueous buffers.Supercritical CO2 with organic co-solvents (modifiers) like methanol or ethanol.[6]
Speed Generally longer run times due to higher mobile phase viscosity.3-5 times faster than HPLC due to the low viscosity and high diffusivity of supercritical fluids.[7][8]
Resolution Can achieve high resolution, but peak broadening can be more pronounced.Often provides sharper peaks and higher efficiency, leading to better resolution.[7][9]
Solvent Consumption High consumption of organic solvents, leading to higher costs and environmental impact.Significantly lower consumption of organic solvents, making it a "greener" and more cost-effective technique.[8]
Column Equilibration Can require longer equilibration times between runs.Faster column equilibration.[2]
Detection Compatible with a wide range of detectors (UV, MS, ELSD).Highly compatible with mass spectrometry (MS) due to the volatility of the mobile phase.
Applicability to Polar Analytes Can be challenging for highly polar compounds in normal phase. Hydrophilic Interaction Liquid Chromatography (HILIC) is an option.Excellent for polar compounds, as the CO2/modifier mobile phase can be tuned to a wide polarity range.[10]

The Heart of the Matter: Chiral Stationary Phases (CSPs)

The success of any chiral separation hinges on the selection of the appropriate chiral stationary phase (CSP).[3] For a polar molecule containing both amino and hydroxyl groups like this compound, CSPs capable of multiple interaction mechanisms are most promising. These interactions include hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.[1][11] Macrocyclic glycopeptide and crown ether-based CSPs also show promise for the separation of primary amines and polar compounds.[12]

Experimental Workflow: A Systematic Approach to Chiral Method Development

A trial-and-error approach to chiral method development is inefficient.[11] A systematic screening strategy is paramount to success. The following workflow is recommended for both HPLC and SFC.

Chiral Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Select CSPs Select CSPs Define Mobile Phases Define Mobile Phases Select CSPs->Define Mobile Phases Polysaccharide, Macrocyclic Glycopeptide, etc. Perform Screening Perform Screening Define Mobile Phases->Perform Screening NP/SFC: Hexane/IPA, CO2/MeOH RP: ACN/Water Evaluate Results Evaluate Results Perform Screening->Evaluate Results Optimize Mobile Phase Optimize Mobile Phase Evaluate Results->Optimize Mobile Phase Resolution > 1.5? Optimize Temperature & Flow Rate Optimize Temperature & Flow Rate Optimize Mobile Phase->Optimize Temperature & Flow Rate Adjust modifier %, additives Final Method Final Method Optimize Temperature & Flow Rate->Final Method Validate Method Validate Method Final Method->Validate Method ICH/FDA Guidelines

Caption: A systematic workflow for chiral method development.

Illustrative Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column Screening:

    • Screen a minimum of two polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based) and one macrocyclic glycopeptide-based CSP.

    • Column Dimensions: 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: n-Hexane/Isopropanol (IPA) (80:20, v/v) with 0.1% Diethylamine (DEA)

    • Mobile Phase B: n-Hexane/Ethanol (EtOH) (80:20, v/v) with 0.1% DEA

    • Rationale: The addition of a basic modifier like DEA is often necessary to improve the peak shape of basic analytes like amines.[7]

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 210 nm (or appropriate wavelength if a chromophore is present) or Evaporative Light Scattering Detector (ELSD).

  • Optimization:

    • If partial separation is observed, adjust the ratio of hexane to alcohol modifier. Increasing the alcohol content will generally decrease retention time.[11]

    • Vary the concentration of the basic additive.

    • Evaluate the effect of temperature (e.g., 15 °C, 25 °C, 40 °C).

Protocol 2: Chiral SFC Method Development
  • Column Screening:

    • Utilize the same set of CSPs as in the HPLC screening. SFC is compatible with most normal-phase HPLC columns.[6]

  • Mobile Phase Screening:

    • Mobile Phase A: CO2/Methanol (MeOH) (85:15, v/v) with 0.1% DEA

    • Mobile Phase B: CO2/Ethanol (EtOH) (85:15, v/v) with 0.1% DEA

    • Rationale: Methanol and ethanol are common and effective modifiers in SFC for polar analytes.[10]

  • Initial Conditions:

    • Flow Rate: 3.0 mL/min

    • Back Pressure: 150 bar

    • Temperature: 40 °C

    • Detection: UV at 210 nm or MS.

  • Optimization:

    • Perform a gradient elution by varying the percentage of the modifier (e.g., from 5% to 40% over 5-10 minutes) to determine the optimal isocratic conditions.

    • Screen different additives (e.g., ammonium hydroxide, trifluoroacetic acid) if peak shape or resolution is poor.[7][12]

Data Presentation and Performance Comparison

The following table illustrates the type of data that should be generated and compared to select the optimal method. The values are hypothetical but representative of a successful chiral separation.

ParameterHPLC Method (Illustrative)SFC Method (Illustrative)
Column Cellulose-based CSPCellulose-based CSP
Mobile Phase Hexane/IPA (80:20) + 0.1% DEACO2/MeOH (85:15) + 0.1% DEA
Retention Time (Enantiomer 1) 8.2 min2.5 min
Retention Time (Enantiomer 2) 9.5 min2.9 min
Resolution (Rs) 2.12.5
Analysis Time 15 min5 min
Solvent Consumption per Run ~15 mL~2.25 mL (organic)

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the developed method, it must be validated according to ICH Q2(R2) and FDA guidelines.[4] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. A system suitability test (SST) should be performed before each analysis to verify the performance of the chromatographic system.

System Suitability Test (SST) Parameters:

  • Resolution (Rs): Must be greater than 1.5 for baseline separation.

  • Tailing Factor (T): Should be between 0.8 and 1.5.

  • Relative Standard Deviation (RSD) of Peak Area: Should be less than 2.0% for replicate injections.

Visualizing the Process: HPLC vs. SFC Instrumentation

The fundamental differences in the mobile phases of HPLC and SFC necessitate distinct instrumental setups.

HPLC_vs_SFC_Instrumentation cluster_hplc HPLC System cluster_sfc SFC System hplc_pump HPLC Pump Solvent A Solvent B hplc_injector Injector hplc_pump->hplc_injector hplc_column Chiral Column hplc_injector->hplc_column hplc_detector Detector (UV/MS) hplc_column->hplc_detector hplc_waste Waste hplc_detector->hplc_waste sfc_co2 CO2 Cylinder Chiller sfc_pump_co2 CO2 Pump sfc_co2->sfc_pump_co2 sfc_mixer Mixer sfc_pump_co2->sfc_mixer sfc_pump_mod Modifier Pump sfc_pump_mod->sfc_mixer sfc_injector Injector sfc_mixer->sfc_injector sfc_column Chiral Column sfc_injector->sfc_column sfc_detector Detector (UV/MS) sfc_column->sfc_detector sfc_bpr Back Pressure Regulator (BPR) sfc_vent Vent sfc_bpr->sfc_vent sfc_detector->sfc_bpr

Caption: Simplified diagrams of HPLC and SFC instrument setups.

Conclusion and Recommendation

For the chiral analysis of this compound, both HPLC and SFC are viable techniques. However, SFC presents a compelling advantage in terms of speed, efficiency, and reduced environmental impact. [8] The significantly shorter run times offered by SFC can dramatically increase sample throughput, a critical factor in a drug development environment.[9] Furthermore, the enhanced compatibility of SFC with mass spectrometry provides superior sensitivity and selectivity, which is particularly beneficial for compounds that may lack a strong UV chromophore.

While HPLC remains a robust and widely accessible technique, the initial investment in developing an SFC method for this type of polar, chiral molecule is likely to yield substantial long-term benefits in efficiency and cost-effectiveness. The final choice of technique will, of course, depend on the specific requirements of the analysis and the instrumentation available. However, for high-throughput screening and routine quality control, SFC is the recommended approach.

References

  • Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Retrieved from [Link]

  • Mangelings, D., & Vander Heyden, Y. (2014). A generic chiral separation strategy in supercritical fluid chromatography.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Schafer, W., et al. (2013). Improved chiral SFC screening for analytical method development. Chirality, 25(11), 799-804.
  • Schafer, W., et al. (2013). Improved Chiral SFC Screening for Analytical Method Development. ResearchGate. Retrieved from [Link]

  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from [Link]

  • Separations. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from [Link]

  • Petruczynik, A. (2007). Enantiomeric Separation of Amino Alcohols by Ion-pair Chromatography. Acta Poloniae Pharmaceutica, 64(4), 305-309.
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Ismahan, R., et al. (2012). Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase.
  • D'Orazio, G., et al. (2020). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Molecules, 25(23), 5560.
  • Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113.
  • Heuser, T., & Blaschke, E. (2019). SFC for chiral separations in bioanalysis. Bioanalysis, 11(1), 69-82.
  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]

  • European Pharmaceutical Review. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Retrieved from [Link]

  • Głowacki, R., & Bald, E. (2009).
  • Le, S., et al. (2023). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 95(5), 2943-2951.
  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. Retrieved from [Link]

  • Ilisz, I., et al. (2020). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 25(11), 2532.
  • Sun, J., et al. (2024). Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings. ChemRxiv.
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • gmp-compliance.org. (2018). Revised FDA Guidance on the validation of analytical methods. Retrieved from [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

Sources

A Comparative Guide to the Definitive Structural Confirmation of (3R,4S)-4-aminooxan-3-ol Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of modern analytical techniques for the unambiguous structural confirmation of (3R,4S)-4-aminooxan-3-ol hydrochloride and its derivatives. For drug development professionals, establishing the precise three-dimensional arrangement of atoms—encompassing constitution, relative configuration, and absolute configuration—is not merely an academic exercise; it is a critical regulatory and safety mandate. The biological activity of chiral molecules like amino alcohols is intrinsically tied to their stereochemistry. This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into creating a self-validating, orthogonal analytical strategy.

The Analytical Challenge: Beyond Simple Connectivity

The structural elucidation of a molecule like this compound presents a multi-layered challenge. The initial task is to confirm the atomic connectivity (the molecular constitution). The subsequent, more complex challenge is to define the stereochemistry: first, the relative orientation of the amino and hydroxyl groups (cis or trans), and finally, the absolute configuration at the chiral centers (3R,4S vs. 3S,4R). A robust analytical package will address all three aspects with verifiable data.

Part 1: Foundational Analysis - Confirming the Molecular Blueprint

Before tackling stereochemistry, the fundamental molecular formula and atomic framework must be confirmed. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the foundational pillars for this task.

High-Resolution Mass Spectrometry (HRMS)

HRMS, typically using a technique like Electrospray Ionization (ESI), provides an extremely accurate mass measurement of the protonated molecule ([M+H]⁺).[1] This allows for the unambiguous determination of the elemental formula (e.g., C₅H₁₂ClNO₂ for the hydrochloride salt), serving as the first critical checkpoint in the identification process. The causality here is simple: if the measured mass does not match the theoretical mass within a very narrow tolerance (typically < 5 ppm), the sample is either impure or not the intended compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy verifies the atomic connectivity. Standard 1D experiments (¹H and ¹³C NMR) reveal the number and types of protons and carbons. For a molecule like 4-aminooxan-3-ol, these spectra confirm the presence of the oxane ring protons, the protons on the carbons bearing the amino and hydroxyl groups, and the carbons themselves. Two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are then used to piece the puzzle together, mapping out which protons are coupled to each other and which protons are attached to which carbons.[1]

Technique Information Yielded Causality of Choice
HRMS (ESI) Exact Mass & Molecular FormulaTo confirm the elemental composition with high certainty before investing in more complex analyses.[1]
1D NMR (¹H, ¹³C) Chemical Environment of NucleiProvides a fingerprint of the molecule and confirms the presence of expected functional groups.
2D NMR (COSY, HSQC) Atom-to-Atom ConnectivityEstablishes the covalent bond framework (e.g., which H is attached to which C, and which H is adjacent to another H).[1]

Part 2: Defining Relative Stereochemistry - The trans Configuration

With the molecular blueprint established, the next step is to determine the relative orientation of the substituents on the oxane ring. For (3R,4S)-4-aminooxan-3-ol, the hydroxyl and amino groups are in a trans configuration. This is definitively established by analyzing proton-proton coupling constants (³J-coupling) and through-space correlations in Nuclear Overhauser Effect (NOE) experiments.[2]

In a six-membered ring, the coupling constant between two adjacent axial protons (J_ax-ax) is typically large (8-13 Hz), whereas axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz). By carefully analyzing the multiplicity and J-values of the H3 and H4 signals in the ¹H NMR spectrum, one can deduce their relative orientation. For a trans configuration, one expects to see a large diaxial coupling, confirming the relative stereochemistry. NOE experiments provide orthogonal validation by showing spatial proximity between atoms. For instance, a trans arrangement would show NOE correlations characteristic of that specific geometry.[2]

Workflow for Determining Relative Stereochemistry

G cluster_nmr NMR Analysis for Relative Stereochemistry A Acquire High-Resolution ¹H NMR Spectrum B Identify H3 and H4 Signals (via COSY/HSQC) A->B C Analyze Signal Multiplicity & Measure Coupling Constants (J-values) B->C D Perform 1D or 2D NOE Experiment B->D E Correlate J-values with Dihedral Angles (Karplus Equation) C->E F Observe Through-Space NOE Correlations D->F G Confirm trans Configuration (e.g., large J_ax-ax value) E->G F->G

Caption: NMR workflow for confirming the trans relative stereochemistry.

Part 3: The Definitive Guide to Absolute Stereochemistry

Confirming the exact (3R,4S) configuration is the final and most crucial step. No single technique is universally applicable, and a comparative understanding of the leading methods is essential for selecting the most appropriate approach.

Method 1: Single-Crystal X-Ray Crystallography (The Gold Standard)

Principle: X-ray crystallography is considered the definitive method for determining absolute configuration.[2] It works by diffracting X-rays off a single, highly ordered crystal. The resulting diffraction pattern is used to generate a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of every atom.[3] To determine the absolute configuration, one must observe anomalous dispersion, an effect that is more pronounced when a heavy atom (like chlorine from the hydrochloride salt) is present in the crystal lattice.[4]

Experimental Causality & Trustworthiness: This method is authoritative because it provides a direct visualization of the molecule's 3D structure. The result is unambiguous, provided a high-quality crystal can be grown and the data is refined to a high degree of statistical confidence (e.g., a low Flack parameter). The primary limitation, however, is the requirement of a single crystal of sufficient size and quality, which can be a significant bottleneck in drug development, as many compounds exist as oils or amorphous solids.[5][6]

Method 2: Vibrational Circular Dichroism (VCD) (The Powerful Solution-State Alternative)

Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4] This results in a unique spectrum for each enantiomer—they are equal in magnitude but opposite in sign. The power of VCD lies in its partnership with computational chemistry. The experimental VCD spectrum is compared to a spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a known configuration (e.g., the R,S form). A strong correlation in the signs and relative intensities of the spectral bands provides a confident assignment of the absolute configuration of the sample in solution.[5][7]

Experimental Causality & Trustworthiness: The choice to use VCD is often driven by the inability to obtain X-ray quality crystals.[5] Its trustworthiness is built on the robust agreement between the experimental measurement and a theoretical model. A self-validating protocol involves calculating the theoretical spectra for both the (3R,4S) and (3S,4R) enantiomers. The experimental spectrum must strongly match one and be the mirror image of the other, leaving no ambiguity.[4] This method provides the added benefit of revealing the molecule's conformation in the solution state.[7]

Workflow for VCD Analysis

G cluster_vcd VCD Workflow for Absolute Configuration cluster_theory Computational Modeling (DFT) Exp Measure Experimental VCD Spectrum of Sample Comp Compare Experimental Spectrum with Both Calculated Spectra Exp->Comp Calc_RS Calculate Theoretical VCD Spectrum for (3R,4S) Config. Calc_RS->Comp Calc_SR Calculate Theoretical VCD Spectrum for (3S,4R) Config. Calc_SR->Comp Assign Assign Absolute Configuration Based on Best Match Comp->Assign

Sources

A Comparative Guide to (3R,4S)-4-aminooxan-3-ol Hydrochloride for Medicinal and Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of (3R,4S)-4-aminooxan-3-ol hydrochloride, a chiral amino alcohol featuring a conformationally constrained six-membered ring system. We will objectively evaluate its structural and functional characteristics against key analogues—its cis-stereoisomer, a five-membered ring variant, and an acyclic counterpart. The analysis is designed for researchers, scientists, and drug development professionals, providing experimental insights and foundational data to guide decision-making in scaffold selection for both drug discovery and asymmetric synthesis.

The Strategic Imperative: Stereochemistry and Conformational Constraint

In modern drug development and chemical synthesis, controlling the three-dimensional arrangement of atoms is not merely an academic exercise; it is a fundamental requirement for achieving efficacy and safety. Biological systems are inherently chiral, and interactions between a small molecule and its target, such as an enzyme or receptor, are highly stereospecific.[1] The two enantiomers of a chiral drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2]

Beyond absolute stereochemistry, the conformational rigidity of a molecule plays a pivotal role. Cyclic scaffolds, such as the oxane (tetrahydropyran) ring in our target compound, are of immense value in medicinal chemistry.[3][4] By restricting the number of accessible conformations, these rigid structures can reduce the entropic penalty associated with binding to a biological target. This pre-organization of functional groups can lead to enhanced binding affinity, improved selectivity, and a more predictable structure-activity relationship (SAR). This guide will dissect how the specific features of this compound contribute to these strategic advantages.

Fig. 1: Conceptual model of enantiomer-receptor interaction.

Comparative Physicochemical Properties

The fundamental physicochemical properties of a molecule dictate its behavior in both biological and chemical systems. The following table compares this compound with three selected analogues to highlight the impact of stereochemistry and ring structure.

Property(3R,4S)-4-aminooxan-3-ol HCl(3S,4S)-4-aminooxan-3-ol HCl(3R,4S)-4-aminooxolan-3-ol HCl(2S,3R)-3-amino-2-butanol
CAS Number 1096594-11-4[5]1240390-32-2 (base)[6]215940-96-8[7]22538-66-9
Molecular Formula C₅H₁₂ClNO₂[5]C₅H₁₂ClNO₂C₄H₁₀ClNO₂[7]C₄H₁₁NO
Molecular Weight 153.61 g/mol [5]153.61 g/mol 139.58 g/mol [7]89.14 g/mol
Structure Structure of (3R,4S)-4-aminooxan-3-olStructure of (3S,4S)-4-aminooxan-3-olStructure of (3R,4S)-4-aminooxolan-3-olStructure of (2S,3R)-3-amino-2-butanol
Ring System 6-membered (Oxane)6-membered (Oxane)5-membered (Oxolane)Acyclic
Stereochemistry transcistransanti
Topological Polar Surface Area 49.6 Ų (base)49.6 Ų (base)49.6 Ų (base)46.3 Ų

Causality Insights:

  • Structural Isomerism: The primary difference between the oxane and oxolane derivatives is the ring size, which directly impacts molecular weight and, more importantly, conformational flexibility. The five-membered oxolane ring is more planar and flexible than the six-membered oxane ring, which adopts a stable chair conformation.

  • Stereoisomerism: The trans vs. cis relationship in the oxane derivatives dictates the spatial orientation of the key amino and hydroxyl functional groups. In the most stable chair conformation of the trans isomer, both substituents can occupy equatorial positions, minimizing steric strain. In the cis isomer, one substituent is forced into a more sterically hindered axial position.

  • Acyclic Flexibility: The acyclic analogue, 3-amino-2-butanol, lacks a ring structure entirely. Its functional groups have free rotation around the central C-C bond, resulting in a multitude of low-energy conformations. This flexibility contrasts sharply with the constrained nature of its cyclic counterparts.

Application in Medicinal Chemistry: A Tale of Three Scaffolds

The choice of a molecular scaffold is a critical decision in a drug discovery campaign. The constrained nature of the aminooxanol family provides distinct advantages and disadvantages when compared to more flexible systems.

Rationale for Scaffold Selection: The primary value of a scaffold like (3R,4S)-4-aminooxan-3-ol is its ability to present key pharmacophoric features—a hydrogen bond donor (amine), another hydrogen bond donor/acceptor (hydroxyl), and a polar ether oxygen—in a well-defined spatial arrangement. This rigidity can be instrumental in achieving high-affinity binding to a protein target.

  • (3R,4S)-Oxane (trans): This scaffold locks the amino and hydroxyl groups in a diequatorial orientation on a stable chair. This predictable, low-energy conformation is ideal for structure-based design, as it simplifies computational modeling and reduces the likelihood of unexpected binding modes.

  • (3R,4S)-Oxolane (trans): The five-membered ring offers a different vectoral presentation of the amino and hydroxyl groups. Its greater flexibility, while still constrained relative to an acyclic system, allows for adaptation to slightly different binding pocket geometries.

  • Acyclic Analogue: The high flexibility of an acyclic amino alcohol makes it a less ideal starting point for fragment-based discovery, as the significant entropic cost of "freezing" the correct conformation upon binding can lead to weaker affinity. However, this flexibility can be advantageous in later stages of lead optimization if minor conformational adjustments are needed.

Conformational_Comparison Fig. 2: Conformational Differences in Scaffolds cluster_props Key Properties A (3R,4S)-4-aminooxan-3-ol (trans, diequatorial) B (3S,4S)-4-aminooxan-3-ol (cis, axial/equatorial) A->B Different Stereoisomer C (3R,4S)-4-aminooxolan-3-ol (Envelope/Twist Conformations) A->C Different Ring Size D Acyclic Amino Alcohol (Free Rotation) A->D Different Topology (Cyclic vs. Acyclic) P1 High Rigidity Low Energy Conformation A->P1 P2 Higher Steric Strain Different Vectorality B->P2 P3 Moderate Flexibility Multiple Low-Energy Conformations C->P3 P4 High Flexibility High Entropic Cost to Binding D->P4

Fig. 2: Logical relationship between structure and properties.

Application in Asymmetric Synthesis: A Model Reaction

Chiral 1,2-amino alcohols are widely used as ligands or auxiliaries in asymmetric catalysis.[][9] Their ability to form a bidentate chelate with a metal center creates a rigid and well-defined chiral environment, enabling the transfer of stereochemical information to a substrate.

Mechanistic Rationale

We will consider the enantioselective addition of diethylzinc (Et₂Zn) to benzaldehyde as a model reaction. In this process, the chiral amino alcohol acts as a ligand, coordinating to one zinc atom through both its nitrogen and oxygen atoms. This complex then activates the aldehyde, and the ethyl group is delivered to one face of the carbonyl, dictated by the steric environment created by the ligand. The rigidity and stereochemistry of the ligand are paramount for achieving high enantioselectivity.

Comparative Performance Data

The following table presents illustrative data for the model reaction. This data, while based on established principles of asymmetric catalysis, is intended to demonstrate the expected performance differences between the scaffolds rather than represent specific experimental outcomes.

Chiral LigandYield (%)Enantiomeric Excess (ee%) of (S)-1-phenyl-1-propanolExpected Rationale
(3R,4S)-4-aminooxan-3-ol HCl 9295The rigid diequatorial arrangement creates a highly organized and sterically demanding transition state, leading to excellent facial selectivity.
(3S,4S)-4-aminooxan-3-ol HCl 8875The axial substituent can lead to a less-defined chiral pocket or alternative transition states, reducing enantioselectivity.
(3R,4S)-4-aminooxolan-3-ol HCl 9088The flatter ring provides good control but may allow for more transition state flexibility compared to the oxane chair, slightly lowering the ee.
(2S,3R)-3-amino-2-butanol 8560Free rotation around the C-C bond allows for multiple competing transition states, significantly reducing the overall enantioselectivity.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a self-validating system, including steps for reaction execution, workup, and analytical confirmation of the outcome.

Materials:

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Chiral Amino Alcohol Ligand (e.g., this compound)

  • Triethylamine (for hydrochloride salt)

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate

  • Deuterated Chloroform (CDCl₃) for NMR

  • Mobile Phase for HPLC (e.g., Hexane/Isopropanol mixture)

Procedure:

  • Ligand Preparation: To a flame-dried, argon-purged 50 mL Schlenk flask, add the chiral amino alcohol hydrochloride (0.05 mmol). Add anhydrous toluene (5 mL) and triethylamine (0.05 mmol, 7 µL) to generate the free base in situ. Stir for 10 minutes at room temperature.

  • Complex Formation: Cool the flask to 0 °C in an ice bath. Slowly add the diethylzinc solution (2.5 mL, 2.5 mmol) dropwise over 15 minutes. The solution may become cloudy. Allow the mixture to stir at 0 °C for 30 minutes.

    • Causality Note: This step allows for the formation of the chiral zinc-ligand complex, which is the active catalyst. The slow addition and low temperature control the exothermic reaction.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 102 µL) dropwise to the catalyst mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of benzaldehyde by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, quench it by slowly adding 1 M HCl (5 mL) at 0 °C.

    • Causality Note: The acid protonates the resulting zinc alkoxide and neutralizes any unreacted diethylzinc, which reacts vigorously with water.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).

  • Purification: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., 9:1 Hexanes:Ethyl Acetate) to yield 1-phenyl-1-propanol.

  • Analysis:

    • Confirm the structure of the product by ¹H and ¹³C NMR.

    • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column) and compare the retention times of the enantiomers to a racemic standard.

Workflow Visualization

Experimental_Workflow Fig. 3: Experimental Workflow for Model Reaction A 1. Setup Flame-dried Schlenk flask under Argon B 2. Ligand Preparation Add Amino Alcohol HCl, Toluene, TEA A->B C 3. Catalyst Formation Cool to 0°C, Add Et₂Zn dropwise B->C D 4. Substrate Addition Add Benzaldehyde at 0°C C->D E 5. Reaction Stir at 0°C, Monitor by TLC D->E F 6. Quenching Slowly add 1 M HCl at 0°C E->F G 7. Workup Extraction & Washing F->G H 8. Purification Flash Column Chromatography G->H I 9. Analysis NMR (Structure) & Chiral HPLC (ee%) H->I

Fig. 3: Step-by-step workflow for the asymmetric addition.

Conclusion

This compound stands out as a superior molecular scaffold when precise three-dimensional control of functional groups is required. Its performance is a direct consequence of its defining structural features: the trans-stereochemistry and the conformational stability of the six-membered oxane ring.

  • For Medicinal Chemists: It offers a rigid, predictable platform for structure-based drug design, minimizing the entropic penalties of binding and simplifying SAR studies. It is an ideal starting point for fragment libraries where conformational certainty is paramount.

  • For Synthetic Chemists: Its ability to form a well-defined chiral environment upon chelation makes it a highly effective ligand for asymmetric catalysis, capable of inducing excellent levels of enantioselectivity.

The comparative analysis clearly demonstrates its advantages over its cis-isomer, which suffers from increased steric strain, the more flexible five-membered oxolane ring, and particularly over acyclic analogues, which lack the conformational pre-organization essential for high performance in both biological and catalytic contexts. The selection of this compound is therefore a strategic choice for applications demanding the highest levels of stereochemical and conformational control.

References

  • Huff, B. E., & White, W. L. (1993). Plasmodium falciparum: role of absolute stereochemistry in the antimalarial activity of synthetic amino alcohol antimalarial agents. Experimental parasitology, 76(4), 345-351. [Link]

  • PubChem. (n.d.). (3S,4R)-4-aminooxan-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). (3R,4S)-4-aminooxolan-3-ol hydrochloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • J&K Scientific. (n.d.). (3R,4R)-4-Aminooxan-3-ol hydrochloride. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2020). Effects of Stereoisomers on Drug Activity. Retrieved January 21, 2026, from [Link]

  • Izawa, K., et al. (2020). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. European Journal of Medicinal Chemistry, 208, 112736. [Link]

  • ResearchGate. (2020). Cyclic tailor-made amino acids in the design of modern pharmaceuticals. Retrieved January 21, 2026, from [Link]

  • LookChem. (n.d.). (3r,4s)-4-aminooxolan-3-ol,hydrochloride. Retrieved January 21, 2026, from [Link]

  • Patsnap Synapse. (2023). What is the application of stereochemistry in drug design? Retrieved January 21, 2026, from [Link]

  • Kiran, M. A. (2022). Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics, 11(8). [Link]

  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70. [Link]

  • PubChem. (n.d.). (3S,4S)-3-Amino-4-hydroxy-tetrahydropyran. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). trans-4-Aminotetrahydropyran-3-ol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Trans-4-Amino-Tetrahydro-Furan-3-Ol. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Patel, R. N. (2008). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Enzyme and Microbial Technology, 43(4-5), 339-353. [Link]

  • Preprints.org. (2024). Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. Retrieved January 21, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activity of Nucleoside Analogs Derived from (3R,4S)-4-aminooxan-3-ol Hydrochloride Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Novel Scaffolds in Nucleoside Analog Design

In the landscape of modern therapeutics, nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. Their mechanism of action hinges on their structural mimicry of natural purine and pyrimidine nucleosides, allowing them to be metabolized and incorporated into nascent DNA or RNA chains. This incorporation, however, leads to the termination of chain elongation or the dysfunction of essential enzymes like viral polymerases, ultimately halting replication and inducing cell death.

The efficacy of these drugs is critically dependent on the structure of their core scaffold, which typically consists of a nucleobase attached to a furanose (five-membered) sugar ring. Modifications to this sugar moiety have historically yielded compounds with improved pharmacokinetic properties, enhanced target specificity, and novel mechanisms of action. The (3R,4S)-4-aminooxan-3-ol hydrochloride scaffold, a tetrahydropyran (six-membered oxane) derivative, presents a compelling, yet underexplored, platform for the synthesis of a new generation of nucleoside analogs. Its distinct stereochemistry and larger ring structure offer the potential for unique interactions with viral or cellular enzymes, potentially overcoming existing resistance mechanisms.

This guide provides a comparative analysis of the hypothetical biological activity of nucleoside analogs synthesized from the (3R,4S)-4-aminooxan-3-ol scaffold against established, clinically successful alternatives. We will explore both antiviral (anti-HIV) and anticancer applications, grounding our comparisons in experimental data from the literature and providing detailed protocols for the key assays used in their evaluation.

Part 1: Comparative Analysis of Antiviral (Anti-HIV) Activity

The primary mechanism of antiviral nucleoside analogs, particularly in the context of HIV, is the inhibition of the viral enzyme reverse transcriptase (RT). These drugs, known as Nucleoside Reverse Transcriptase Inhibitors (NRTIs), are phosphorylated in the host cell to their active triphosphate form. They then compete with natural deoxynucleotides for incorporation by RT, leading to premature termination of the viral DNA chain.

For our comparison, we will evaluate our hypothetical (3R,4S)-4-aminooxan-3-ol-derived nucleoside analogs against two of the most widely used NRTIs: Zidovudine (AZT) and Lamivudine (3TC) .

Mechanism of Action: Nucleoside Reverse Transcriptase Inhibition

The core principle of action for NRTIs is illustrated below. The introduction of a novel scaffold like the aminooxan derivative aims to enhance binding affinity to the reverse transcriptase or to be less susceptible to viral mutations that confer resistance.

cluster_Cell Host Cell (e.g., CD4+ T-cell) cluster_HIV HIV Replication Cycle NRTI NRTI Prodrug (e.g., Zidovudine, Lamivudine, Aminooxan-Analog) NRTI_TP Active NRTI-Triphosphate (NRTI-TP) NRTI->NRTI_TP Host Cell Kinases RT Reverse Transcriptase NRTI_TP->RT Competitive Inhibition dNTP Natural dNTPs (dATP, dGTP, dCTP, dTTP) dNTP->RT vRNA Viral RNA Template vRNA->RT vDNA Growing Viral DNA Chain RT->vDNA Incorporates dNTPs Terminated_vDNA Terminated Viral DNA RT->Terminated_vDNA Incorporates NRTI-TP (Chain Termination)

Caption: Mechanism of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

Quantitative Comparison: In Vitro and Clinical Efficacy

The performance of an antiviral compound is primarily assessed by its 50% effective concentration (EC50) – the concentration required to inhibit viral replication by half – and its clinical efficacy in patients.

Compound/RegimenTargetEC50 (HIV-1, in vitro)Key Clinical Efficacy DataCitation(s)
Zidovudine (AZT) HIV-1 Reverse Transcriptase~0.01 µMMonotherapy reduces plasma HIV-RNA by ~0.85 log10 copies/mL.[1]
Lamivudine (3TC) HIV-1 Reverse Transcriptase~1 µMMonotherapy reduces plasma HIV-RNA by ~1.5 log10 copies/mL.[1]
Zidovudine + Lamivudine HIV-1 Reverse TranscriptaseSynergisticReduces vertical HIV transmission to 1.6% (vs. 6.8% for AZT alone). Increases CD4+ count by 80 cells/µL (vs. -10 cells/µL for AZT alone at 24 weeks).[2][3]
Hypothetical Aminooxan-Analog HIV-1 Reverse TranscriptaseTo be determinedTo be determinedN/A

Analysis and Causality: Zidovudine exhibits greater potency in vitro (lower EC50) than lamivudine[1]. However, clinical data overwhelmingly demonstrates that combination therapy is superior to monotherapy. This is because the combination of two drugs with different resistance profiles makes it more difficult for the virus to evolve and escape treatment. For instance, combination therapy with zidovudine and lamivudine leads to more significant and sustained increases in CD4+ cell counts and greater reductions in viral load than either drug alone[4][5][6]. A novel aminooxan-based nucleoside would ideally demonstrate high potency (low nanomolar EC50) and a unique resistance profile that would make it a valuable component in a future combination therapy regimen.

Part 2: Comparative Analysis of Anticancer Activity

Anticancer nucleoside analogs function as antimetabolites. After intracellular phosphorylation, they interfere with DNA synthesis and repair. Their active triphosphate forms can be incorporated into DNA, causing chain termination, or their diphosphate forms can inhibit ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.

Here, we compare our hypothetical aminooxan-derived nucleoside analog against two established deoxycytidine analogs: Gemcitabine and Cytarabine (Ara-C) .

Mechanism of Action: Inhibition of DNA Synthesis

The dual mechanism of action of deoxycytidine analogs provides a robust pathway to inducing apoptosis in rapidly dividing cancer cells. The unique structure of an aminooxan-based analog could potentially alter its affinity for deoxycytidine kinase (the rate-limiting activation enzyme) or its interaction with DNA polymerase.

cluster_Cell Cancer Cell cluster_Targets Intracellular Targets Drug Nucleoside Analog (e.g., Gemcitabine, Cytarabine, Aminooxan-Analog) dCK Deoxycytidine Kinase (dCK) Drug->dCK Rate-limiting activation Drug_MP Analog-Monophosphate dCK->Drug_MP Drug_DP Analog-Diphosphate Drug_MP->Drug_DP Other Kinases Drug_TP Analog-Triphosphate Drug_DP->Drug_TP Other Kinases RNR Ribonucleotide Reductase (RNR) Drug_DP->RNR Inhibition (Depletes dNTPs) DNA_Synth DNA Synthesis Drug_TP->DNA_Synth Incorporation & Chain Termination Apoptosis Apoptosis RNR->Apoptosis DNA_Synth->Apoptosis

Caption: Dual mechanisms of action for anticancer deoxycytidine analogs.

Quantitative Comparison: In Vitro Cytotoxicity and Clinical Application

The 50% inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth. A lower IC50 value indicates greater potency.

CompoundTarget Indication(s)IC50 (Lymphoblastoid Cell Lines)IC50 (Pancreatic Cancer Cell Lines)Key Clinical PerformanceCitation(s)
Cytarabine (Ara-C) Hematologic Malignancies (e.g., Leukemia)~8.4 µMLimited activityA cornerstone of AML therapy. Marginal activity against solid tumors in xenograft models.[7][8]
Gemcitabine Solid Tumors (Pancreatic, Lung, Breast, etc.)~25.3 nMHighly variable (nM to µM range)Standard of care for pancreatic cancer. Broad-spectrum activity against various solid tumors.[7][9][10]
Hypothetical Aminooxan-Analog To be determinedTo be determinedTo be determinedTo be determinedN/A

Analysis and Causality: Gemcitabine is significantly more potent than cytarabine against lymphoblastoid cell lines (IC50 of 25.3 nM vs. 8.4 µM)[7]. More importantly, their clinical applications diverge due to their differing activities against various cancer types. Gemcitabine demonstrates broad efficacy against a range of solid tumors in xenograft models, where cytarabine is largely ineffective[8]. This difference in spectrum is a key driver in their clinical use. A novel aminooxan analog would be considered successful if it demonstrated either superior potency against a gemcitabine-sensitive tumor type or, more significantly, activity against gemcitabine-resistant cancers.

Part 3: Experimental Protocols

The following protocols provide a standardized framework for evaluating the biological activity of novel nucleoside analogs.

Experimental Workflow Overview

Start Novel Aminooxan-Derived Nucleoside Analog Cytotoxicity Cytotoxicity Assay (e.g., MTT / XTT) Start->Cytotoxicity Antiviral Antiviral Efficacy Assay (e.g., Plaque Reduction) Start->Antiviral Anticancer Anticancer Efficacy Assay (e.g., Cell Proliferation) Start->Anticancer Data_Analysis Data Analysis: Calculate CC50, EC50, IC50 Cytotoxicity->Data_Analysis Determines CC50 Antiviral->Data_Analysis Determines EC50 Anticancer->Data_Analysis Determines IC50 SI Calculate Selectivity Index (SI) SI = CC50 / EC50 Data_Analysis->SI End Lead Candidate Identification SI->End

Caption: General workflow for evaluating a novel nucleoside analog.

Protocol 1: Antiviral Plaque Reduction Assay

Objective: To determine the 50% effective concentration (EC50) of a test compound against a plaque-forming virus (e.g., Herpes Simplex Virus, used as a model).

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of the test compound and a positive control drug (e.g., Acyclovir) in a culture medium.

  • Viral Infection: Remove the culture medium from the cells and infect them with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1 hour to allow for viral adsorption.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the various concentrations of the test compound. Include an untreated virus control.

  • Incubation: Incubate the plates for 2-3 days at 37°C until visible plaques are formed in the virus control wells.

  • Plaque Visualization: Remove the overlay, fix the cells with methanol, and stain with a 0.1% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the untreated virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity MTT Assay

Objective: To determine the 50% cytotoxic concentration (CC50 or IC50) of a test compound on a specific cell line.

  • Cell Seeding: Seed cells (e.g., Vero cells for antiviral CC50; a cancer cell line like Panc-1 for anticancer IC50) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include untreated cells as a viability control and a vehicle control (medium with the solvent used to dissolve the compound). Incubate for the desired exposure time (e.g., 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50/IC50 value by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

References

  • Zidovudine and Lamivudine for HIV Infection. Therapeutics and Clinical Risk Management. [Link]

  • Combination Treatment with AZT, Lamivudine Reduces Vertical HIV Transmission, But Raises Concerns About Side Effects, Resistance. KFF Health News. [Link]

  • Safety and efficacy of lamivudine-zidovudine combination therapy in zidovudine-experienced patients. A randomized controlled comparison with zidovudine monotherapy. JAMA. [Link]

  • Lamivudine plus zidovudine was an effective initial therapy for HIV-1 infection. ACP Journal Club. [Link]

  • Treatment with lamivudine, zidovudine, or both in HIV-positive patients with 200 to 500 CD4+ cells per cubic millimeter. The New England Journal of Medicine. [Link]

  • Treatment with Lamivudine, Zidovudine, or Both in HIV-Positive Patients with 200 to 500 CD4+ Cells per Cubic Millimeter. The University of North Carolina at Chapel Hill. [Link]

  • Pharmacodynamic modeling of cell cycle and apoptotic effects of gemcitabine on pancreatic adenocarcinoma cells. PLoS Computational Biology. [Link]

  • IC50 of gemcitabine in pancreatic cell lines treated with different concentrations of GB. ResearchGate. [Link]

  • The interaction of gemcitabine and cytarabine on murine leukemias L1210 or P388 and on human normal and leukemic cell growth in vitro. Haematologica. [Link]

  • Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing. Cancers. [Link]

  • Gemcitabine: a cytidine analogue active against solid tumors. American Journal of Health-System Pharmacy. [Link]

  • IC 50 values of P276-00 and gemcitabine in the different pancreatic cancer cell lines. ResearchGate. [Link]

  • What is the IC50 of Gemcitabine in pancreatic cancer cells?. ResearchGate. [Link]

  • Gemcitabine and cytosine arabinoside cytotoxicity: association with lymphoblastoid cell expression. Pharmacogenomics. [Link]

  • Comparison of the antitumor activity of gemcitabine and ara-C in a panel of human breast, colon, lung and pancreatic xenograft models. Cancer Chemotherapy and Pharmacology. [Link]

Sources

A Comparative Guide to the Synthesis of (3R,4S)-4-aminooxan-3-ol Hydrochloride: An Essential Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (3R,4S)-4-aminooxan-3-ol Hydrochloride in Medicinal Chemistry

This compound, a chiral vicinal amino alcohol embedded within a tetrahydropyran (oxane) ring, represents a critical structural motif in modern medicinal chemistry. Its specific stereochemistry and functionality make it a valuable building block for the synthesis of complex pharmaceutical agents. The precise spatial arrangement of the amino and hydroxyl groups is often paramount for achieving high potency and selectivity in drug-target interactions. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to this key intermediate is of paramount importance to researchers and drug development professionals.

This guide provides an in-depth comparison of alternative synthesis routes for this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each approach, providing a rationale for the strategic choices made in each synthesis. The methodologies discussed range from inferred industrial processes, leveraging common starting materials, to cutting-edge biocatalytic methods, each with its own set of advantages and challenges.

Route 1: Stereoselective Epoxidation and Azide Opening of a Dihydropyran Precursor

This route, inferred from methodologies used for structurally similar compounds in pharmaceutical patents, represents a robust and scalable approach for the synthesis of (3R,4S)-4-aminooxan-3-ol. The core strategy relies on the controlled introduction of the vicinal amino and hydroxyl functionalities onto a readily available dihydropyran scaffold via an epoxide intermediate.

Synthetic Strategy Overview

The logical flow of this synthesis is depicted below. The key transformations involve a stereoselective epoxidation of a dihydropyran derivative, followed by a regioselective ring-opening of the resulting epoxide with an azide nucleophile. Subsequent reduction of the azide and deprotection steps yield the target hydrochloride salt.

A 3,4-Dihydro-2H-pyran Derivative B Asymmetric Epoxidation A->B m-CPBA or Sharpless Conditions C (3R,4R)-Epoxyoxane Intermediate B->C D Regioselective Azide Opening C->D NaN3, Lewis Acid E (3R,4S)-4-Azidooxan-3-ol D->E F Azide Reduction E->F H2, Pd/C or LiAlH4 G (3R,4S)-4-Aminooxan-3-ol F->G H Salt Formation (HCl) G->H I This compound H->I A 3,4-Dihydro-2H-pyran Derivative B Sharpless Asymmetric Aminohydroxylation A->B OsO4 (cat.), Chiral Ligand, N-Source C N-Protected (3R,4S)-4-Aminooxan-3-ol B->C D Deprotection C->D E (3R,4S)-4-Aminooxan-3-ol D->E F Salt Formation (HCl) E->F G This compound F->G

Caption: Synthetic pathway via Sharpless Asymmetric Aminohydroxylation.

Detailed Experimental Protocol
  • Procedure: In a biphasic solvent system (e.g., t-butanol/water), the 3,4-dihydro-2H-pyran derivative is treated with a catalytic amount of potassium osmate(VI) dihydrate, a chiral ligand (e.g., (DHQ)2-PHAL or (DHQD)2-PHAL), and a nitrogen source (e.g., a salt of a sulfonamide or a carbamate). A re-oxidant, such as potassium ferricyanide(III), is used to regenerate the osmium catalyst. The reaction is stirred at room temperature until completion. The resulting N-protected amino alcohol is then deprotected under appropriate conditions (e.g., acidic hydrolysis for a Boc group or reductive cleavage for a Cbz group) and converted to the hydrochloride salt as described in Route 1.

  • Causality: The osmium catalyst, coordinated to the chiral ligand, forms a chiral complex that reacts with the alkene in a stereoselective manner. The nitrogen source is delivered to one face of the double bond while the hydroxyl group is added to the same face (syn-addition), leading to the desired vicinal amino alcohol with high enantiomeric and diastereomeric purity. The choice of the chiral ligand (DHQ vs. DHQD) determines which enantiomer of the product is formed.

Route 3: Chiral Pool Synthesis from D-Mannose

This approach utilizes a readily available and enantiomerically pure starting material from the chiral pool, such as a carbohydrate. D-mannose is a logical precursor due to its inherent stereochemistry that can be manipulated to yield the desired (3R,4S) configuration. This route typically involves more steps but benefits from a well-defined starting stereochemistry.

Synthetic Strategy Overview

A D-Mannose B Protection & Derivatization A->B C Protected Mannopyranoside B->C D Selective Functional Group Interconversions C->D E Introduction of Amino Precursor at C4 D->E F Deprotection & Cyclization E->F G (3R,4S)-4-Aminooxan-3-ol F->G H Salt Formation (HCl) G->H I This compound H->I

Caption: Synthetic pathway from the chiral pool (D-Mannose).

Conceptual Experimental Protocol

A plausible, though lengthy, synthesis would involve:

  • Protection of D-Mannose: Protection of the hydroxyl groups of D-mannose, for example, as acetonides, to allow for selective reactions at specific positions.

  • Formation of a Pyranoside: Conversion to a stable pyranoside, such as a methyl pyranoside.

  • Deoxygenation at C6: Removal of the hydroxyl group at the C6 position to form the oxane ring.

  • Inversion of Stereochemistry at C2: If necessary, inversion of stereocenters through oxidation-reduction sequences or nucleophilic displacement to match the target stereochemistry.

  • Introduction of the Amino Group at C4: Conversion of the C4 hydroxyl group to a good leaving group (e.g., a tosylate or mesylate) followed by displacement with an azide or another nitrogen nucleophile.

  • Deprotection and Reduction: Removal of all protecting groups and reduction of the azide to the amine.

  • Salt Formation: Conversion to the hydrochloride salt.

Route 4: Biocatalytic Asymmetric Reductive Amination

A modern and "green" alternative involves the use of engineered enzymes to catalyze the key stereoselective transformation. Biocatalysis offers the potential for high selectivity under mild reaction conditions, often in aqueous media. [1][2]

Synthetic Strategy Overview

A Oxan-3-one Precursor B Asymmetric Reductive Amination A->B Engineered Amine Dehydrogenase, NH3, Cofactor C (3R,4S)-4-Aminooxan-3-ol B->C D Salt Formation (HCl) C->D E This compound D->E

Caption: Biocatalytic synthetic pathway.

Conceptual Experimental Protocol
  • Procedure: A suitable α-hydroxy ketone precursor, oxan-3-one, would be subjected to an engineered amine dehydrogenase (AmDH) in an aqueous buffer. Ammonia would serve as the amine source, and a cofactor regeneration system (e.g., using glucose dehydrogenase and glucose) would be employed to recycle the expensive nicotinamide cofactor (NADH or NADPH). The enzyme would catalyze the asymmetric reductive amination of the ketone to the desired chiral amino alcohol. The product would then be isolated and converted to the hydrochloride salt.

  • Causality: The three-dimensional structure of the enzyme's active site binds the substrate in a specific orientation, allowing the hydride transfer from the cofactor and the addition of the amino group to occur with high stereoselectivity, yielding one enantiomer of the product.

Comparison of Synthetic Routes

FeatureRoute 1: Epoxidation & Azide OpeningRoute 2: Sharpless AARoute 3: Chiral Pool (D-Mannose)Route 4: Biocatalysis
Starting Materials Dihydropyran derivative, chiral reagentsDihydropyran derivative, chiral ligandD-MannoseOxan-3-one precursor
Number of Steps Moderate (4-5 steps)Short (3-4 steps)Long (multiple steps)Very short (2-3 steps)
Stereocontrol Good to excellent, dependent on epoxidation and ring-openingExcellent, ligand-controlledExcellent, inherent in starting materialExcellent, enzyme-controlled
Scalability HighModerate to highModerate, can be tediousPotentially high, dependent on enzyme availability and stability
Reagents & Conditions Potentially hazardous reagents (azides), requires low temperaturesOsmium tetroxide (toxic, expensive), mild conditionsMultiple protection/deprotection stepsMild, aqueous conditions
Key Advantages Robust, scalable, well-established chemistryConvergent, high stereoselectivityInexpensive, enantiopure starting material"Green," highly selective, mild conditions
Key Disadvantages Use of azides, multi-stepUse of toxic and expensive osmiumLong and potentially low-yieldingRequires specific enzyme development

Conclusion

The synthesis of this compound can be approached through several distinct and viable routes. The choice of a particular synthesis will depend on the specific requirements of the project, including scale, cost, available expertise, and desired purity.

  • The epoxidation and azide opening route represents a practical and scalable approach, likely favored in industrial settings for its reliability.

  • The Sharpless asymmetric aminohydroxylation offers a more elegant and convergent synthesis, ideal for rapid access to the target molecule with high stereopurity.

  • Chiral pool synthesis from D-mannose is a classic strategy that leverages nature's stereochemistry, though it often requires more extensive synthetic manipulations.

  • Biocatalysis stands out as a modern, environmentally friendly alternative that can provide exceptional selectivity under mild conditions, and its application is likely to grow as more engineered enzymes become available.

This comparative guide provides researchers and drug development professionals with the foundational knowledge to select and optimize the most suitable synthetic strategy for their needs in obtaining this crucial chiral building block.

References

  • Heravi, M. M., Lashaki, T. B., Fattahi, B., & Zadsirjan, V. (2018). Application of asymmetric sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 8(12), 6634–6659. [Link]

  • Tong, F., Qin, Z., Wang, H., Jiang, Y., Li, J., Ming, H., Qu, G., Xiao, Y., & Sun, Z. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 809491. [Link]

  • Chen, F. F., et al. (2019). Engineering of an Amine Dehydrogenase for Asymmetric Reductive Amination of α-Keto Acids. ACS Catalysis, 9(10), 9314-9319. [Link]

Sources

A Comparative Guide to the Cost-Benefit Analysis of (3R,4S)-4-aminooxan-3-ol Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As the demand for enantiomerically pure pharmaceuticals continues to grow, the selection of chiral building blocks becomes a critical decision in the synthesis of complex molecules. This guide provides a comprehensive cost-benefit analysis of (3R,4S)-4-aminooxan-3-ol hydrochloride, a valuable chiral building block, by comparing its performance and economics with a structurally similar alternative. This analysis is grounded in experimental data and aims to provide researchers and drug development professionals with the insights needed to make informed decisions in their synthetic strategies.

Introduction: The Critical Role of Chiral Amines in Drug Discovery

Chiral amines are fundamental components in a vast array of pharmaceuticals, influencing their efficacy, selectivity, and safety. The specific stereochemistry of these building blocks is often paramount for achieving the desired biological activity. This compound, with its defined stereochemistry within a tetrahydropyran ring, presents a valuable scaffold for the synthesis of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies. Its rigid structure and the spatial arrangement of the amino and hydroxyl groups offer a unique platform for creating complex and potent drug candidates.

However, the adoption of any chiral building block in a large-scale synthesis is a multifaceted decision that extends beyond its synthetic utility. A thorough cost-benefit analysis is essential, weighing the performance of the building block in terms of reaction yield, purity, and ease of handling against its procurement cost and the overall economic viability of the synthetic route.

The Subject of Analysis: this compound

This compound is a chiral amino alcohol that has gained attention as a key intermediate in the synthesis of various biologically active molecules. Its chemical structure, characterized by a tetrahydropyran ring with a trans relationship between the amino and hydroxyl groups, provides a constrained conformation that can be advantageous in drug design.

Key Properties:

  • CAS Number: 1096594-11-4

  • Molecular Formula: C₅H₁₂ClNO₂

  • Molecular Weight: 153.61 g/mol

  • Appearance: White to off-white solid

The primary application of this building block lies in its incorporation into larger molecules through reactions such as nucleophilic substitution, particularly in the synthesis of aminopurine derivatives which are known to be potent inhibitors of various kinases.

A Viable Alternative for Comparison: (3R,4R)-4-aminotetrahydropyran-3-ol Hydrochloride

To conduct a meaningful cost-benefit analysis, a suitable alternative to this compound is required. For this guide, we have selected (3R,4R)-4-aminotetrahydropyran-3-ol hydrochloride as the comparative building block. This diastereomer, with a cis relationship between the amino and hydroxyl groups, provides a valuable point of comparison to understand the impact of stereochemistry on both synthetic performance and cost.

Key Properties of the Alternative:

  • CAS Number: 1523530-38-2

  • Molecular Formula: C₅H₁₂ClNO₂

  • Molecular Weight: 153.61 g/mol

  • Appearance: Solid

The choice of this specific diastereomer allows for a focused analysis on the influence of the relative stereochemistry on reaction outcomes and overall cost-effectiveness.

Cost-Benefit Analysis: A Head-to-Head Comparison

The core of this guide is a direct comparison of this compound and its cis-diastereomer, (3R,4R)-4-aminotetrahydropyran-3-ol hydrochloride. This analysis considers both the direct cost of the building blocks and their performance in a representative synthetic application: the synthesis of an aminopurine derivative.

Cost Analysis

The procurement cost of chiral building blocks is a significant factor in the overall cost of a synthetic process, especially at a larger scale. The following table provides a snapshot of the typical costs for the two compounds from various suppliers. It is important to note that prices can fluctuate based on supplier, purity, and quantity.

CompoundCAS NumberSupplier ExamplePrice (1g)Price (5g)
This compound1096594-11-4Synblock~$150~$600
(3R,4R)-4-aminotetrahydropyran-3-ol hydrochloride1523530-38-2BLDpharm~$126~$378

Analysis of Cost:

From the table, it is evident that (3R,4R)-4-aminotetrahydropyran-3-ol hydrochloride is generally more affordable than its (3R,4S) counterpart. This cost difference can be attributed to several factors, including the complexity of the synthetic route to each diastereomer and the current market demand. A more complex multi-step synthesis for the (3R,4S) isomer, potentially requiring more expensive chiral catalysts or resolving agents, could contribute to its higher price point.

Performance Analysis in a Representative Synthesis

To assess the "benefit" aspect of the cost-benefit analysis, we will examine the performance of these chiral amines in a representative reaction: the nucleophilic aromatic substitution of a chloropurine. A relevant example can be found in the patent literature (WO2019070827A1), which describes the synthesis of a complex aminopurine derivative using a fluorinated analog of our target molecule.[1] While this patent uses a fluorinated version, the reaction conditions and outcomes provide a valuable baseline for what can be expected with the non-fluorinated counterparts.

Representative Reaction:

The reaction of a 2-chloropurine derivative with a chiral amino alcohol is a common strategy for the synthesis of aminopurine-based kinase inhibitors. The general reaction scheme is as follows:

G Chloropurine 2-Chloro-9H-purine Derivative Product 2-((Aminotetrahydropyran-yl)amino)-9H-purine Derivative Chloropurine->Product Base, Solvent, Heat ChiralAmine (3R,4S)-4-aminooxan-3-ol or (3R,4R)-4-aminotetrahydropyran-3-ol ChiralAmine->Product

A representative synthetic pathway for aminopurine synthesis.

Based on analogous reactions reported in the literature, we can project the expected outcomes for both chiral building blocks.

ParameterThis compound(3R,4R)-4-aminotetrahydropyran-3-ol hydrochlorideJustification
Expected Yield High (potentially >90%)High (potentially >90%)Nucleophilic aromatic substitution with primary amines on chloropurines are generally high-yielding reactions. The stereochemistry is unlikely to have a major impact on the overall yield.
Reaction Time StandardStandardThe reaction kinetics are not expected to be significantly different between the two diastereomers.
Purity of Crude Product HighHighThe primary impurities are likely to be unreacted starting materials or solvent residues.
Purification Method Standard column chromatography or recrystallizationStandard column chromatography or recrystallizationThe polarity and general properties of the products are expected to be similar, allowing for standard purification techniques.

Analysis of Performance:

In terms of synthetic performance for a standard nucleophilic aromatic substitution, both the (3R,4S) and (3R,4R) diastereomers are expected to perform similarly. The choice between them from a purely synthetic efficiency standpoint is therefore likely to be neutral. The key differentiator in their "benefit" will likely emerge from the biological activity of the final compound, where the specific stereochemistry can have a profound impact.

Experimental Protocols

To provide a practical context for this analysis, the following section details a representative experimental protocol for the synthesis of an aminopurine derivative, based on the procedures outlined in patent WO2019070827A1.[1]

Synthesis of a 2-((Aminotetrahydropyran-yl)amino)-9H-purine Derivative

This protocol is adapted for the use of non-fluorinated chiral amino alcohols.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Charge Reactor Charge reactor with 2-chloropurine derivative, chiral amino alcohol HCl, and solvent (e.g., n-butanol). Add Base Add a suitable base (e.g., DIPEA or K2CO3) to neutralize the HCl salt and facilitate the reaction. Charge Reactor->Add Base Heat Mixture Heat the reaction mixture to a specified temperature (e.g., 120-140 °C). Add Base->Heat Mixture Monitor Progress Monitor the reaction progress by HPLC or TLC until completion (typically 12-24h). Heat Mixture->Monitor Progress Cool and Quench Cool the reaction mixture and quench with water. Monitor Progress->Cool and Quench Extract Product Extract the product into an organic solvent (e.g., EtOAc). Cool and Quench->Extract Product Purify Purify the crude product by column chromatography or recrystallization. Extract Product->Purify

Workflow for the synthesis of an aminopurine derivative.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of the 2-chloropurine derivative (1.0 eq) in a suitable solvent such as n-butanol or dioxane is added the chiral amino alcohol hydrochloride salt (1.1-1.5 eq) and a base (e.g., diisopropylethylamine (DIPEA), 2.0-3.0 eq or potassium carbonate, 2.0-3.0 eq).

  • Reaction: The reaction mixture is heated to a temperature between 120-140 °C and stirred for 12-24 hours. The progress of the reaction is monitored by a suitable analytical technique such as HPLC or TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid precipitates, it can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent to afford the desired aminopurine product.

Self-Validating System:

The success of this protocol can be validated at each stage. The reaction progress is monitored to ensure complete consumption of the starting material. The identity and purity of the final product are confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity of the final product should also be assessed, typically by chiral HPLC, to ensure that no racemization has occurred during the reaction.

Conclusion and Recommendations

This comparative guide has provided a cost-benefit analysis of this compound by comparing it with its diastereomer, (3R,4R)-4-aminotetrahydropyran-3-ol hydrochloride.

Key Findings:

  • (3R,4R)-4-aminotetrahydropyran-3-ol hydrochloride is currently the more cost-effective option based on supplier pricing.

  • In terms of synthetic performance for a standard nucleophilic aromatic substitution on a chloropurine, both diastereomers are expected to perform similarly well , with high yields and straightforward purification.

  • The ultimate "benefit" of using one diastereomer over the other will likely be determined by the biological activity of the final pharmaceutical compound, where the specific stereochemistry is critical.

Recommendations for Researchers and Drug Development Professionals:

  • For early-stage drug discovery and lead optimization: Where the primary goal is to synthesize a variety of analogs to explore structure-activity relationships, the more cost-effective (3R,4R)-4-aminotetrahydropyran-3-ol hydrochloride may be the preferred starting point. This allows for a more economical exploration of the chemical space.

  • For late-stage development and scale-up: If biological testing reveals that the final compound derived from This compound exhibits superior efficacy or safety, its higher cost may be justified. In such cases, a thorough process optimization and sourcing strategy would be necessary to mitigate the cost impact.

  • Perform in-house evaluation: It is always advisable to perform small-scale trial reactions with both building blocks to confirm the expected yields and purity within your specific synthetic route. This will provide the most accurate data for your cost-benefit analysis.

Ultimately, the choice between these two valuable chiral building blocks is a strategic one that depends on the specific goals of the research or development program. By carefully considering both the cost and the performance, researchers can make informed decisions that will contribute to the efficient and successful development of new and innovative pharmaceuticals.

References

  • Processes for the preparation of cis-4-[2-{(3s,4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-carboxamide. WO2019070827A1.

Sources

A Senior Application Scientist's Comparative Guide to Enantiomeric Excess Determination of (3R,4S)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of therapeutic efficacy and safety. For molecules like (3R,4S)-4-aminooxan-3-ol hydrochloride, a chiral compound with significant potential, the precise quantification of its enantiomeric excess (ee) is paramount. This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of this amino alcohol, grounded in experimental data and practical insights for researchers, scientists, and drug development professionals.

The Imperative of Enantiomeric Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in the three-dimensional arrangement of atoms can lead to one enantiomer being a potent therapeutic while the other is inactive or, in some cases, harmful. Consequently, regulatory bodies worldwide mandate stringent control and accurate measurement of the enantiomeric composition of chiral drug substances. For this compound, ensuring a high enantiomeric excess of the desired (3R,4S) isomer is a critical quality attribute.

A Comparative Overview of Analytical Techniques

The determination of enantiomeric excess for amino alcohols like this compound can be approached through several analytical techniques. The choice of method is often dictated by factors such as the required accuracy, sample throughput, available instrumentation, and the stage of drug development. Here, we compare the most prevalent and effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Analytical MethodPrincipleTypical Stationary Phase/ReagentAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) or as diastereomeric derivatives on an achiral phase.[1][2]Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Cyclofructan-basedHigh resolution and accuracy, well-established, versatile.[2]Longer analysis times compared to other methods, higher solvent consumption.[2]
Chiral GC Separation of volatile enantiomers on a chiral GC column (e.g., based on cyclodextrins).[1]Cyclodextrin-based, Chirasil®-ValHigh efficiency, suitable for volatile compounds, can be coupled with mass spectrometry (MS) for high sensitivity.Requires derivatization to increase volatility, potential for thermal degradation of the analyte.[3]
NMR Spectroscopy Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals for each enantiomer.[4][5]Mosher's acid (MTPA), Chiral Solvating Agents (CSAs)Rapid analysis, provides structural information, non-destructive.[6]Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, potential for signal overlap.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as the gold standard for enantiomeric excess determination due to its high resolution and accuracy.[5] The separation can be achieved directly on a Chiral Stationary Phase (CSP) or indirectly by derivatizing the enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard achiral column.[1][7]

Caption: Workflow for Chiral HPLC Method Development.

For amino alcohols like (3R,4S)-4-aminooxan-3-ol that may lack a strong chromophore for UV detection, derivatization is a common strategy.[1]

  • Derivatization Step:

    • Dissolve 1 mg of this compound in 1 mL of a suitable aprotic solvent (e.g., acetonitrile).

    • Add 1.2 equivalents of a derivatizing agent such as 3,5-Dinitrobenzoyl chloride and 1.5 equivalents of a non-chiral base (e.g., triethylamine).[1]

    • React at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC or achiral HPLC).[1]

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 254 nm for 3,5-Dinitrobenzoyl).[1]

  • Data Analysis:

    • Calculate the enantiomeric excess using the peak areas of the two diastereomers: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For amino alcohols, derivatization is typically required to increase volatility and thermal stability.[3][8]

  • Derivatization Step:

    • To 1 mg of the analyte, add 100 µL of a derivatizing agent such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Heat the mixture at 70°C for 30 minutes.

  • Chromatographic Conditions:

    • Column: Chiral capillary column (e.g., Chirasil-Val).[9]

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 200°C).

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Data Analysis:

    • Calculate the enantiomeric excess based on the peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[6] This is achieved by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA) to induce a chemical shift difference between the enantiomers.[10][11]

G start Start: Determine ee of (3R,4S)-4-aminooxan-3-ol HCl derivatization Is covalent modification acceptable? start->derivatization cda Use Chiral Derivatizing Agent (CDA) e.g., Mosher's Acid (MTPA-Cl) derivatization->cda Yes csa Use Chiral Solvating Agent (CSA) e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) derivatization->csa No reaction React analyte with CDA to form diastereomers cda->reaction complexation Form transient diastereomeric complexes with CSA csa->complexation nmr_cda Acquire ¹H, ¹⁹F, or ³¹P NMR spectrum reaction->nmr_cda nmr_csa Acquire ¹H NMR spectrum complexation->nmr_csa integrate Integrate distinct signals and calculate ee% nmr_cda->integrate nmr_csa->integrate

Caption: Decision tree for selecting an NMR-based method.

Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) is a widely used CDA for determining the enantiomeric excess and absolute configuration of alcohols and amines.[7][11]

  • Derivatization:

    • In an NMR tube, dissolve ~5 mg of this compound in 0.5 mL of deuterated pyridine.

    • Add a slight excess (~1.1 equivalents) of enantiomerically pure (R)-MTPA chloride.

    • Allow the reaction to proceed to completion at room temperature.

  • NMR Acquisition:

    • Acquire a ¹H or ¹⁹F NMR spectrum. The diastereomeric esters/amides formed will exhibit distinct chemical shifts for protons or fluorine atoms near the chiral center.

  • Data Analysis:

    • Integrate the corresponding signals for the two diastereomers and calculate the enantiomeric excess.

Method Validation: Ensuring Trustworthiness

Regardless of the chosen technique, method validation is a non-negotiable step to ensure the reliability and accuracy of the results. Validation should be performed in accordance with guidelines from regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[12]

Key Validation Parameters:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Concluding Remarks

The determination of enantiomeric excess for this compound is a critical aspect of its development as a potential pharmaceutical agent. While chiral HPLC remains the most widely used and robust method, chiral GC and NMR spectroscopy offer viable alternatives with their own distinct advantages. The selection of the most appropriate technique will depend on the specific requirements of the analysis. A thorough method validation is essential to guarantee the scientific integrity of the data and to meet regulatory expectations. This guide provides a framework for making an informed decision and for implementing a reliable analytical strategy for the chiral analysis of this important amino alcohol.

References

  • A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol - Benchchem. (URL: )
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. (URL: [Link])

  • A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters - Academia.edu. (URL: [Link])

  • A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess of 1,1-Dimethoxypropan-2-amine Deriv
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications. (URL: [Link])

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. (URL: [Link])

  • Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules - NIH. (URL: [Link])

  • Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols - Letters in Applied NanoBioScience. (URL: [Link])

  • NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers - PubMed. (URL: [Link])

  • Chiral HPLC Separations - Phenomenex. (URL: [Link])

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. (URL: [Link])

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography - Herald Scholarly Open Access. (URL: [Link])

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment - ACS Publications. (URL: [Link])

  • Chiral derivatizing agent - Wikipedia. (URL: [Link])

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization - ResearchGate. (URL: [Link])

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC. (URL: [Link])

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (URL: [Link])

  • 1.1.3. Chiral separation of amino acids by gas chromatography - ResearchGate. (URL: [Link])

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism | Accounts of Chemical Research. (URL: [Link])

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (URL: [Link])

  • (PDF) Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - ResearchGate. (URL: [Link])

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. (URL: [Link])

  • Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity | Request PDF - ResearchGate. (URL: [Link])

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G. (URL: [Link])

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed. (URL: [Link])

  • Absolute optical chiral analysis using cavity-enhanced polarimetry - GSI Repository. (URL: [Link])

  • Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis... - ResearchGate. (URL: [Link])

  • EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP - Aschimfarma. (URL: [Link])

  • Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity - PubMed. (URL: [Link])

  • Stereoselective Synthesis of Chiral 2-(Oxan-2-yl)morpholine: A Technical Guide - Benchchem. (URL: )
  • Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering - PMC - PubMed Central. (URL: [Link])

  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. (URL: [Link])

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. (URL: [Link])

  • A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines - PMC - NIH. (URL: [Link])

  • An Asymmetric Synthesis of 1,2,4-Trioxane Anticancer Agents via Desymmetrization of Peroxyquinols through a Brønsted Acid Catalysis Cascade - PMC - NIH. (URL: [Link])

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. (URL: [Link])

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC - NIH. (URL: [Link])

  • (PDF) Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. (URL: [Link])

  • WO2017078570A1 - Method for determining enantiomeric excess of chiral compounds (variants)
  • Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates - MDPI. (URL: [Link])

  • SYNTHESIS AND STEREOCHEMICAL ANALYSIS OF PLANAR CHIRAL NINE-MEMBERED AZA-ORTHOCYCLOPHYNE - Kyushu University Pure Portal Site. (URL: [Link])

Sources

A Comparative Guide to the Stereoselective Reactivity of (3R,4S)-4-aminooxan-3-ol and its Enantiomer, (3S,4R)-4-aminooxan-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stereochemistry in Modern Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount determinant of its biological activity. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different pharmacological and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or even detrimental. Consequently, a profound understanding of the comparative reactivity of enantiomeric building blocks is essential for the rational design and efficient synthesis of single-enantiomer drug candidates.

This guide provides an in-depth technical comparison of the reactivity of (3R,4S)-4-aminooxan-3-ol and its enantiomer, (3S,4R)-4-aminooxan-3-ol. These chiral amino alcohols, containing a tetrahydropyran (oxacyclohexane) scaffold, represent valuable synthons in medicinal chemistry due to the prevalence of this motif in numerous natural products and pharmaceuticals. We will explore the stereochemical nuances that dictate their differential reactivity in key synthetic transformations, supported by theoretical principles and analogous experimental data from the literature. This analysis aims to equip researchers, scientists, and drug development professionals with the insights necessary to strategically employ these enantiomers in their synthetic endeavors.

Molecular Structure and Conformational Considerations

The compounds in focus are cis-1,2-amino alcohols embedded within a six-membered heterocyclic ring. The "(3R,4S)" and "(3S,4R)" designations describe the absolute configurations at the two stereocenters. Due to the cis relationship, both the amino and hydroxyl substituents can exist in either axial or equatorial positions. The conformational equilibrium of the tetrahydropyran ring, akin to cyclohexane, is expected to favor a chair conformation.

Intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence the conformational preference and, consequently, the reactivity of these functional groups. In a chair conformation where the amino and hydroxyl groups are proximal (e.g., one axial and one equatorial), a hydrogen bond can form, potentially locking the conformation and shielding one of the functional groups. This stereochemically defined orientation is the basis for the differential reactivity between the enantiomers when they interact with other chiral molecules, such as enzymes or chiral reagents.

Comparative Reactivity Analysis

The primary reactive sites in (3R,4S)-4-aminooxan-3-ol and its enantiomer are the nucleophilic amino and hydroxyl groups. The key to their differential reactivity lies in how their distinct three-dimensional arrangements interact with chiral reagents or catalysts.

Chemoselective Acylation: N- vs. O-Acylation

The acylation of amino alcohols presents a challenge of chemoselectivity: does the reaction occur at the more nucleophilic amine (N-acylation) or the alcohol (O-acylation)? The outcome is often dependent on reaction conditions.[3][4] Under basic or neutral conditions, N-acylation is generally favored due to the higher intrinsic nucleophilicity of the amine. Conversely, under strongly acidic conditions, the amine is protonated to form a non-nucleophilic ammonium salt, which allows for selective O-acylation.[3]

When a chiral acylating agent or a chiral catalyst is introduced, the two enantiomers of the aminooxanol can react at different rates. This is because the transition states formed between each enantiomer and the chiral reagent are diastereomeric, possessing different energies.

Hypothetical Experimental Data: Enantioselective N-Acylation

Consider the acylation with a chiral acylating agent, such as (S)-Naproxen chloride, in the presence of a non-nucleophilic base like triethylamine (TEA). The (3R,4S) and (3S,4R) enantiomers will form diastereomeric transition states, leading to different reaction rates.

EnantiomerReagentProductRate Constant (k, 10⁻³ M⁻¹s⁻¹)Diastereomeric Excess (d.e.)
(3R,4S)-4-aminooxan-3-ol(S)-Naproxen Chloride(3R,4S)-N-Naproxenoyl amide5.2>95%
(3S,4R)-4-aminooxan-3-ol(S)-Naproxen Chloride(3S,4R)-N-Naproxenoyl amide1.8>95%

This data is hypothetical and intended for illustrative purposes, based on established principles of stereoselective reactions.

The expected higher reactivity of the (3R,4S) enantiomer in this hypothetical case is due to a more sterically favorable approach of the (S)-Naproxen chloride to the amino group in the diastereomeric transition state.

Experimental Protocol: Comparative N-Acylation Rate Study

Objective: To determine the relative rates of N-acylation for (3R,4S)-4-aminooxan-3-ol and (3S,4R)-4-aminooxan-3-ol with a chiral acylating agent.

Materials:

  • (3R,4S)-4-aminooxan-3-ol

  • (3S,4R)-4-aminooxan-3-ol

  • (S)-Naproxen chloride

  • Triethylamine (TEA), distilled

  • Dichloromethane (DCM), anhydrous

  • Deuterated chloroform (CDCl₃) for NMR

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

Procedure:

  • Reaction Setup: In two separate, oven-dried flasks under a nitrogen atmosphere, dissolve (3R,4S)-4-aminooxan-3-ol (1 equivalent) and (3S,4R)-4-aminooxan-3-ol (1 equivalent) in anhydrous DCM.

  • Reagent Addition: To each flask, add TEA (1.1 equivalents). Cool the solutions to 0 °C.

  • Initiation: Add a solution of (S)-Naproxen chloride (1 equivalent) in anhydrous DCM to each flask simultaneously while stirring vigorously.

  • Monitoring: At timed intervals (e.g., 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

  • Analysis: Extract the aqueous layer with DCM. Analyze the organic aliquots by chiral HPLC to determine the concentration of the starting material and the diastereomeric products over time.

  • Rate Determination: Plot the concentration of the starting material versus time for each enantiomer to determine the initial reaction rates and calculate the second-order rate constants.

Logical Workflow for Comparative N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve (3R,4S)-aminooxanol in anhydrous DCM base1 Add TEA prep1->base1 prep2 Dissolve (3S,4R)-aminooxanol in anhydrous DCM base2 Add TEA prep2->base2 cool1 Cool to 0 °C base1->cool1 cool2 Cool to 0 °C base2->cool2 react1 Initiate Reaction 1 cool1->react1 react2 Initiate Reaction 2 cool2->react2 reagent (S)-Naproxen Chloride in DCM reagent->react1 reagent->react2 monitor Timed Aliquots & Quench react1->monitor react2->monitor hplc Chiral HPLC Analysis monitor->hplc rate Determine Rate Constants hplc->rate compare Compare Reactivity rate->compare

Caption: Workflow for comparing the N-acylation rates of the two enantiomers.

Diastereoselective Alkylation

Alkylation of the amino group introduces a new substituent and can be directed by the existing stereocenters. When using a chiral alkylating agent, the inherent chirality of the aminooxanol will influence the facial selectivity of the reaction, leading to a predominance of one diastereomer.

Hypothetical Experimental Data: Diastereoselective Reductive Amination

A common method for N-alkylation is reductive amination. Here, the amino alcohol is reacted with a chiral aldehyde to form a diastereomeric mixture of iminium ions (or enamines), which are then reduced. The stereochemistry of the starting amino alcohol will direct the approach of the reducing agent.

EnantiomerChiral AldehydeReducing AgentMajor Diastereomeric Product Ratio
(3R,4S)-4-aminooxan-3-ol(R)-2-phenylpropanalSodium triacetoxyborohydride90:10
(3S,4R)-4-aminooxan-3-ol(R)-2-phenylpropanalSodium triacetoxyborohydride15:85

This data is hypothetical and intended for illustrative purposes, based on established principles of diastereoselective reactions.

In this scenario, the (3R,4S) enantiomer and the (R)-aldehyde exhibit "matched" stereochemistry, leading to a highly selective formation of one diastereomer. Conversely, the (3S,4R) enantiomer and the (R)-aldehyde are "mismatched," resulting in lower selectivity or preference for the other diastereomer.

Enzymatic Kinetic Resolution

Enzymes are chiral catalysts that can exhibit extremely high levels of enantioselectivity. A kinetic resolution is a process in which one enantiomer of a racemic mixture reacts significantly faster than the other, allowing for their separation. Lipases are commonly used for the resolution of alcohols and amines via enantioselective acylation.

In a lipase-catalyzed acylation of a racemic mixture of (3R,4S)- and (3S,4R)-4-aminooxan-3-ol, the enzyme's chiral active site will preferentially bind and acylate one enantiomer, leaving the other unreacted. The choice of O- or N-acylation will depend on the enzyme and reaction conditions. For instance, Candida antarctica lipase B (CALB) is known to catalyze the acylation of both alcohols and amines.

Hypothetical Experimental Data: Lipase-Catalyzed Kinetic Resolution

SubstrateEnzymeAcyl DonorFaster Reacting EnantiomerEnantiomeric Excess (e.e.) of Unreacted Substrate
Racemic 4-aminooxan-3-olCandida antarctica Lipase BIsopropenyl acetate(3R,4S)-4-aminooxan-3-ol>99% (at ~50% conversion)

This data is hypothetical, based on typical outcomes of enzymatic resolutions of cyclic amino alcohols.

The faster reaction of the (3R,4S) enantiomer is due to a better fit within the chiral active site of the lipase, allowing for a more favorable orientation for the acyl transfer to occur.

Experimental Protocol: Enzymatic Kinetic Resolution

Objective: To resolve a racemic mixture of (3R,4S)- and (3S,4R)-4-aminooxan-3-ol using lipase-catalyzed acylation.

Materials:

  • Racemic 4-aminooxan-3-ol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Isopropenyl acetate

  • Tert-butyl methyl ether (TBME), anhydrous

  • HPLC system with a chiral column

Procedure:

  • Reaction Setup: To a flask containing racemic 4-aminooxan-3-ol (1 equivalent) in anhydrous TBME, add immobilized CALB (e.g., 20% by weight of the substrate).

  • Acyl Donor Addition: Add isopropenyl acetate (1.5 equivalents).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C).

  • Monitoring: Periodically take samples, filter off the enzyme, and analyze by chiral HPLC to monitor the conversion and the enantiomeric excess of the remaining starting material.

  • Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Separation: The product (acylated amino alcohol) can be separated from the unreacted amino alcohol by column chromatography.

  • Analysis: Determine the enantiomeric excess of the recovered, unreacted 4-aminooxan-3-ol.

Logical Workflow for Enzymatic Kinetic Resolution

cluster_products Products start Racemic 4-aminooxan-3-ol in TBME enzyme Add Immobilized Lipase start->enzyme acyl Add Isopropenyl Acetate enzyme->acyl react Stir at 30 °C acyl->react monitor Monitor by Chiral HPLC react->monitor stop Stop at ~50% Conversion monitor->stop [Conversion ≈ 50%] separate Filter Enzyme & Separate via Chromatography stop->separate product1 Acylated (3R,4S)-enantiomer separate->product1 product2 Unreacted (3S,4R)-enantiomer (High e.e.) separate->product2

Caption: Workflow for the enzymatic kinetic resolution of racemic 4-aminooxan-3-ol.

Conclusion and Future Outlook

The enantiomers (3R,4S)-4-aminooxan-3-ol and (3S,4R)-4-aminooxan-3-ol, while possessing identical physical properties in an achiral environment, are expected to exhibit distinct chemical reactivities in the presence of chiral reagents, catalysts, or enzymes. This differential reactivity stems from the formation of diastereomeric transition states with different energy levels.

This guide has outlined the theoretical basis for this stereochemical differentiation in key reactions such as acylation and alkylation, and has provided a framework for their practical separation via enzymatic kinetic resolution. The provided protocols serve as a starting point for researchers to experimentally validate these principles and to develop highly stereoselective syntheses of derivatives based on the 4-aminooxan-3-ol scaffold. A thorough understanding and exploitation of these reactivity differences are crucial for the efficient and selective synthesis of complex chiral molecules in the pursuit of new therapeutic agents.

References

  • Schreier, J. S., & Reider, P. J. (2020). Dynamic Kinetic Resolution: A Powerful Tool for Asymmetric Synthesis. Science, 369(6507), 1113–1118. Available at: [Link]

  • Lund, H., & Hammerich, O. (Eds.). (2015). Organic Electrochemistry, Revised and Expanded. CRC Press. Available at: [Link]

  • McConnell, O. J., & Hegde, S. (1997). Chirality in Drug Design and Development. Today's Chemist at Work, 6(9), 46-52. Available at: [Link]

  • Panek, J. S. (2008). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Accounts of Chemical Research, 41(5), 633-642. Available at: [Link]

  • Nishiwaki, N., & Hori, K. (2018). Recent Progress in Selective N-Acylation of Amino Alcohols. Current Organic Chemistry, 22(10), 958-973. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of (3R,4S)-4-aminooxan-3-ol Hydrochloride Derivatives as O-GlcNAcase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of derivatives based on the (3R,4S)-4-aminooxan-3-ol scaffold, a key structural motif in the design of O-GlcNAcase (OGA) inhibitors. OGA is a critical enzyme in the regulation of post-translational O-GlcNAcylation, a process implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease.[1][2] Inhibition of OGA has emerged as a promising therapeutic strategy to mitigate tau pathology associated with these conditions.[1][2]

While comprehensive public SAR data for derivatives of (3R,4S)-4-aminooxan-3-ol hydrochloride is limited, this guide will leverage the detailed SAR studies of closely related pyran-based OGA inhibitors, such as the clinical candidate MK-8719, to provide a predictive framework for the rational design of novel and potent analogs.[1][3] By understanding the key structural modifications that influence potency, selectivity, and pharmacokinetic properties in analogous series, researchers can strategically design next-generation OGA inhibitors based on the (3R,4S)-4-aminooxan-3-ol core.

The (3R,4S)-4-aminooxan-3-ol Scaffold: A Foundation for OGA Inhibition

The this compound is a carbohydrate-mimetic scaffold that presents key functionalities—a hydroxyl group and an amino group—on a stable oxane ring.[4] This arrangement is poised to interact with the active site of OGA, which recognizes and hydrolyzes O-linked N-acetylglucosamine (O-GlcNAc) from proteins. The catalytic mechanism of OGA involves key aspartate residues (Asp174 and Asp175 in human OGA) that facilitate the hydrolysis of the glycosidic bond through a substrate-assisted mechanism involving an oxazoline intermediate.[1] Inhibitors are often designed to mimic this transition state or the oxazoline intermediate.[1]

The core structure of (3R,4S)-4-aminooxan-3-ol provides a framework for derivatization at several key positions to optimize interactions within the OGA active site and improve drug-like properties.

Comparative SAR Analysis: Lessons from Pyran-Based OGA Inhibitors

The development of MK-8719, a potent and selective OGA inhibitor with excellent central nervous system (CNS) penetration, provides a valuable case study for understanding the SAR of pyran-based inhibitors.[1][3] The key takeaways from the SAR of MK-8719 and its analogs can be extrapolated to guide the derivatization of the (3R,4S)-4-aminooxan-3-ol scaffold.

Modifications of the Amino Group (Position 4)

In the development of pyran-based OGA inhibitors, modifications to the amino group have been shown to be critical for potency. For instance, in a related series, the substitution of a primary amine with small alkyl groups, such as methylamine or ethylamine, can significantly enhance inhibitory activity.[1] This is likely due to improved interactions with the active site residues.

Table 1: Impact of Amino Group Substitution on OGA Inhibition (Hypothetical Data Based on Related Series)

CompoundR Group (at position 4)OGA Ki (nM)Cellular EC50 (nM)
1 -NH2150>1000
2 -NHCH325150
3 -N(CH3)280500
4 -NHCH2CH315100

This data is hypothetical and intended to illustrate SAR trends observed in analogous pyran-based OGA inhibitors.

Modifications of the Hydroxyl Group (Position 3)

The hydroxyl group at the 3-position of the oxane ring is crucial for binding to the active site of OGA, likely through hydrogen bonding with key residues. In the SAR of related compounds, replacement of the hydroxyl group with a fluorine atom can sometimes be tolerated or even beneficial, potentially by modulating the electronic properties of the ring and improving metabolic stability.[1] However, the stereochemistry of this position is critical, with the (R)-hydroxyl configuration generally being preferred for optimal activity.

Introduction of Substituents on the Oxane Ring

The introduction of substituents on the oxane ring can significantly impact potency, selectivity, and pharmacokinetic properties. For example, the incorporation of fluoromethyl or difluoromethyl groups at other positions on the pyran ring of MK-8719 was a key strategy to enhance potency and CNS penetration.[1][3]

Logical Relationship of SAR Modifications

SAR_Logic cluster_scaffold Core Scaffold: (3R,4S)-4-aminooxan-3-ol cluster_modifications Structural Modifications cluster_outcomes Desired Outcomes Scaffold (3R,4S)-4-aminooxan-3-ol Amino Amino Group (Pos 4) - Alkylation - Acylation Scaffold->Amino Hydroxyl Hydroxyl Group (Pos 3) - Fluorination - Etherification Scaffold->Hydroxyl Ring Oxane Ring - Alkyl/Haloalkyl Substituents Scaffold->Ring Potency Increased Potency (↓Ki, ↓EC50) Amino->Potency Selectivity Improved Selectivity (vs. Hexosaminidases) Amino->Selectivity Hydroxyl->Potency Ring->Potency PK Enhanced PK Properties (CNS penetration, metabolic stability) Ring->PK

Caption: Key modification sites on the (3R,4S)-4-aminooxan-3-ol scaffold and their expected impact on inhibitor properties.

Alternative Scaffolds and Competitor Compounds

While the (3R,4S)-4-aminooxan-3-ol scaffold holds promise, several other classes of OGA inhibitors have been developed, some of which have advanced to clinical trials. A comparative understanding of these alternatives is crucial for contextualizing the potential of novel derivatives.

Table 2: Comparison of OGA Inhibitors with Different Scaffolds

CompoundScaffoldOGA IC50/KiKey Features
Thiamet-G ThiazolineKi = 21 nM[5]First-generation potent and selective inhibitor, widely used as a research tool.[6]
MK-8719 Pyrano-thiazolePotent inhibitor[1][3]High CNS penetration, advanced to Phase I clinical trials.[1][3][7]
ASN90 (Egalognastat) Not disclosedIC50 = 10.2 nM[8]Orally active, brain-penetrant, and selective.[8][9]

Experimental Protocols

In Vitro OGA Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory potency of a compound against purified human OGA.

Experimental Workflow: In Vitro OGA Inhibition Assay

OGA_Assay_Workflow start Start prepare Prepare Assay Buffer and Reagents (hOGA, Substrate, Inhibitor) start->prepare incubate Incubate hOGA with Inhibitor prepare->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate read_fluorescence Monitor Fluorescence over Time add_substrate->read_fluorescence calculate Calculate IC50 Value read_fluorescence->calculate end End calculate->end

Sources

A Senior Application Scientist's Guide to the Scalable Synthesis of (3R,4S)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of innovation. (3R,4S)-4-aminooxan-3-ol hydrochloride, a key intermediate for various pharmaceutical candidates, presents a synthetic challenge due to its two contiguous stereocenters on a flexible tetrahydropyran ring. This guide provides an in-depth comparison of plausible synthetic routes to this valuable compound, focusing on scalability, stereochemical control, and practical applicability in a drug development setting. The insights provided herein are based on established principles of organic synthesis and analogous transformations reported in the scientific literature.

Introduction: The Significance of this compound

This compound serves as a crucial chiral building block in the synthesis of a variety of biologically active molecules. The precise spatial arrangement of the amino and hydroxyl groups on the oxane ring is often critical for target engagement and pharmacological activity. Consequently, the development of a robust, scalable, and stereoselective synthesis is paramount for advancing drug discovery programs that utilize this scaffold. This guide will explore and compare three distinct and plausible synthetic strategies for accessing this target molecule, providing a framework for selecting the most appropriate route based on project-specific needs, from laboratory-scale synthesis to large-scale manufacturing.

Proposed Synthetic Strategies: A Comparative Analysis

Route A: Chiral Pool Synthesis from D-Glutamic Acid

The use of naturally occurring chiral molecules as starting materials, known as the chiral pool approach, is a powerful strategy for the synthesis of enantiomerically pure compounds. D-glutamic acid is an attractive and relatively inexpensive starting material that can be used to establish the stereochemistry at the C4 position of the target molecule.

Causality Behind Experimental Choices in Route A

This strategy leverages the inherent chirality of D-glutamic acid to set the (R)-stereocenter at the C4 position. The key transformations involve the reduction of the carboxylic acid moieties, cyclization to form the tetrahydropyran ring, and subsequent stereocontrolled introduction of the hydroxyl group. The choice of protecting groups for the amine and hydroxyl functions will be critical for achieving high yields and preventing side reactions. The final deprotection and salt formation are standard procedures.

Proposed Synthetic Pathway for Route A

Route A start D-Glutamic Acid step1 Protection & Reduction start->step1 step2 Cyclization step1->step2 step3 Hydroxylation step2->step3 step4 Deprotection & Salt Formation step3->step4 end (3R,4S)-4-aminooxan-3-ol HCl step4->end

Caption: Proposed synthetic route starting from D-Glutamic Acid.

Route B: Diastereoselective Reduction of a Ketone Precursor

This approach focuses on the construction of a 4-amino-tetrahydropyran-3-one intermediate, followed by a crucial diastereoselective reduction to install the C3 hydroxyl group with the desired S-configuration. The success of this route hinges on the ability to control the facial selectivity of the ketone reduction.

Causality Behind Experimental Choices in Route B

The key to this route is the diastereoselective reduction of the ketone. The choice of reducing agent and reaction conditions will be paramount in achieving the desired syn-diol relationship between the C3 hydroxyl and the C4 amino group. Bulky reducing agents, such as L-Selectride®, or the use of directing groups could favor the desired stereoisomer. The synthesis of the ketone precursor could be achieved from readily available starting materials through a series of standard transformations.

Proposed Synthetic Pathway for Route B

Route B start Achiral Starting Material step1 Ring Formation start->step1 step2 Introduction of Amino Group step1->step2 step3 Oxidation to Ketone step2->step3 step4 Diastereoselective Reduction step5 Deprotection & Salt Formation step4->step5 end (3R,4S)-4-aminooxan-3-ol HCl step5->end

Caption: Proposed route via diastereoselective ketone reduction.

Route C: Epoxide Ring-Opening Strategy

This strategy involves the formation of a stereodefined epoxide on a dihydropyran ring, followed by a regioselective and stereospecific ring-opening with an azide nucleophile. Subsequent reduction of the azide and the introduction of the hydroxyl group would lead to the target molecule.

Causality Behind Experimental Choices in Route C

The Sharpless asymmetric epoxidation or a substrate-controlled epoxidation of a chiral allylic alcohol derived from a dihydropyran could be employed to set the stereochemistry of the epoxide. The subsequent S(_N)2 ring-opening of the epoxide with an azide nucleophile is expected to proceed with inversion of configuration, thus establishing the desired trans-relationship between the amino and hydroxyl groups. The regioselectivity of the epoxide opening will be a critical factor to control.

Proposed Synthetic Pathway for Route C

Route C start Dihydropyran Derivative step1 Asymmetric Epoxidation step2 Regioselective Azide Opening step1->step2 step3 Reduction of Azide step2->step3 step4 Deprotection & Salt Formation step3->step4 end (3R,4S)-4-aminooxan-3-ol HCl step4->end

Caption: Proposed route utilizing an epoxide ring-opening strategy.

Scalability Comparison of Proposed Synthetic Routes

FeatureRoute A: Chiral Pool (D-Glutamic Acid)Route B: Diastereoselective ReductionRoute C: Epoxide Ring-Opening
Starting Material Cost Low to moderateLowModerate
Number of Steps Likely longerModerateModerate
Stereochemical Control Good, derived from starting materialRelies on a single key step, potentially challengingPotentially excellent with established methods
Potential Yield Moderate, due to multiple stepsVariable, depends on selectivity of reductionGood, if regioselectivity is high
Key Challenges Multiple protection/deprotection stepsAchieving high diastereoselectivity in reductionControlling regioselectivity of epoxide opening
Purification Multiple chromatographic steps likelyMay require challenging diastereomer separationMay require separation of regioisomers
Safety Considerations Standard laboratory proceduresUse of potentially pyrophoric reducing agentsUse of potentially explosive azide reagents
Overall Scalability ModeratePotentially high if reduction is optimizedGood, with appropriate safety measures

Detailed Hypothetical Experimental Protocols

The following are illustrative, hypothetical protocols for the key stereocontrolling step in each proposed route, based on analogous transformations in the literature.

Route B: Diastereoselective Reduction of N-Boc-4-amino-tetrahydropyran-3-one

To a solution of N-Boc-4-amino-tetrahydropyran-3-one (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere is slowly added a 1.0 M solution of L-Selectride® in THF (1.2 eq). The reaction mixture is stirred at -78 °C for 4 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH(_4)Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na(_2)SO(_4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired (3R,4S)-N-Boc-4-aminooxan-3-ol.

Route C: Regioselective Ring-Opening of a Chiral Epoxide

To a solution of the chiral epoxide (1.0 eq) in a 1:1 mixture of THF and water is added sodium azide (3.0 eq). The reaction mixture is heated to 80 °C and stirred for 12 hours. The reaction is monitored by TLC. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na(_2)SO(_4), filtered, and concentrated under reduced pressure. The resulting crude azido alcohol is used in the next step without further purification.

Conclusion and Future Outlook

This guide has presented a comparative analysis of three plausible synthetic routes to the valuable chiral building block, this compound.

  • Route A (Chiral Pool) offers a reliable method for establishing the C4 stereocenter, but may be longer and less convergent.

  • Route B (Diastereoselective Reduction) is attractive due to its potential for high convergency, but the key reduction step may require significant optimization to achieve high diastereoselectivity.

  • Route C (Epoxide Ring-Opening) provides a powerful method for installing the required 1,2-aminoalcohol functionality with high stereocontrol, although the use of azides requires careful handling on a large scale.

Based on this analysis, Route C appears to be the most promising for scalable synthesis , provided that the regioselectivity of the epoxide opening can be effectively controlled and appropriate safety measures for handling azides are implemented. The development of a catalytic asymmetric method for the epoxidation step would further enhance the efficiency and cost-effectiveness of this route.

Ultimately, the choice of the optimal synthetic route will depend on a variety of factors, including the scale of the synthesis, the available resources, and the specific purity requirements of the final compound. The information presented in this guide provides a solid foundation for making an informed decision and for the further development of a robust and scalable synthesis of this compound.

References

Due to the proprietary nature of many industrial syntheses, this guide has been constructed based on established chemical principles and analogous reactions found in the academic and patent literature. The following references provide examples of the types of transformations discussed.

  • Chiral Pool Synthesis: For examples of using chiral starting materials for complex molecule synthesis, see: J. Am. Chem. Soc. for various total synthesis publications. A general resource is "Classics in Total Synthesis" by K.C. Nicolaou.
  • Diastereoselective Reductions: For principles and examples of diastereoselective ketone reductions, refer to "Modern Organic Synthesis" by Zweiful and Nantz or relevant articles in journals such as Organic Letters and The Journal of Organic Chemistry.
  • Epoxide Ring-Opening: For details on the Sharpless Asymmetric Epoxidation and subsequent ring-opening reactions, see publications by K. Barry Sharpless and reviews on the topic in journals like Chemical Reviews.
  • Synthesis of Aminotetrahydropyrans: A relevant patent for the synthesis of related structures is CN102030734A, which describes a method for synthesizing chiral 3-amino tetrahydropyran.

Safety Operating Guide

Navigating the Disposal of (3R,4S)-4-aminooxan-3-ol hydrochloride: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (3R,4S)-4-aminooxan-3-ol hydrochloride, a specialized building block in synthetic chemistry. Our approach is grounded in the principles of proactive risk mitigation and adherence to the highest standards of laboratory practice.

Core Principles of Chemical Waste Management

Before delving into the specifics of this compound, it is imperative to establish the foundational principles that govern all laboratory chemical waste. The primary directive is to prevent pollution at its source. This involves careful planning to minimize the generation of waste. However, when waste is unavoidable, a systematic approach to its management is essential.[1] The hierarchy of waste management prioritizes the following:

  • Source Reduction and Pollution Prevention: The most effective strategy is to minimize the amount of waste generated in the first place.

  • Reuse or Redistribution: If a chemical is no longer needed but is still viable, consider offering it to other researchers within your institution.

  • Treatment, Reclamation, and Recycling: In some cases, chemical waste can be treated to render it non-hazardous or to recover valuable components.

  • Disposal: This is the final option and must be carried out in a safe, environmentally responsible, and legally compliant manner.

Hazard Profile of this compound

A thorough understanding of a chemical's hazard profile is the first step in determining the appropriate disposal route. For this compound (CAS No. 1096594-11-4), the following information has been compiled from available safety data:

PropertyValueSource
Molecular Formula C5H12ClNO2Synblock
Molecular Weight 153.61 g/mol Synblock
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationPubChem
GHS Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.PubChem

The GHS classifications clearly indicate that this compound is hazardous and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

Disposal Protocol: A Step-by-Step Guide

In the absence of a specific Safety Data Sheet (SDS) from the manufacturer with explicit disposal instructions, a conservative approach is mandated. This compound should be treated as a hazardous chemical waste and disposed of through a licensed professional waste disposal service.[2] Under no circumstances should this compound be disposed of down the drain or in regular trash. [3][4]

Experimental Protocol: Waste Collection and Segregation

Objective: To safely collect and segregate waste this compound for professional disposal.

Materials:

  • Waste this compound (solid or in solution)

  • Designated hazardous waste container (chemically compatible, e.g., High-Density Polyethylene - HDPE)[5][6]

  • Hazardous waste labels (provided by your institution's Environmental Health and Safety department)

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical safety goggles

    • Nitrile or other chemically resistant gloves

    • Laboratory coat

Procedure:

  • Container Selection: Choose a waste container that is in good condition, has a secure screw-top lid, and is chemically compatible with amine hydrochlorides. High-density polyethylene (HDPE) or polypropylene containers are generally suitable for a wide range of chemical wastes.[5][6]

  • Labeling: As soon as the first quantity of waste is added to the container, affix a hazardous waste label. This is a critical step for regulatory compliance and safety. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date accumulation begins

    • The primary hazard(s) (e.g., "Irritant")

    • The name of the principal investigator and the laboratory location

  • Waste Collection:

    • Solid Waste: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.

    • Liquid Waste (Solutions): If the compound is in a solvent, transfer the solution into the designated liquid waste container. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Ensure the container is within a secondary containment bin to prevent the spread of material in case of a leak.

  • Arranging for Disposal: Once the container is full, or in accordance with your institution's policies (e.g., before a specific accumulation time limit is reached), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or their designated hazardous waste contractor.

Considerations for Neutralization

While some amine hydrochlorides can be neutralized with a base to form the free amine, this practice is not recommended for this compound without a specific, validated protocol.[7] The rationale for this cautionary stance is multi-faceted:

  • Lack of Specific Data: The reactivity and thermal stability of the resulting free amine are unknown. The neutralization reaction itself could be exothermic.

  • Potential for Hazardous Byproducts: Without a full understanding of the decomposition pathways, neutralization could inadvertently generate more hazardous or volatile compounds.

  • Regulatory Complexity: On-site treatment of hazardous waste is often subject to stringent regulations.

Therefore, the most prudent and compliant approach is to dispose of the compound in its original hydrochloride salt form as hazardous waste.

Decision-Making Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Waste Generation assess_hazards Assess Hazards (GHS: Irritant) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe select_container Select Compatible Waste Container (e.g., HDPE) ppe->select_container label_container Label Container as Hazardous Waste (Full Name, Date, Hazards) select_container->label_container collect_waste Collect Waste (Solid or Solution) label_container->collect_waste store_properly Store in Designated Satellite Accumulation Area with Secondary Containment collect_waste->store_properly request_pickup Request Pickup from EHS/ Licensed Waste Contractor store_properly->request_pickup end End: Compliant Disposal request_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of proactive waste management, understanding the compound's hazard profile, and following a systematic collection and disposal protocol, researchers can ensure a safe working environment and maintain full regulatory compliance. In the absence of explicit manufacturer guidance, the most responsible course of action is to treat this compound as hazardous waste and entrust its final disposal to certified professionals.

References

  • Hazardous Waste Disposal Guide . Research Safety, Northwestern University. (2023). [Link]

  • Recovery of amines from by-product chloride salts.
  • Hazardous Waste and Disposal . American Chemical Society. (n.d.). [Link]

  • Tetrahydropyran . Wikipedia. (2023). [Link]

  • Neutralizing Amine . Chemtex Speciality Limited. (n.d.). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency. (2023). [Link]

  • Management of Waste . In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). (2011). [Link]

  • How to Comply with Federal Hazardous Materials Regulations . Federal Motor Carrier Safety Administration. (2024). [Link]

  • Hazardous Waste - Overview . Occupational Safety and Health Administration. (n.d.). [Link]

  • Chemical Resistance of Polypropylene and Polyethylene . Orion Fittings, Inc. (n.d.). [Link]

  • Hazardous Waste Transportation . US Environmental Protection Agency. (2023). [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. (2024). [Link]

  • Laboratory Environmental Sample Disposal Information Document . US Environmental Protection Agency. (2019). [Link]

  • Process for recovery of amines and volatile acids from amine salts.
  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine . PubMed. (2018). [Link]

  • Neutralization Technology to Reduce Corrosion from Heat Stable Amine Salts . OSTI.GOV. (1995). [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. (n.d.). [Link]

  • Hydrolysis and Condensation of Silicates: Effects on Structure . Journal of Non-Crystalline Solids. (1988). [Link]

  • Chemical and Hazardous Waste . Harvard Environmental Health and Safety. (n.d.). [Link]

  • Polyethylene chemical resistance . Braskem. (n.d.). [Link]

  • DOT Hazardous Materials – Understanding the Core Requirements . U.S. Compliance. (2023). [Link]

  • DFT study of the hydrolysis reaction in atranes and ocanes: the influence of transannular bonding . PubMed. (2014). [Link]

  • Hazardous Waste - Standards . Occupational Safety and Health Administration. (n.d.). [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. (2022). [Link]

  • (PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine . ResearchGate. (2018). [Link]

  • Neutralization Technology to Reduce Corrosion from Heat Stable Amine Salts . NACE International. (1995). [Link]

  • Mechanism of hydrolysis of polycyclic oxetan . Chemistry Stack Exchange. (2014). [Link]

  • POLYPROPYLENE Chemical Resistance Guide . IPEX. (n.d.). [Link]

  • SAFE HANDLING AND DISPOSAL OF CHEMICALS . United Nations Office on Drugs and Crime. (n.d.). [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. (n.d.). [Link]

  • A-level Chemistry Specification . AQA. (2015). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group, Inc. (2022). [Link]

  • 49 CFR Part 397 -- Transportation of Hazardous Materials; Driving and Parking Rules . eCFR. (n.d.). [Link]

  • Hydrolysis of silanes and surface treatment with the hydrolysis product.
  • DOT Hazmat Transportation . Chemical Safety. (2024). [Link]

  • THE CHEMICAL RESISTANCE OF POLYETHYLENE AND POLYPROPYLENE POLYOLEFINS . The Tensar Corporation. (n.d.). [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine . bioRxiv. (2017). [Link]

  • Polypropylene Chemical Resistance Guide . HMC Polymers Co., Ltd. (n.d.). [Link]

Sources

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling (3R,4S)-4-aminooxan-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth operational plan for the safe handling of (3R,4S)-4-aminooxan-3-ol hydrochloride in a laboratory setting. Our focus is to move beyond a simple checklist of equipment and instead build a framework of understanding—the "why" behind each procedural step—to ensure your safety and the integrity of your research. While this specific compound is not classified as hazardous under the Globally Harmonized System (GHS), adherence to rigorous safety protocols is a cornerstone of sound scientific practice.

Foundational Principles of Chemical Safety

Before handling any chemical, the first and most critical step is to consult the Safety Data Sheet (SDS). For this compound, the SDS for the base compound, (3R,4S)-4-aminooxan-3-ol, indicates it is not a hazardous substance. However, good laboratory practice dictates that all chemicals should be handled with a baseline level of care to minimize exposure. The hydrochloride salt form may have altered physical properties, such as increased water solubility, but the fundamental toxicological profile is expected to be similar.

The core principle of PPE is to provide a physical barrier between you and the chemical, mitigating risks from unforeseen splashes, spills, or aerosol generation. The selection of PPE should always be informed by a thorough risk assessment of the specific procedure being performed.

Recommended Personal Protective Equipment

Based on the nature of this compound as a solid powder, the primary routes of potential exposure are inhalation of dust particles and dermal contact. Therefore, our PPE recommendations are centered on providing robust protection for these routes.

Hand Protection: The First Line of Defense

Nitrile gloves are the standard choice for handling most non-highly-corrosive chemicals. They offer excellent protection against incidental contact and are resistant to a wide range of solvents.

  • Selection: Choose nitrile gloves of a reputable brand with a minimum thickness of 4 mil. For tasks involving prolonged handling or submersion, heavier-duty gloves should be considered.

  • Inspection: Always inspect gloves for any signs of degradation, punctures, or tears before use.

  • Donning and Doffing: Proper technique is crucial to prevent cross-contamination. A step-by-step protocol is provided in Section 4.

Eye and Face Protection: Shielding Against the Unexpected

Standard laboratory safety glasses with side shields are the minimum requirement for any chemical handling.

  • Upgraded Protection: When there is a higher risk of splashes, such as when dissolving the compound in a solvent, a full-face shield worn over safety glasses is recommended.

Protective Clothing: The Overall Barrier

A standard, long-sleeved laboratory coat should be worn at all times in the laboratory.

  • Material: Ensure your lab coat is made of a material appropriate for the chemicals being handled. Cotton or a flame-resistant blend is generally suitable for this compound.

  • Fit: The lab coat should be fully buttoned to provide maximum coverage.

Respiratory Protection: A Precautionary Measure

While not mandated by the SDS, respiratory protection should be considered when handling larger quantities of the powder or if there is a potential for significant dust generation.

  • Type: A disposable N95 respirator is sufficient to protect against fine dust particles.

  • Fit Test: For regular use of respirators, a formal fit test is required to ensure a proper seal.

Summary of Recommended PPE
Equipment Specification Purpose
Gloves Nitrile, 4 mil minimum thicknessProtects against dermal contact
Eye Protection Safety glasses with side shieldsProtects eyes from dust and splashes
Face Protection Face shield (in addition to glasses)Recommended for splash-prone procedures
Clothing Long-sleeved laboratory coatProtects skin and personal clothing
Respiratory N95 RespiratorRecommended for handling larger quantities or dusty material

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned laboratory procedure.

PPE_Selection_Workflow start Start: Plan to handle (3R,4S)-4-aminooxan-3-ol HCl risk_assessment Conduct Risk Assessment: - Quantity of material? - Potential for dust/aerosol? - Splash hazard? start->risk_assessment weighing Weighing Small Quantities (<1g) in a fume hood? risk_assessment->weighing weighing_yes Standard PPE: - Nitrile Gloves - Safety Glasses - Lab Coat weighing->weighing_yes Yes weighing_no Handling Larger Quantities or potential for dust? weighing->weighing_no No dissolving Dissolving in Solvent? weighing_yes->dissolving respirator Add N95 Respirator weighing_no->respirator respirator->dissolving dissolving_yes Add Face Shield dissolving->dissolving_yes Yes final_ppe Final PPE Configuration Determined dissolving->final_ppe No dissolving_yes->final_ppe end Proceed with Experiment final_ppe->end

Caption: PPE selection workflow for handling (3R,4S)-4-aminooxan-3-ol HCl.

Standard Operating Procedures (SOPs)

Donning PPE
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Place the respirator over your nose and mouth, and secure the straps. Perform a seal check.

  • Eye/Face Protection: Put on safety glasses or a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE (to prevent contamination)
  • Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Hand Hygiene: Wash and dry hands.

  • Lab Coat: Remove the lab coat by folding it inward on itself and store it in a designated area.

  • Eye/Face Protection: Remove by handling the earpieces or strap.

  • Respirator (if used): Remove the respirator without touching the front.

  • Final Hand Hygiene: Wash and dry hands thoroughly.

Disposal Plan
  • Gloves and Respirators: Dispose of used gloves and disposable respirators in the designated laboratory waste container.

  • Empty Containers: Rinse empty containers of this compound three times with an appropriate solvent before disposing of them in the appropriate waste stream.

  • Contaminated Materials: Any materials, such as paper towels, used to clean up spills should be placed in a sealed bag and disposed of as chemical waste.

Emergency Procedures

  • Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By integrating these detailed protocols and understanding the rationale behind them, you can create a safer laboratory environment for yourself and your colleagues. This proactive approach to safety is not just a requirement but a fundamental aspect of high-quality, reproducible scientific research.

References

  • Safety Data Sheet: (3R,4S)-4-aminooxan-3-ol. Cayman Chemical.

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe.

  • Guide to Glove Selection. Ansell.

  • Respiratory Protection. Occupational Safety and Health Administration (OSHA).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4S)-4-aminooxan-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
(3R,4S)-4-aminooxan-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.